(5-(Benzyloxy)-2-formylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(2-formyl-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFDHTIODOFOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742680 | |
| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226773-36-9 | |
| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid
CAS Number: 1226773-36-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-(Benzyloxy)-2-formylphenyl)boronic acid, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver scientifically sound and practical information, grounded in authoritative sources, to support your research and development endeavors.
Introduction and Strategic Importance
This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid, a benzaldehyde, and a benzyloxy ether, offers a unique combination of reactive sites. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds. The formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The benzyloxy group, while offering stability, can also be a strategic point for deprotection to reveal a phenol, further expanding the synthetic possibilities. This trifecta of functionality makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and advanced materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1226773-36-9 | [1] |
| Molecular Formula | C₁₄H₁₃BO₄ | [2] |
| Molecular Weight | 256.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the benzyloxy group, the aldehyde proton, and the hydroxyl protons of the boronic acid. The aromatic region will display complex splitting patterns corresponding to the protons on both phenyl rings. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The benzylic protons will be a singlet around δ 5 ppm. The boronic acid protons will present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around δ 190 ppm), the aromatic carbons, the benzylic carbon, and the carbon attached to the boron atom.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present. Expected vibrational frequencies include a strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), O-H stretching for the boronic acid (a broad band around 3200-3500 cm⁻¹), C-O stretching for the ether linkage, and C-H stretching for the aromatic and benzylic groups. The B-O stretching vibration is also expected in the region of 1300-1400 cm⁻¹.[4]
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol specifically for this compound was not found in the provided search results. However, a general and robust synthetic strategy can be devised based on well-established methodologies for the preparation of substituted formylphenylboronic acids.[5][6] The most common approach involves a halogen-metal exchange on a protected benzaldehyde derivative, followed by reaction with a borate ester and subsequent deprotection/hydrolysis.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized):
-
Protection of the Phenolic Hydroxyl Group: The starting material, 4-bromo-3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield 4-bromo-3-(benzyloxy)benzaldehyde.
-
Protection of the Aldehyde: The formyl group of 4-bromo-3-(benzyloxy)benzaldehyde is then protected as an acetal, for example, by reacting with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water. This prevents interference from the aldehyde during the subsequent organometallic reactions.
-
Halogen-Metal Exchange and Boronation: The resulting protected bromo-intermediate is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to perform the halogen-lithium exchange. Alternatively, a Grignard reagent can be formed using magnesium turnings. A trialkyl borate, such as triisopropyl borate, is then added to the organometallic intermediate.[6]
-
Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.
-
Purification: The crude product can be purified by recrystallization. A common method for purifying formylphenylboronic acids involves dissolving the crude material in a mildly alkaline solution (pH 8-11) to form the soluble boronate salt, filtering off any insoluble organic impurities, and then re-precipitating the pure boronic acid by careful acidification with cooling.[7][8] This procedure helps to minimize side reactions like the Cannizzaro reaction that can occur at higher pH.[7]
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[9] This reaction is a powerful tool for constructing carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
This protocol provides a general procedure for the coupling of this compound with an aryl halide. The specific conditions may require optimization based on the nature of the coupling partners.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for the activation of the boronic acid for transmetalation.[11] |
| Solvent | Toluene, Dioxane, DMF, THF/Water | The solvent system influences the solubility of reagents and the reaction rate.[10] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. |
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Safety and Handling:
-
Hazard Identification: Based on safety data for analogous formylphenylboronic acids, this compound should be considered as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[12]
-
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere at 2-8 °C.[2]
-
Stability: Phenylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh acidic or basic conditions. They can also form cyclic anhydrides (boroxines) upon dehydration, which can complicate purification and reactivity.[5]
Conclusion
This compound (CAS No. 1226773-36-9) is a highly valuable and versatile synthetic intermediate. Its unique combination of a reactive boronic acid for cross-coupling, a modifiable formyl group, and a stable benzyloxy protecting group makes it an enabling tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application in drug discovery and materials science. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important building block.
References
- Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Scherer, M., Vollmüller, F., & Erbes, M. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
- Fisher Scientific. (2010).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.).
- Thermo Fisher Scientific. (2025).
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- BLDpharm. (n.d.). 1226773-36-9|this compound.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers.
- PubChem. (n.d.). 2-Formylphenylboronic acid.
- National Institutes of Health. (n.d.).
- Chemsigma. (n.d.). 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9].
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
- Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid.
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- 2. 1226773-36-9|this compound|BLD Pharm [bldpharm.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
(5-(Benzyloxy)-2-formylphenyl)boronic acid molecular weight
An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Synthesis, Application, and Significance in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This compound has emerged as a pivotal bifunctional building block in synthetic organic chemistry, particularly at the interface of medicinal chemistry and materials science. Its unique architecture, featuring a reactive boronic acid, a versatile formyl group, and a stable benzyloxy protecting group, offers a strategic platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of this reagent, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. We will delve into its physicochemical properties, robust synthetic strategies, and its critical role in palladium-catalyzed cross-coupling reactions. Furthermore, we will contextualize its importance within the landscape of modern drug development, where the boronic acid moiety is a validated pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.
Core Physicochemical & Structural Characteristics
At its core, the utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding its fundamental properties is crucial for its effective application.
| Property | Value | Source(s) |
| Molecular Weight | 256.06 g/mol | [1][2][3] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][3][4] |
| CAS Number | 1226773-36-9 | [1][2][4] |
| Appearance | Solid | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The molecule's power lies in its trifecta of functionalities:
-
The Boronic Acid (-B(OH)₂): This group is the linchpin for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[5]
-
The Formyl Group (-CHO): Positioned ortho to the boronic acid, this aldehyde is a versatile handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for molecular elaboration post-coupling.
-
The Benzyloxy Group (-OCH₂Ph): This serves as a robust protecting group for the phenol. Its stability under the basic conditions of Suzuki coupling is a key experimental advantage, preventing unwanted side reactions. It can be readily removed later in a synthetic sequence if a free phenol is desired.
An intriguing and biologically relevant feature of 2-formylphenylboronic acids is their inherent equilibrium with their cyclic form, a 3-hydroxybenzoxaborole.[6] This cyclization can be a critical factor in biological systems, as benzoxaboroles are a known class of bioactive compounds.[7][8]
Caption: Reversible cyclization of 2-formylphenylboronic acid.
Strategic Synthesis of the Building Block
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. Modern synthetic approaches often prioritize efficiency and functional group tolerance.[9] A common and logical pathway involves the protection of a starting phenol, followed by ortho-directed lithiation, borylation, and subsequent formylation.
Representative Synthetic Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Step 1: Benzyl Protection of 4-Bromophenol
-
Rationale: Protection of the hydroxyl group is essential to prevent it from interfering with the subsequent organometallic reactions. The benzyl ether is chosen for its stability.
-
Procedure:
-
Dissolve 4-bromophenol (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 1-benzyloxy-4-bromobenzene by column chromatography or recrystallization.
-
Step 2: Ortho-Lithiation and Borylation
-
Rationale: The benzyloxy group directs metalation to the ortho position. The resulting aryllithium species is then quenched with a trialkyl borate to install the boronic ester.
-
Procedure:
-
Dissolve 1-benzyloxy-4-bromobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1-2 hours at -78°C.
-
In a separate flask, cool a solution of triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF to -78°C.
-
Transfer the aryllithium solution to the borate solution via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an acidic workup (e.g., with 1M HCl) to hydrolyze the boronic ester to the desired boronic acid.
-
Extract with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate. The crude product is often carried forward.
-
Step 3: Formylation
-
Rationale: The final step introduces the aldehyde functionality. This is often achieved through a second ortho-lithiation followed by quenching with a formylating agent.
-
Procedure:
-
Dissolve the crude boronic acid from the previous step in anhydrous THF under an inert atmosphere.
-
Cool to -78°C and add a strong base like LDA or sec-BuLi (2.2 eq) to effect lithiation.
-
After stirring for 1-2 hours, add anhydrous DMF (N,N-dimethylformamide, 3.0 eq) as the formylating agent.
-
Allow the reaction to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and perform an acidic workup.
-
Extract the product with ethyl acetate.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges C(sp²)-C(sp²) bonds.[5] Its reliability, mild conditions, and commercial availability of boronic acids have made it a cornerstone of modern synthesis.
Mechanism of Action
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
1. Reagent Preparation & Inerting:
-
Rationale: Palladium catalysts are sensitive to oxygen, especially in their Pd(0) state. A self-validating system requires rigorous exclusion of air.
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
-
Seal the flask with a septum, and cycle between vacuum and an inert gas (N₂ or Ar) at least three times.
-
2. Solvent Degassing & Reaction Execution:
-
Rationale: Dissolved oxygen in the solvent can deactivate the catalyst. Degassing is a critical, non-negotiable step.
-
Procedure:
-
Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) via syringe. The solvent choice depends on substrate solubility and is often empirically optimized.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.
-
3. Work-up and Purification:
-
Rationale: The work-up is designed to remove inorganic salts and the spent catalyst, isolating the crude product for purification.
-
Procedure:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Role in Drug Discovery and Development
The boronic acid functional group is not merely a synthetic tool; it is a validated pharmacophore with unique biochemical properties.[10] Its importance in medicinal chemistry has been cemented by several FDA-approved drugs.[7][8]
-
Enzyme Inhibition: The boron atom in a boronic acid is Lewis acidic and can form a reversible covalent bond with a nucleophilic serine or threonine residue in an enzyme's active site. This mechanism is famously exploited by Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[8]
-
Bioisostere of Carboxylic Acids: Boronic acids are considered bioisosteres of carboxylic acids, capable of engaging in similar hydrogen bonding interactions with biological targets.[10]
-
Precursor to Benzoxaboroles: As previously mentioned, 2-formylphenylboronic acids are direct precursors to benzoxaboroles.[6] This class includes the FDA-approved drugs Tavaborole (Kerydin®) for onychomycosis and Crisaborole (Eucrisa®) for eczema.[7] These drugs function by inhibiting essential enzymes in pathogens or inflammatory pathways.
The use of this compound allows drug development professionals to construct novel biaryl scaffolds and then use the aldehyde as a point of diversification to build structure-activity relationships (SAR) for a given biological target.
Handling, Storage, and Safety
-
Storage: This compound is best stored under an inert atmosphere in a refrigerator (2-8°C) to minimize degradation.[2] Boronic acids can undergo slow protodeboronation or oxidative degradation upon prolonged exposure to air and moisture.
-
Safety: While specific toxicology data is limited, compounds of this class should be handled with care. 2-Formylphenylboronic acid is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a sophisticated and highly valuable reagent. Its true power is realized when viewed not just as a collection of atoms with a specific molecular weight, but as a strategically designed tool for molecular construction. The interplay between its stable protecting group, its reactive coupling center, and its versatile synthetic handle provides an elegant solution for accessing complex biaryl structures. For researchers in drug discovery, it offers a direct route to privileged scaffolds and diverse chemical libraries. A thorough understanding of its properties, synthesis, and reactivity—as outlined in this guide—is the first step toward unlocking its full potential in the laboratory.
References
- 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9]. Chemsigma. [Link]
- 2-Formylphenylboronic acid | C7H7BO3.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science. [Link]
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Method of producing 5-formyl-2-furylboronic acid.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
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- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 9. Buy 4-Benzyloxy-2-formylphenylboronic acid | 139962-97-3 [smolecule.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Properties, Reactivity, and Applications
Introduction
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a versatile bifunctional organic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a reactive boronic acid moiety, a strategically positioned formyl (aldehyde) group, and a stable benzyloxy protecting group, offers a powerful toolkit for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, with a focus on providing actionable insights for researchers, chemists, and professionals in drug discovery and materials science. This molecule's utility lies in its capacity for sequential and orthogonal chemical transformations, making it an invaluable reagent for synthesizing novel pharmaceuticals, advanced materials, and sophisticated chemical probes.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthesis.
Core Compound Data
| Property | Value | Source |
| CAS Number | 1226773-36-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][3][4] |
| Molecular Weight | 256.06 g/mol | [3][4] |
| Appearance | White to off-white solid/crystalline powder | [4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Stability and Handling Considerations
Boronic acids as a class of compounds can exhibit inherent instability, being susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and oxidation.[6][7][8] The stability of arylboronic acids is influenced by factors like pH, temperature, and the electronic nature of substituents on the aromatic ring.[7][8][9][10]
-
Protodeboronation: This process, the cleavage of the C-B bond by a proton source, can be accelerated by heat and basic conditions.[6] For this compound, careful control of pH during reactions and workups is essential to minimize this side reaction.
-
Storage: To ensure long-term viability and reactivity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[3] This minimizes exposure to atmospheric moisture and oxygen, which can promote degradation.
Structural Tautomerism: The Benzoxaborole Equilibrium
A key structural feature of 2-formylphenylboronic acids is their tendency to exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[11] This intramolecular condensation between the boronic acid and the ortho-formyl group is a reversible process, and the position of the equilibrium is highly dependent on the solvent, concentration, and temperature. This behavior is crucial as it can influence the compound's reactivity and must be considered when planning synthetic transformations.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Purification
The synthesis of substituted formylphenylboronic acids typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. Common strategies rely on organometallic intermediates.
Synthetic Pathway Overview
A prevalent method for synthesizing arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[12]
Caption: Generalized synthetic workflow for arylboronic acids.
General Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and substrate reactivity.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with the corresponding protected bromo- or iodo-benzyloxybenzaldehyde derivative dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. An organolithium reagent (e.g., n-butyllithium) is added dropwise, ensuring the internal temperature remains below -70°C. The reaction is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Borylation: A trialkyl borate (e.g., triisopropyl borate) is added dropwise to the cooled solution. The choice of borate ester can influence reaction efficiency; bulkier esters can sometimes lead to cleaner reactions.
-
Quenching and Hydrolysis: After stirring for several hours, the reaction is slowly warmed to room temperature. It is then quenched by careful addition to an aqueous acid solution (e.g., 1M HCl) and stirred vigorously to hydrolyze the boronate ester to the desired boronic acid.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound stems from the distinct and complementary reactivity of its two primary functional groups.
The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[13][14] This palladium-catalyzed reaction is highly valued for its mild conditions and broad functional group tolerance, making it a go-to method in pharmaceutical development.[15][16][17]
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The use of water is often crucial for the transmetalation step.
-
Reaction Execution: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting biaryl product is purified by column chromatography or recrystallization.
This reaction allows for the synthesis of a vast array of biaryl structures, which are prevalent motifs in many approved drugs.[18][19]
The Formyl Group: A Gateway to Further Functionalization
The aldehyde functionality provides a second reactive handle for a wide range of classical organic transformations, which can be performed before or after reactions involving the boronic acid.
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₄) yields the corresponding secondary or tertiary amine. This is a highly robust and reliable method for introducing nitrogen-containing substituents.
-
Wittig Reaction: Reaction with a phosphonium ylide provides access to stilbene and other vinyl derivatives, allowing for the extension of conjugated systems.
-
Condensation Reactions: The aldehyde readily condenses with amines to form imines (Schiff bases) or with hydrazines to form hydrazones. These reactions are often reversible and are central to the field of dynamic covalent chemistry.
The presence of both the boronic acid and formyl group makes this reagent particularly useful for the synthesis of complex heterocyclic systems and macrocycles through sequential coupling and cyclization strategies.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected spectroscopic signatures.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~10.0 (s, 1H, -CHO), ~7.9-7.2 (m, Ar-H), ~5.1 (s, 2H, -OCH₂Ph), ~8.2 (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ (ppm): ~192 (C=O), ~160-125 (Ar-C), ~70 (-OCH₂Ph) |
| IR (cm⁻¹) | ~3400-3200 (br, O-H), ~1680 (s, C=O), ~1350 (s, B-O) |
Note: Specific chemical shifts can vary depending on the solvent and concentration. The broad signal for the B(OH)₂ protons is often exchangeable with D₂O.
Conclusion and Outlook
This compound is a testament to the power of multifunctional reagents in chemical synthesis. Its ability to participate in robust C-C bond-forming reactions via the boronic acid moiety, coupled with the versatile reactivity of the formyl group, provides an efficient and modular approach to complex molecule construction. For professionals in drug discovery, this compound serves as a valuable scaffold for generating libraries of novel biaryl compounds and other complex structures.[5][20] In materials science, it is a key component for building conjugated polymers and functional organic materials. The continued exploration of its reactivity will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel molecules with significant biological and material properties.
References
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- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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- Smolecule. (2021). Buy 4-Benzyloxy-2-formylphenylboronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. ningboinno.com.
- National Institutes of Health. (n.d.). 2-Formylphenylboronic acid. PubChem.
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- Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid.
- National Institutes of Health. (2020). Design and discovery of boronic acid drugs. PubMed.
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- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
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- Thermo Fisher Scientific. (n.d.). 2-Formylphenylboronic acid, 98%.
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Spectroscopic Profile of (5-(Benzyloxy)-2-formylphenyl)boronic acid: A Technical Guide
Introduction
(5-(Benzyloxy)-2-formylphenyl)boronic acid, with the chemical formula C₁₄H₁₃BO₄ and a molecular weight of 256.06 g/mol , is a trifunctional aromatic compound.[1][2][3] Its structure incorporates a phenylboronic acid, a benzaldehyde, and a benzyl ether. This unique combination of functional groups makes it a valuable building block, but also presents interesting challenges and features in its spectroscopic characterization. The boronic acid moiety is crucial for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the aldehyde group allows for the formation of imines and other derivatives, and the benzyloxy group acts as a protecting group for the phenol. Understanding the distinct spectroscopic signature of each part of the molecule is paramount for reaction monitoring, quality control, and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern of the aromatic rings and the nature of the functional groups. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the dissolution of the polar boronic acid and to observe the exchangeable protons of the B(OH)₂ group.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings, the benzylic methylene protons, the aldehyde proton, and the hydroxyl protons of the boronic acid.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.2 | s | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as a singlet between 9.5 and 10.5 ppm. For 2-formylphenylboronic acid, this signal is observed around 9.64 ppm.[4] |
| ~8.2 | s (br) | 2H | -B(OH)₂ | The acidic protons of the boronic acid are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and water content. |
| ~7.8 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| ~7.5-7.3 | m | 5H | Phenyl H of Bn | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in their characteristic aromatic region. |
| ~7.3 | d | 1H | H-3 | This proton is ortho to the boronic acid group. |
| ~7.1 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. |
| ~5.2 | s | 2H | -OCH₂Ph | The benzylic methylene protons are adjacent to an oxygen atom and appear as a sharp singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~192 | C=O | The aldehyde carbonyl carbon is highly deshielded and typically appears in this region. |
| ~160 | C-5 | This carbon is attached to the oxygen of the benzyloxy group, resulting in a significant downfield shift. |
| ~137 | Quaternary C of Bn | The carbon of the benzyl group attached to the phenyl ring. |
| ~135 | C-6 | This carbon is deshielded by the adjacent aldehyde group. |
| ~130 | C-1 (ipso to B) | The carbon attached to the boron atom is often broad and its chemical shift can be variable. |
| ~129-128 | Phenyl C of Bn | The carbons of the benzyl group's phenyl ring. |
| ~120 | C-3 | Aromatic CH carbon. |
| ~118 | C-4 | Aromatic CH carbon. |
| ~70 | -OCH₂Ph | The benzylic carbon atom. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-30 mg, in 0.6-0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary to obtain a good signal-to-noise ratio for all carbon signals, especially the quaternary carbons.
Molecular Structure and NMR Assignments:
Caption: Molecular structure with proton numbering for NMR assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, B-O, and C-O bonds.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) | The hydroxyl groups of the boronic acid are involved in hydrogen bonding, leading to a broad and strong absorption band. For 2-formylphenylboronic acid, this is a prominent feature.[5] |
| ~3060 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the aromatic rings. |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) | The C-H stretch of an aldehyde often appears as two weak bands, one of which is at an unusually low frequency (Fermi resonance). |
| ~1685 | Strong | C=O stretch (aldehyde) | The carbonyl group of the aromatic aldehyde will give a strong absorption in this region. For 2-formylphenylboronic acid, this is around 1680 cm⁻¹.[6] |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) | These bands are characteristic of the aromatic ring skeletal vibrations. |
| ~1360 | Strong | B-O stretch | The asymmetric B-O stretching vibration is a key indicator of the boronic acid functionality.[6] |
| ~1250 | Strong | C-O stretch (aryl ether) | The C-O stretching of the benzyloxy group is expected to be a strong band. |
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
IR Spectroscopy Workflow:
Caption: A typical workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound.
Predicted Mass Spectrometry Data (ESI):
| m/z | Ion | Rationale and Key Fragmentation Pathways |
| 257.09 | [M+H]⁺ | Protonated molecular ion. |
| 279.07 | [M+Na]⁺ | Sodiated molecular ion, commonly observed with ESI. |
| 239.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a very common fragmentation pathway for phenylboronic acids.[6] |
| 165.06 | [M+H - PhCH₂]⁺ | Cleavage of the benzyl group. |
| 91.05 | [PhCH₂]⁺ | The benzyl cation is a very stable fragment and is expected to be a prominent peak. |
Experimental Protocol for LC-MS (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 10-100 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to get a complete picture of the molecule's ionization behavior.
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of its spectral data based on established principles and data from analogous compounds. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns offer a robust template for researchers to confirm the identity and purity of this important synthetic intermediate. As with any predictive analysis, experimental verification is the ultimate standard. However, the insights provided herein should significantly aid in that process, ensuring the integrity of subsequent research and development efforts.
References
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- 5-(Benzyloxy)-2-formylphenylboronic acid | 1226773-36-9 - Chemsigma
- 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem
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- 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 - ChemicalBook
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- 5-(BENZYLOXY)-2-FORMYLPHENYLBORONIC ACID DIETHYL ACETAL - ChemicalBook
- 5-(Benzyloxy)-2-forMylphenylboronic acid | 1226773-36-9 - ChemicalBook
- (5-formyl-2-methoxy-phenyl)
- 5-(BENZYLOXY)-2-FORMYLPHENYLBORONIC ACID DIETHYL ACETAL - ChemicalBook
- Method of producing 5-formyl-2-furylboronic acid - Google P
- 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed
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- 2-Formylphenylboronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com
- 2-Formylphenylboronic acid >= 95.0 40138-16-7 - Sigma-Aldrich
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solubility of (5-(Benzyloxy)-2-formylphenyl)boronic acid
An In-depth Technical Guide to the Solubility of (5-(Benzyloxy)-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] However, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility, a parameter that is surprisingly complex for arylboronic acids. This guide provides a deep dive into the theoretical and practical aspects of the . We will explore the unique chemical behaviors that dictate its solubility, provide a qualitative framework for solvent selection, and present a robust, validated experimental protocol for quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this and similar boronic acid derivatives.
Introduction to this compound
This compound, with CAS Number 1226773-36-9, is a bifunctional organic compound featuring a boronic acid group, an aldehyde (formyl) group, and a benzyloxy substituent on a phenyl ring.[3][4] This specific arrangement of functional groups makes it a versatile reagent in organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds, while the aldehyde group offers a reactive handle for a host of other transformations, such as reductive amination and olefination.[2] Its derivatives are of significant interest in the development of novel therapeutics, including enzyme inhibitors.[5][6]
Understanding the solubility of this compound is not a trivial pursuit; it is critical for optimizing reaction conditions, developing effective purification strategies (crystallization), and, in later stages, creating viable drug formulations.
Core Physicochemical Properties and Safety
Before delving into solubility, it is essential to understand the basic properties and handling requirements of the target compound. This information is primarily sourced from safety data sheets (SDS) and supplier technical data.
| Property | Value | Source |
| CAS Number | 1226773-36-9 | [3][4] |
| Molecular Formula | C₁₄H₁₃BO₄ | [4][7] |
| Molecular Weight | 256.06 g/mol | [4][7] |
| Appearance | Solid / Powder | [4] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Safety Profile: this compound is classified as a hazardous substance. According to its Safety Data Sheet, it is harmful if swallowed (Acute Tox. 4) and causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2).[3] It may also cause respiratory irritation (STOT SE 3).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Complex Chemistry Governing Boronic Acid Solubility
The primary challenge in determining and predicting the solubility of arylboronic acids stems from their dynamic chemical nature in solution. Unlike typical organic compounds, they exist in equilibrium with other species, most notably their cyclic anhydrides, known as boroxines.[8][9]
The Boronic Acid-Boroxine Equilibrium
Boronic acids can undergo a reversible dehydration reaction to form a six-membered ring containing three boron and three oxygen atoms, the boroxine.[9] This process involves three molecules of the boronic acid condensing to release three molecules of water.
This equilibrium is highly dependent on the solvent and temperature.[9] The formation of the less polar, often less soluble, boroxine complicates solubility measurements, as the composition of the solid phase and the solution can change during the experiment.[8][9] This can lead to difficulties in obtaining reproducible data, especially in non-polar solvents or at elevated temperatures where dehydration is favored.[9]
Intramolecular Cyclization of 2-Formylphenylboronic Acids
A unique feature of 2-formylphenylboronic acids, including the title compound, is their potential to isomerize into a more stable, cyclic 3-hydroxybenzoxaborole structure.[10] This is an intramolecular condensation between the aldehyde and the boronic acid.
The presence of these distinct chemical species—the open-chain boronic acid, the trimeric boroxine, and the cyclic benzoxaborole—means that a solubility measurement is not for a single compound but for a complex mixture at equilibrium. This is the expert insight crucial for experimental design and data interpretation.
Caption: Key equilibria influencing the solubility of the title compound.
Qualitative Solubility Prediction
While precise quantitative data is scarce without direct experimentation, we can make educated predictions based on the compound's structure and established principles of "like dissolves like." The molecule has a large, nonpolar benzyloxy group and a polar region comprising the formyl and boronic acid groups.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Very Low | The high polarity of the boronic acid and formyl groups is incompatible with nonpolar solvents. Phenylboronic acid itself has very low solubility in hydrocarbons.[11][12] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have intermediate polarity and can engage in some hydrogen bonding, potentially dissolving both polar and nonpolar ends of the molecule. Chloroform is often a good solvent for boronic acid esters.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dipropyl Ether | Moderate to High | Ethers are effective hydrogen bond acceptors, which can solvate the boronic acid's hydroxyl groups and prevent boroxine formation. Ethers are often excellent solvents for boronic acids.[9][11] |
| Ketones | Acetone, 3-Pentanone | Moderate to High | Similar to ethers, ketones are good hydrogen bond acceptors. Phenylboronic acid shows high solubility in ketones.[9][11] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating polar functional groups and are likely to be very effective solvents. |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols are polar and can act as both hydrogen bond donors and acceptors. However, they can also react with boronic acids to form boronate esters, changing the nature of the solute. |
| Water | Water | Low | While the boronic acid group imparts some water solubility, the large, hydrophobic benzyloxy group will likely dominate, leading to low overall aqueous solubility.[13] The solubility of boronic acids in water can be significantly increased by adding polyols like mannitol, which form soluble boronate esters.[5] |
Experimental Protocol for Solubility Determination
To obtain reliable, quantitative data, a standardized experimental approach is required. The dynamic method (also known as the synthetic or polythermal method) is well-suited for boronic acids.[8][9] It involves heating a sample of known composition and identifying the temperature at which the solid phase completely dissolves, which corresponds to a point on the solubility curve.
Causality Behind Experimental Choices
-
Why the Dynamic Method? It avoids the difficulty of sampling a saturated solution at equilibrium, which can be disturbed easily. It is also less susceptible to errors from the slow kinetics of reaching equilibrium, a known issue with boronic acids.[8]
-
Why a Slow Heating Rate? A slow, controlled temperature ramp (e.g., 0.3 K/min) is crucial to ensure the system remains at or near thermal equilibrium, providing an accurate dissolution temperature.[8]
-
Why Vigorous Stirring? Constant agitation ensures the sample is homogenous and prevents localized supersaturation, leading to a sharp, well-defined dissolution point.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg, measured to ±0.01 mg) into a small, sealable glass vial.
-
Using a calibrated pipette or syringe, add a precise volume of the chosen solvent (e.g., 1.00 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation, especially for volatile solvents.
-
Calculate the initial concentration (e.g., in g/L or mole fraction).
-
-
Solubility Measurement:
-
Place the sealed vial in a controlled temperature bath equipped with a magnetic stirrer and a calibrated temperature probe.
-
Begin vigorous stirring to create a uniform suspension (turbid sample).
-
Start heating the bath at a slow, constant rate (e.g., 0.3 K/min).
-
Visually or instrumentally monitor the sample for the disappearance of turbidity. A laser beam and a light detector can be used for precise detection of the clearing point.[8][11]
-
Record the temperature at which the very last solid particle dissolves. This is the solid-liquid equilibrium point for that specific concentration.
-
-
Data Analysis:
-
Repeat steps 1 and 2 for several different concentrations to generate a series of data points.
-
Plot the dissolution temperature (°C or K) on the y-axis against the concentration (mole fraction, g/L) on the x-axis.
-
The resulting plot is the solubility curve for the compound in that specific solvent.
-
Caption: A step-by-step workflow for the dynamic solubility measurement protocol.
Conclusion
The is a critical parameter that is more complex than for many other organic building blocks. Its behavior is dictated by a dynamic equilibrium involving the monomeric acid, the trimeric boroxine anhydride, and a potential cyclic benzoxaborole isomer.[8][9][10] While a qualitative assessment suggests high solubility in polar aprotic solvents like DMF and moderate-to-high solubility in ethers and ketones, empirical determination is essential for accurate process development. The dynamic (polythermal) method provides a reliable and reproducible means of generating quantitative solubility curves.[8][11] By understanding the underlying chemical principles and employing a robust experimental protocol, researchers can effectively harness the synthetic potential of this valuable compound in their drug discovery and development efforts.
References
- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Stella, V. J., & Lopalco, A. (n.d.).
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Crapse, K. P., & Kyser, E. A. (2011).
- Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Schilde, A., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]
- Semantic Scholar. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
- ResearchGate. (n.d.).
- Silva, F., et al. (2021).
- van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- Chemsigma. (n.d.). 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9]. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. [Link]
- Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of (5-(Benzyloxy)-2-formylphenyl)boronic acid
Introduction: Compound Profile and Strategic Importance
(5-(Benzyloxy)-2-formylphenyl)boronic acid (CAS No. 1226773-36-9) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a boronic acid moiety, a versatile functional group for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and an aldehyde, which can participate in a wide array of transformations such as reductive aminations and Wittig reactions. This unique combination makes it a valuable building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.
However, its utility is matched by a specific hazard profile that necessitates a rigorous and informed approach to its handling. This guide provides a comprehensive framework for the safe utilization of this reagent, moving beyond mere procedural steps to explain the underlying chemical principles that dictate safety protocols. The objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.
Hazard Identification and GHS Classification
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested.
Table 1: GHS Hazard Profile for this compound
| Category | Details | Source(s) |
| GHS Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | Prevention: P261: Avoid breathing dust. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. < |
A Comprehensive Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Properties, Safety, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a multifunctional organic compound that has emerged as a pivotal building block in contemporary chemical synthesis. Characterized by the presence of three distinct functional groups—a boronic acid, a benzaldehyde, and a benzyloxy ether—on a single phenyl ring, this reagent offers a unique platform for the construction of complex molecular architectures. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has become an indispensable tool in medicinal chemistry and materials science.[1][2] The strategic placement of the formyl and boronic acid moieties allows for sequential, orthogonal transformations, providing a streamlined pathway to elaborate structures that are central to the development of novel pharmaceutical agents and advanced materials.[2][3] This guide provides an in-depth examination of its chemical properties, a detailed analysis of its safety profile, and a discussion of its key applications, grounded in established scientific principles and experimental insights.
Section 1: Physicochemical Properties and Identification
The unique trifunctional nature of this compound dictates its reactivity and physical characteristics. A precise understanding of these properties is fundamental for its effective use in synthesis and for ensuring proper handling and storage.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1226773-36-9 | [4][5][6] |
| Molecular Formula | C₁₄H₁₃BO₄ | [5][7][8] |
| Molecular Weight | 256.06 g/mol | [7][8] |
| Appearance | White to off-white solid/crystalline powder | [3][8] |
| Synonyms | 5-(Benzyloxy)-2-formylphenylboronic acid; [5-(Benzyloxy)-2-formylphenyl]boronic acid; Boronic acid, B-[2-formyl-5-(phenylmethoxy)phenyl]- |[8] |
Figure 1: Chemical Structure of this compound.
Section 2: Material Safety and Hazard Profile
While boronic acids as a class are reputed to have low inherent toxicity, which has contributed to their widespread use in pharmaceutical development, a careful and informed approach to handling is paramount.[1][9] Specific derivatives can present unique hazards, and some studies have identified certain boronic acids as potential mutagens.[10][11]
Table 2: GHS Hazard Summary for this compound
| Hazard Statement | Code | Description | Source |
|---|---|---|---|
| Warning | H317 | May cause an allergic skin reaction. | [5] |
| Warning | H319 | Causes serious eye irritation. |[5] |
Hazard Identification and General Toxicological Profile
The primary hazards associated with this compound are skin and eye irritation.[5] The H317 classification indicates a potential for skin sensitization, meaning that repeated exposure may lead to an allergic reaction.[12]
From a broader perspective, the toxicology of boronic acids is complex. While many exhibit very low acute toxicity, the potential for genotoxicity (a positive Ames test) has been identified for some members of this class.[10][11][13] The mechanism is thought to involve the generation of organic radicals via oxidation.[11] Although this specific compound has not been extensively profiled, it is prudent to treat it as a potentially hazardous substance. Inhalation of the dust should be avoided, as this is a common route of exposure for powdered reagents.
Safe Handling and Personal Protective Equipment (PPE)
A proactive safety culture is essential when working with this reagent. The following protocols should be strictly adhered to:
-
Engineering Controls : All weighing and manipulation of the solid material should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Skin Protection : A lab coat should be worn to prevent skin contact. Contaminated clothing should be removed and laundered before reuse.[12]
-
Storage and Stability Considerations
Arylboronic acids require specific storage conditions to maintain their chemical integrity and reactivity.
-
Temperature and Atmosphere : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7]
-
Moisture Sensitivity : Boronic acids are hygroscopic and sensitive to moisture.[14] Exposure to water can facilitate a dehydration reaction, leading to the formation of a cyclic trimeric anhydride known as a boroxine.[15][16] This transformation is a critical point of failure in many synthetic applications, as the boroxine often exhibits different reactivity and solubility compared to the monomeric boronic acid, potentially leading to decreased reaction yields.[15]
First Aid and Emergency Procedures
In the event of accidental exposure, the following measures should be taken immediately:
-
Eye Contact : Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Skin Contact : Wash the affected area immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[12]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Considerations
All waste material containing this compound should be treated as hazardous chemical waste. It must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
Section 3: Synthesis and Reactivity
The synthetic utility of this compound is rooted in its predictable and versatile reactivity, which stems from its unique arrangement of functional groups.
Common Synthetic Pathways
The synthesis of arylboronic acids is a well-established field in organic chemistry. While the specific route to this compound may be proprietary, it likely follows established methodologies for related structures. These generally involve the borylation of an appropriately substituted aryl halide or organometallic reagent.
Figure 2: A generalized workflow for the synthesis of arylboronic acids via organometallic intermediates.[16][17]
An alternative and increasingly common strategy is the Miyaura borylation, a palladium-catalyzed reaction that couples an aryl halide with a diboron reagent, offering excellent functional group tolerance.[18]
Key Reactivity: The Suzuki-Miyaura Coupling
The paramount application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction proceeds via a catalytic cycle involving a palladium catalyst, which is foundational to modern drug discovery.[19] The boronic acid serves as the source of the organic fragment that is transferred to the palladium center during the transmetalation step.
Sources
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A Comprehensive Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (5-(Benzyloxy)-2-formylphenyl)boronic acid, a versatile building block with significant potential in pharmaceutical research and materials science. This guide delves into its commercial availability, synthesis, quality control, and key applications, offering practical insights for researchers, chemists, and professionals in drug development.
Introduction: A Versatile Bifunctional Reagent
This compound, with the CAS Number 1226773-36-9, is a unique trifunctional molecule featuring a boronic acid, a benzaldehyde, and a benzyloxy ether moiety. This distinct combination of functional groups makes it a highly valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality provides a reactive site for a variety of transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The benzyloxy group offers a stable protecting group for the phenol, which can be cleaved under specific conditions to reveal a hydroxyl group for further functionalization.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their application.
Below is a comparative table of prominent commercial suppliers for this compound:
| Supplier | Purity | Available Quantities |
| BLD Pharm | Inquire for details | Inquire for details |
| Chemsigma | Inquire for details | Inquire for details |
| ChemicalBook | Inquire for details | Inquire for details |
| CymitQuimica | ≥96% | 100mg, 250mg, 1g, 5g[1] |
| HANGZHOU LEAP CHEM CO., LTD. | Inquire for details | Inquire for details |
Note: Pricing information is subject to fluctuation and should be obtained directly from the suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the purity and identity of the compound before use.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its synthesis can be conceptually understood through established methodologies for preparing substituted phenylboronic acids. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway
A logical synthetic approach would involve the protection of a commercially available 4-hydroxy-3-bromobenzaldehyde, followed by a metal-halogen exchange and subsequent borylation.
Sources
Synthesis of (5-(Benzyloxy)-2-formylphenyl)boronic acid: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a boronic acid for cross-coupling, a formyl group for derivatization, and a benzyloxy substituent for electronic modulation and as a protected phenol, makes it a valuable precursor for complex molecular scaffolds.[1][2] This guide provides a comprehensive overview of a robust and field-proven synthetic route to this reagent. We will delve into the strategic considerations behind the chosen pathway, provide detailed, step-by-step experimental protocols, and discuss the critical aspects of purification and characterization. The causality behind experimental choices, from protecting group strategy to reaction conditions, is explained to equip researchers with the practical knowledge required for successful synthesis.
Introduction to the Target Molecule
Chemical Profile and Significance
This compound, with CAS Number 1226773-36-9, possesses a unique convergence of three key functional groups on a phenyl ring:
-
Boronic Acid: A cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3][4][5]
-
Formyl (Aldehyde) Group: A versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines or hydrazones.[6][7]
-
Benzyloxy Group: Serves as a stable protecting group for a phenol, which can be removed in a later synthetic step if desired. It also influences the electronic properties of the aromatic ring.
This trifecta of functionality makes the molecule an ideal intermediate for constructing complex, biologically active compounds and advanced organic materials.[1][2]
Core Synthetic Challenge
The primary challenge in synthesizing this molecule lies in the inherent incompatibility of the reactive formyl group with the strongly nucleophilic and basic organometallic intermediates required for borylation.[8] Reagents such as Grignard reagents or organolithiums, which are essential for forming the carbon-boron bond via reaction with a borate ester, would readily attack the aldehyde. Therefore, a successful synthesis hinges on a meticulously planned protecting group strategy.
Retrosynthetic Analysis and Strategy
A robust retrosynthetic strategy involves disconnecting the molecule at the carbon-boron bond. This leads back to a halogenated aromatic precursor. The formyl group is masked as a chemically inert acetal throughout the organometallic steps.
Figure 1: Retrosynthetic analysis for the target compound.
This analysis leads to a logical four-step forward synthesis:
-
Benzylation: Protection of the phenolic hydroxyl group of a suitable starting material, such as 2-bromo-4-hydroxybenzaldehyde.
-
Acetal Protection: Masking of the reactive formyl group as a cyclic acetal (e.g., a 1,3-dioxolane).
-
Borylation: Execution of a halogen-metal exchange at low temperature, followed by trapping the resulting aryllithium species with a trialkyl borate to form a boronate ester.
-
Deprotection: Sequential or concurrent hydrolysis of the boronate ester and the acetal to reveal the final product.
This approach is chosen for its reliability, scalability, and use of well-established, high-yielding transformations.
The Synthetic Workflow: A Step-by-Step Guide
The following section details the complete synthetic pathway, providing both the rationale and a robust experimental protocol for each step.
Step 1: Synthesis of 2-Bromo-4-(benzyloxy)benzaldehyde
-
Objective: To protect the phenolic hydroxyl group as a stable benzyl ether. This prevents its acidic proton from interfering with the subsequent organometallic reaction.
-
Mechanism: A standard Williamson ether synthesis, where the phenoxide, generated in situ by a base like potassium carbonate, acts as a nucleophile and displaces the bromide from benzyl bromide.
Experimental Protocol:
-
To a solution of 2-bromo-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of 2-(2-Bromo-4-(benzyloxy)phenyl)-1,3-dioxolane
-
Objective: To protect the aldehyde from reaction with the organolithium reagent in the next step. The 1,3-dioxolane is an excellent choice due to its high stability under basic/nucleophilic conditions and its facile removal under acidic conditions.[9]
-
Mechanism: Acid-catalyzed formation of a cyclic acetal. A catalytic amount of a strong acid protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ethylene glycol. Subsequent dehydration drives the reaction to completion.
Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-bromo-4-(benzyloxy)benzaldehyde (1.0 eq) in toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap, for 3-5 hours or until TLC analysis indicates complete conversion.
-
Cool the solution and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the acetal-protected product, which is often pure enough for the next step.
Step 3: Borylation via Halogen-Metal Exchange
-
Objective: To replace the bromine atom with a boronic acid group (as its ester). This is the key C-B bond-forming step.
-
Causality & Mechanism: This reaction is performed at -78 °C to prevent side reactions, such as benzyne formation or reaction at other sites. n-Butyllithium performs a rapid halogen-metal exchange with the aryl bromide to generate a highly reactive aryllithium species. This nucleophile immediately attacks the electrophilic boron atom of triisopropyl borate. The resulting boronate complex is then hydrolyzed during aqueous workup to yield the boronic acid, which is often isolated as its more stable pinacol ester for easier purification.
Experimental Protocol:
-
Dissolve the protected aryl bromide, 2-(2-bromo-4-(benzyloxy)phenyl)-1,3-dioxolane (1.0 eq), in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After concentrating, the resulting crude boronic acid is often directly converted to a more stable and easily purified boronate ester (e.g., pinacol ester) by refluxing with pinacol in toluene with azeotropic removal of water. Purification is then achieved via silica gel chromatography.[3][10]
Step 4: Final Deprotection to Yield the Target Compound
-
Objective: To hydrolyze both the boronate ester and the acetal protecting group to reveal the final product.
-
Mechanism: Both groups are labile under aqueous acidic conditions. The mechanism involves protonation followed by hydrolysis. A biphasic system (e.g., acetone/water with HCl) is effective.
Experimental Protocol:
-
Dissolve the boronate ester intermediate from the previous step in a mixture of acetone and 2 M aqueous HCl.
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
The aqueous residue is then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
Purification Strategy
Purifying free boronic acids can be challenging due to their polarity and tendency to form trimeric boroxine anhydrides upon standing.[3][11]
-
Acid-Base Extraction: A highly effective method for purifying boronic acids involves dissolving the crude product in an organic solvent (like ethyl acetate) and extracting it into a basic aqueous phase (e.g., 1 M NaOH) at a pH of 8-11.[8][12] The boronic acid forms a water-soluble boronate salt, leaving non-acidic organic impurities behind in the organic layer. The aqueous layer is then separated, washed with fresh organic solvent, and carefully re-acidified (e.g., with 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate. The solid can then be collected by filtration.
-
Recrystallization: If the product is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) can be an excellent final purification step.
| Step | Reaction | Key Reagents | Conditions | Typical Yield |
| 1 | Benzylation | 2-bromo-4-hydroxybenzaldehyde, Benzyl bromide, K₂CO₃ | Acetone, 60 °C | >90% |
| 2 | Acetal Protection | Ethylene glycol, p-TSA (cat.) | Toluene, Reflux | >95% |
| 3 | Borylation | n-BuLi, Triisopropyl borate | Anhydrous THF, -78 °C | 60-80% |
| 4 | Deprotection | Aqueous HCl | Acetone/Water, RT | >90% |
Conclusion
The synthesis of this compound is a prime example of strategic, multi-step synthesis where the careful application of protecting groups is paramount. The four-step sequence of benzylation, acetal protection, low-temperature borylation, and acidic deprotection provides a reliable and scalable route to this valuable synthetic intermediate. Understanding the causality behind each step—from the choice of protecting group to the critical temperature control during the halogen-metal exchange—empowers chemists to troubleshoot and adapt this methodology for the synthesis of other complex, functionalized arylboronic acids.
References
- Dennis G. Hall, ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. 2nd ed., Wiley-VCH, 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- Clariant GmbH. "Process for preparing highly pure formylphenylboronic acids." US Patent US6420597B2, filed April 21, 1999, and issued July 16, 2002. [URL: https://patents.google.
- Isidro-Llobet, A., et al. "Sustainable Approaches for the Protection and Deprotection of Functional Groups." Angewandte Chemie International Edition, vol. 62, no. 19, 2023, e202214652. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10162002/]
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The Emergent Therapeutic Potential of Benzyloxy-formylphenylboronic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The benzyloxy-formylphenylboronic acid scaffold is a promising, yet underexplored, chemotype in modern drug discovery. Its unique structural amalgamation of a protected phenol, a reactive aldehyde, and a versatile boronic acid moiety presents a compelling foundation for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of benzyloxy-formylphenylboronic acids, offering a roadmap for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic rationale, mechanistic underpinnings of their bioactivity, and a suite of robust experimental protocols for their evaluation. This document is designed to be a practical resource, empowering scientific teams to unlock the full therapeutic potential of this intriguing class of molecules.
Introduction: The Allure of the Boron Atom in Medicine
The incorporation of boron into drug candidates has witnessed a remarkable trajectory, evolving from a niche curiosity to a clinically validated strategy. The initial apprehension surrounding potential toxicity has been largely supplanted by the recognition of boron's unique chemical properties that can be harnessed for therapeutic benefit.[1] The landmark approval of the proteasome inhibitor bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift, firmly establishing boronic acids as a viable pharmacophore.[1][2][3] This success has since been followed by other FDA-approved boronic acid-containing drugs, including ixazomib and vaborbactam, further solidifying their place in the modern pharmacopeia.[1][2][3]
The therapeutic efficacy of boronic acids stems from the electron-deficient nature of the boron atom, which allows for the formation of reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, within the active sites of enzymes.[1][4] This reversible covalent inhibition mechanism often leads to high potency and selectivity, desirable attributes for any drug candidate. The benzyloxy-formylphenylboronic acid scaffold builds upon this foundation by incorporating additional functionalities that can be strategically manipulated to fine-tune biological activity and pharmacokinetic properties. The benzyloxy group offers a stable protecting group for a phenolic hydroxyl, which can be a key interaction point with a biological target, while the formyl group provides a reactive handle for further chemical modification or can itself participate in target binding.[5][6]
Synthetic Strategies: Accessing the Benzyloxy-formylphenylboronic Acid Core
The synthesis of benzyloxy-formylphenylboronic acids and their derivatives is a critical first step in exploring their biological potential. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.
A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a suitably protected and functionalized aryl halide and a diboron reagent.[7] This method is highly versatile and tolerates a wide range of functional groups.
Alternatively, the synthesis can be achieved through the reaction of a Grignard reagent, formed from the corresponding bromo- or iodo-benzyloxy-benzaldehyde derivative, with a trialkyl borate ester, followed by acidic workup.[8] While effective, this method requires careful control of reaction conditions to avoid side reactions with the formyl group. A more recent development is the decarboxylative borylation of carboxylic acids, which offers a novel and efficient route to boronic acids from readily available starting materials.[9]
It is important to note that benzyloxy-formylphenylboronic acids can exist in equilibrium with their corresponding anhydrides, and the presence of varying amounts of anhydride is common in commercial samples.[10] Careful characterization using analytical techniques such as NMR and mass spectrometry is therefore essential to ensure the purity and identity of the synthesized compounds.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis and purification of a benzyloxy-formylphenylboronic acid derivative.
Caption: Generalized workflow for the synthesis, purification, and characterization of benzyloxy-formylphenylboronic acids.
Potential Biological Activities and Mechanisms of Action
The benzyloxy-formylphenylboronic acid scaffold holds promise across several therapeutic areas, primarily due to the inherent reactivity of the boronic acid moiety and the modulatory effects of the benzyloxy and formyl substituents.
Enzyme Inhibition: A Primary Mode of Action
The most well-established biological activity of boronic acids is their ability to act as potent and often reversible inhibitors of various enzymes, particularly serine proteases.[1] The boron atom acts as a transition-state analog, forming a tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[11]
The formylphenylboronic acid substructure has been specifically investigated for its inhibitory activity against bacterial penicillin-binding proteins (PBPs) and β-lactamases, which are key enzymes involved in bacterial cell wall synthesis and antibiotic resistance.[12][13][14] The formyl group can form additional interactions within the active site, potentially enhancing binding affinity and selectivity.[12] For instance, 2-formylphenylboronic acid derivatives have been shown to covalently bind to a lysine residue in the active site of PBP1b, representing a novel mechanism of inhibition.[13]
Furthermore, boronic acids have demonstrated inhibitory activity against other enzyme classes, including fatty acid amide hydrolase (FAAH) and prostate-specific antigen (PSA).[15][16] The benzyloxy-formylphenylboronic acid scaffold provides a versatile platform for designing inhibitors with tailored selectivity for a wide range of enzymatic targets.
Anticancer Activity: Targeting Tumor Cell Proliferation
The success of bortezomib has spurred significant research into the anticancer potential of other boronic acid-containing compounds.[1][2] Phenylboronic acid derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including ovarian and breast cancer.[17][18][19] For example, 2-fluoro-6-formylphenylboronic acid exhibited strong induction of G2/M cell cycle arrest and caspase-3 activation in an ovarian cancer cell line.[17]
The anticancer activity of these compounds is often linked to the inhibition of the proteasome, a multi-enzyme complex responsible for protein degradation.[1][2] Inhibition of the proteasome leads to the accumulation of misfolded proteins and the disruption of key cellular processes, ultimately triggering apoptosis in cancer cells.
Moreover, phenylboronic acids can target sialic acid, which is often overexpressed on the surface of cancer cells.[20][21] This interaction can be leveraged for targeted drug delivery or to enhance the anticancer efficacy of immune cells.[20] The benzyloxy group in the benzyloxy-formylphenylboronic acid scaffold can be strategically modified to optimize interactions with specific cancer cell surface receptors.
Antibacterial and Antifungal Potential
Beyond their effects on bacterial cell wall synthesis enzymes, boronic acids have shown broader antibacterial and antifungal activities.[22] Halogenated phenylboronic acids, for instance, have demonstrated antibacterial and antibiofilm activity against pathogenic Vibrio species.[22] The benzyloxy-formylphenylboronic acid core can be readily halogenated to explore this potential.
Experimental Protocols for Assessing Biological Activity
A systematic and rigorous evaluation of the biological activity of newly synthesized benzyloxy-formylphenylboronic acid derivatives is crucial for identifying promising lead compounds. The following section outlines key experimental protocols.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of the compounds against a specific enzyme target.
General Protocol (Fluorogenic Substrate-Based Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the benzyloxy-formylphenylboronic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic substrate specific for the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Add a defined amount of the enzyme to each well.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Note: The specific buffer conditions, substrate concentration, and incubation times will need to be optimized for each enzyme target.[23]
Cellular Cytotoxicity Assays
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Commonly Used Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of viable cells.[24][25][26]
-
SRB (Sulphorhodamine B) Assay: Quantifies the total protein content of viable cells.[17][26]
-
LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.[27]
General Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzyloxy-formylphenylboronic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[26]
Apoptosis and Cell Cycle Analysis
Objective: To investigate the mechanism of cell death induced by the compounds.
Flow Cytometry-Based Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[27]
-
Cell Cycle Analysis with PI Staining: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
General Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Illustrative Experimental Workflow for Biological Evaluation
Caption: A tiered experimental workflow for the biological evaluation of benzyloxy-formylphenylboronic acid derivatives.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from biological assays should be summarized in a tabular format.
Table 1: Hypothetical In Vitro Activity Data for Benzyloxy-formylphenylboronic Acid Analogs
| Compound ID | Target Enzyme IC₅₀ (µM) | Cancer Cell Line A IC₅₀ (µM) | Cancer Cell Line B IC₅₀ (µM) |
| BFPBA-1 | 2.5 ± 0.3 | 5.1 ± 0.6 | 8.3 ± 1.1 |
| BFPBA-2 | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 |
| BFPBA-3 | 15.2 ± 2.1 | 25.7 ± 3.5 | > 50 |
| Positive Control | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.2 ± 0.03 |
Conclusion and Future Directions
The benzyloxy-formylphenylboronic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The inherent ability of the boronic acid moiety to engage in reversible covalent interactions with enzymatic targets, coupled with the synthetic tractability of the overall structure, provides a powerful platform for medicinal chemists. This guide has outlined the synthetic rationale, potential biological activities, and a comprehensive suite of experimental protocols to facilitate the exploration of this promising class of compounds.
Future research should focus on the synthesis of diverse libraries of benzyloxy-formylphenylboronic acid derivatives with systematic variations in the substitution pattern of both aromatic rings. This will enable a thorough investigation of structure-activity relationships and the identification of compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as clinical candidates. The integration of computational modeling and structural biology approaches will undoubtedly accelerate these efforts, paving the way for the next generation of boron-based therapeutics.
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The Ascent of a Versatile Moiety: A Technical History of Functionalized Phenylboronic Acids
Abstract
Phenylboronic acids, once a niche area of organoboron chemistry, have undergone a remarkable transformation to become indispensable tools in modern science. Their unique ability to engage in reversible covalent interactions and participate in robust carbon-carbon bond-forming reactions has positioned them at the forefront of innovation in fields as diverse as synthetic organic chemistry, materials science, and medicine. This in-depth technical guide charts the historical trajectory of functionalized phenylboronic acids, from their initial discovery in the late 19th century to their current status as enabling molecules in drug discovery and diagnostics. We will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the conceptual leaps that have propelled this versatile class of compounds into the scientific mainstream. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and development of this critical chemical entity.
The Dawn of Organoboron Chemistry: The First Phenylboronic Acid
The story of phenylboronic acids begins in 1880, a period of fervent discovery in organic chemistry. The distinction of their first synthesis belongs to August Michaelis and P. Becker, who reported the formation of "benzeneboronyl dichloride" by heating diphenylmercury with boron trichloride in a sealed tube at high temperatures.[1] This reactive intermediate was found to readily hydrolyze to yield benzeneboronic acid, the parent compound of the entire class.
While this initial discovery was a significant academic achievement, the harsh reaction conditions and the use of toxic mercury reagents limited its practical utility. For several decades, phenylboronic acids remained largely a curiosity, their potential yet to be unlocked. A more practical and widely adopted synthetic route emerged later with the advent of Grignard reagents. The reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by hydrolysis, provided a more accessible pathway to phenylboronic acid and its derivatives.[1][2]
A Nobel-Winning Transformation: The Suzuki-Miyaura Coupling
The pivotal moment in the history of phenylboronic acids arrived in 1979 with the groundbreaking work of Akira Suzuki and his colleague Norio Miyaura.[3] They developed a palladium-catalyzed cross-coupling reaction between organoboron compounds (including phenylboronic acids) and organic halides.[3] This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the field of organic synthesis by providing a highly efficient and versatile method for forming carbon-carbon bonds.[4]
The significance of this discovery cannot be overstated. The Suzuki-Miyaura coupling offered several advantages over existing methods:
-
Stability: Phenylboronic acids are generally stable, crystalline solids that are easy to handle and store.
-
Low Toxicity: Compared to many other organometallic reagents, boronic acids and their byproducts exhibit low toxicity.
-
Functional Group Tolerance: The reaction conditions are mild and tolerate a wide range of functional groups, enabling the synthesis of complex molecules.
The profound impact of this work was recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry "for palladium-catalyzed cross couplings in organic synthesis."[5]
The Evolution of Synthesis: From Stoichiometric to Catalytic Functionalization
The surge in interest following the discovery of the Suzuki-Miyaura coupling spurred the development of more sophisticated and efficient methods for synthesizing functionalized phenylboronic acids. The ability to introduce a wide array of substituents onto the phenyl ring was crucial for fine-tuning the electronic and steric properties of these molecules for various applications.
A Tale of Two Eras: Then and Now in Phenylboronic Acid Synthesis
| Methodology | Early Approaches (Pre-1990s) | Modern Approaches (Post-1990s) |
| Key Strategy | Stoichiometric functionalization of pre-formed aromatic rings. | Catalytic C-H activation and borylation of arenes. |
| Reagents | Grignard reagents, organolithiums, strong acids/bases. | Transition metal catalysts (e.g., Iridium, Palladium), diboron reagents. |
| Scope & Limitations | Limited functional group tolerance, often required protecting groups, harsh reaction conditions. | Broad functional group tolerance, high regioselectivity, milder reaction conditions, one-pot procedures.[6][7] |
| Example | Synthesis of a substituted phenylboronic acid via a multi-step sequence involving nitration, reduction, diazotization, and Sandmeyer-type reactions, followed by conversion to the boronic acid. | Direct, iridium-catalyzed C-H borylation of a substituted arene to introduce the boronic ester group in a single step.[6][7] |
The Rise of the "Smart" Molecule: Phenylboronic Acids in Sensing and Diagnostics
A defining characteristic of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature prevalent in carbohydrates. This unique interaction laid the foundation for the development of phenylboronic acid-based sensors, particularly for glucose monitoring.
A Timeline of Innovation in Boronic Acid-Based Sensing
-
Early 1990s: Seiji Shinkai and his research group pioneered the concept of using phenylboronic acids for molecular recognition of saccharides. They designed the first fluorescent sensors that exhibited a change in emission upon binding to sugars.[8][9]
-
Mid-1990s: The development of bis-boronic acid receptors marked a significant advancement. These molecules, containing two boronic acid moieties, showed enhanced affinity and selectivity for specific carbohydrates, including glucose.[10]
-
2000s - Present: The field has witnessed an explosion of innovative sensor designs, including colorimetric, electrochemical, and fluorescent sensors.[11] Functionalized phenylboronic acids have been incorporated into polymers, nanoparticles, and hydrogels to create sophisticated "smart" materials that respond to changes in glucose concentration.[12]
Experimental Workflow: A Generic Protocol for Phenylboronic Acid-Based Fluorescent Glucose Sensing
-
Sensor Synthesis: A fluorescent phenylboronic acid derivative is synthesized, often incorporating a fluorophore such as anthracene or pyrene.
-
Solution Preparation: The sensor is dissolved in a suitable buffer solution, typically at a pH where the boronic acid is in equilibrium between its neutral and anionic forms.
-
Analyte Addition: A solution containing the carbohydrate of interest (e.g., glucose) is added to the sensor solution.
-
Spectrofluorometric Analysis: The fluorescence emission spectrum of the solution is recorded before and after the addition of the carbohydrate.
-
Data Interpretation: A change in fluorescence intensity or a shift in the emission wavelength indicates the binding of the carbohydrate to the boronic acid sensor. The magnitude of the change can be correlated to the concentration of the carbohydrate.
Caption: A generalized experimental workflow for glucose detection using a fluorescent phenylboronic acid-based sensor.
From Reagent to Remedy: The Impact of Phenylboronic Acids on Drug Discovery
The unique chemical properties of phenylboronic acids have made them attractive pharmacophores in drug design. Their ability to act as reversible covalent inhibitors of enzymes, particularly serine proteases, has been a key driver in their therapeutic application.
Key Milestones in the Medicinal Chemistry of Phenylboronic Acids
-
2003: The U.S. Food and Drug Administration (FDA) approved Bortezomib (Velcade®) , a dipeptidyl boronic acid, for the treatment of multiple myeloma.[13] This was a landmark event, validating boronic acids as a viable class of therapeutic agents.[13] The boronic acid moiety in Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine of the 20S proteasome, inhibiting its activity.[5]
-
Post-2003: The success of Bortezomib spurred significant investment in the development of other boronic acid-containing drugs. This has led to the approval of other drugs for various indications.[14]
-
Ongoing Research: Functionalized phenylboronic acids are being actively investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and antiviral agents, as well as for targeted drug delivery to cancer cells.[15][16]
Signaling Pathway: Mechanism of Action of Bortezomib
Caption: Simplified signaling pathway illustrating how Bortezomib, a functionalized phenylboronic acid, inhibits the proteasome, leading to apoptosis and cell cycle arrest in cancer cells.
Future Horizons
The journey of functionalized phenylboronic acids is far from over. Ongoing research continues to expand their synthetic accessibility and uncover new applications. The development of novel catalysts for C-H borylation promises to make these valuable compounds even more readily available. In medicinal chemistry, the focus is on designing next-generation boronic acid-based drugs with improved selectivity and pharmacokinetic profiles. Furthermore, the integration of phenylboronic acids into advanced materials for applications in areas such as bioconjugation, tissue engineering, and targeted drug delivery holds immense promise. The rich history of this remarkable class of molecules serves as a testament to the power of fundamental chemical discoveries to drive innovation across the scientific landscape.
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physical appearance and storage conditions of (5-(Benzyloxy)-2-formylphenyl)boronic acid
An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid: Physical Properties and Optimal Storage Protocols
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical characteristics and essential storage conditions for this compound. Adherence to these guidelines is critical for maintaining the compound's structural integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Compound Overview and Physicochemical Properties
This compound, with CAS number 1226773-36-9, is an organic building block frequently utilized in synthetic organic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from the dual reactivity of the boronic acid and aldehyde functional groups, allowing for sequential and diverse chemical transformations.
The physical and chemical properties of this compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 1226773-36-9 | [2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₃BO₄ | [3][4][5] |
| Molecular Weight | 256.06 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥96% | [4] |
The Intrinsic Instability of Boronic Acids: A Mechanistic Perspective
A foundational understanding of the inherent chemical nature of boronic acids is paramount for appreciating the stringent storage requirements. Boronic acids are susceptible to two primary degradation pathways: intermolecular dehydration and oxidation.
Reversible Dehydration to Boroxines
Boronic acids have a strong tendency to lose water molecules and form cyclic trimeric anhydrides known as boroxines.[1] This is a reversible equilibrium process, but the presence of the boroxine impurity can lead to inaccurate measurements of reagent mass and stoichiometry, ultimately affecting reaction yields and purity.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Oxidative Deboronation
The carbon-boron bond is susceptible to cleavage by oxidative species.[7] In a physiological or improperly controlled laboratory environment, reactive oxygen species (ROS) can attack the electron-deficient boron atom, leading to an oxidative deboronation that converts the boronic acid into an alcohol (a phenol in this case) and boric acid.[7] This degradation is irreversible and results in a complete loss of the desired starting material.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above and ensure the long-term viability of this compound, the following storage and handling procedures are mandated.
Core Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Refrigeration slows down the rate of both dehydration and potential oxidative degradation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air, which contains moisture and oxygen, is the most effective way to prevent dehydration and oxidation.[3][8] |
| Container | Tightly Sealed, Opaque Vial | A secure seal prevents the ingress of atmospheric moisture and oxygen.[8][9] Opaque containers protect against potential light-induced degradation, a known issue for some boronic acids.[10][11] |
| Environment | Dry, Well-Ventilated Area | Storage in a desiccator or a controlled low-humidity environment provides a secondary barrier against moisture absorption, which can lead to caking and hydrolysis.[12][13] |
Experimental Workflow: A Step-by-Step Handling Protocol
Adherence to a strict handling protocol is as crucial as maintaining proper long-term storage conditions. The following workflow minimizes exposure to detrimental atmospheric conditions during experimental use.
Caption: Recommended workflow for handling this compound.
Safety and Hazard Information
As a laboratory chemical, this compound presents several hazards that require appropriate safety measures.
-
Hazard Statements :
-
Precautionary Measures :
Conclusion
The chemical integrity of this compound is intrinsically linked to its storage and handling. By understanding its susceptibility to dehydration and oxidation and implementing the stringent protocols outlined in this guide—namely, refrigerated storage under an inert atmosphere in a tightly sealed container—researchers can ensure the compound's purity and reactivity. This diligence is fundamental to achieving reliable and reproducible results in synthetic applications and advancing drug discovery programs.
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The Dynamic Nature of 2-Formylphenylboronic Acids: A Guide to Tautomeric Equilibrium and Its Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Formylphenylboronic acid (2-FPBA) and its derivatives represent a class of compounds with immense utility in organic synthesis and medicinal chemistry.[1][2][3] Their unique architecture, featuring both a boronic acid and an aldehyde functional group, allows for a wide range of chemical transformations. However, the true reactivity and biological activity of these molecules are governed by a fascinating and critical phenomenon: a solution-phase tautomeric equilibrium between the open-chain aldehyde form and a cyclic lactol structure. This guide provides an in-depth exploration of this equilibrium, detailing the structural nuances of the tautomers, the factors that influence their interconversion, and the state-of-the-art experimental and computational methods used for their characterization. We will further dissect the profound implications of this dynamic behavior on synthetic strategies and, most critically, on the design and application of novel therapeutics in modern drug development.
Introduction: The Dichotomy of a Versatile Building Block
Boronic acids have become indispensable tools for medicinal chemists, celebrated for their role in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as key pharmacophores in their own right.[4][5] This dual utility has propelled boron-containing compounds into the clinical spotlight, leading to several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the antifungal agent Tavaborole (Kerydin®).[6][7][8][9][10]
Within this important class, 2-formylphenylboronic acid (2-FPBA) stands out. Its ortho-disubstituted pattern creates a unique intramolecular environment where the Lewis acidic boron center is in close proximity to the electrophilic aldehyde. This arrangement facilitates a reversible intramolecular cyclization, establishing an equilibrium between the expected open-chain aldehyde and a cyclic hemiacetal, 1,3-dihydro-1,3-dihydroxybenzo[c][6][11]oxaborole.[11][12] Understanding and controlling this equilibrium is not merely an academic exercise; it is paramount for predicting reactivity, elucidating reaction mechanisms, and rationally designing drug candidates whose biological activity may depend exclusively on one tautomeric form.[13][]
The Core Equilibrium: Open-Chain vs. Cyclic Tautomer
In solution, 2-FPBA derivatives exist as a mixture of two distinct tautomers. This dynamic process is a chain-ring tautomerism, analogous to the equilibrium observed in molecules like 2-formylbenzoic acid.[12]
-
The Open-Chain Form (Aldehyde): This is the classical representation of 2-formylphenylboronic acid, featuring a free aldehyde group (-CHO) and a boronic acid group [-B(OH)₂]. This form is requisite for reactions that specifically target the aldehyde, such as reductive aminations or the Petasis borono-Mannich reaction.[15]
-
The Cyclic Form (Lactol): This form, a 3-hydroxybenzoxaborole, arises from the intramolecular nucleophilic attack of one of the boronic acid hydroxyls onto the aldehyde carbonyl carbon. This cyclic structure is often the biologically active species. For instance, the antifungal drug Tavaborole leverages this benzoxaborole core to inhibit fungal leucyl-tRNA synthetase (LeuRS) by forming a stable adduct with adenosine in the enzyme's active site.[13][]
The equilibrium between these two forms is a delicate balance, readily shifted by environmental factors.
Caption: The tautomeric equilibrium of 2-formylphenylboronic acid.
Key Factors Governing the Tautomeric Equilibrium
The position of the equilibrium (defined by the cyclization constant, K_cycl) is highly sensitive. A thorough understanding of the influencing factors is critical for controlling the molecular state in both reaction flasks and biological systems.
-
Solvent Effects: The solvent environment plays a pivotal role. The equilibrium strongly depends on the solvent's polarity and its ability to form hydrogen bonds.[16] In general, more polar and protic solvents can stabilize the open form, while less polar or aprotic environments may favor the cyclic tautomer. For example, the amount of the cyclic isomer is often higher in DMSO compared to acetone.[13][16]
-
Electronic Effects of Substituents: The electronic nature of substituents on the phenyl ring significantly modulates the equilibrium.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluoro (-F) or trifluoromethyl (-CF₃) increase the Lewis acidity of the boron atom and the electrophilicity of the aldehyde carbon.[13] This generally favors the formation of the cyclic 3-hydroxybenzoxaborole.[13][17] The position of the substituent is also crucial; for example, a fluorine atom at the 4-position has been shown to be a potent promoter of cyclization.[17]
-
Electron-Donating Groups (EDGs): These groups have the opposite effect, decreasing the propensity for cyclization and favoring the open-chain aldehyde form.
-
-
Temperature: The tautomerization process has associated thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°). Variable-temperature NMR studies can be employed to construct a van't Hoff plot, allowing for the precise determination of these values and a deeper understanding of the thermodynamic drivers of the equilibrium.[11]
Data Summary: Influence of Environment on Cyclization
The following table summarizes representative data on how substituents and solvents affect the cyclization constant (K_cycl).
| Compound (Substituent) | Solvent (T=298K) | K_cycl ([Cyclic]/[Open]) | Reference |
| 2-formylphenylboronic acid | DMSO-d₆ | 0.15 | [16] |
| 3-Fluoro-2-formylphenylboronic acid | DMSO-d₆ | 0.10 | [16] |
| 4-Fluoro-2-formylphenylboronic acid | DMSO-d₆ | 1.17 | [16] |
| 5-Fluoro-2-formylphenylboronic acid | DMSO-d₆ | 0.23 | [16] |
| 6-Fluoro-2-formylphenylboronic acid | DMSO-d₆ | 0.09 | [16] |
| 5-Trifluoromethyl-2-formyl-PBA | DMSO-d₆ | 0.92 | [13] |
| 4-Fluoro-2-formylphenylboronic acid | Acetone-d₆ | 0.20 | [16] |
Experimental Protocols for Characterization
Quantifying the tautomeric equilibrium and characterizing the structure of each species requires a multi-faceted analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying this equilibrium in solution.[18][19] Distinct signals for both the open and cyclic forms can often be observed and integrated to determine their relative populations.
Protocol: Variable-Temperature (VT) ¹H NMR for Thermodynamic Analysis
-
Causality: This experiment allows for the determination of the equilibrium constant (K_eq) at various temperatures. By plotting ln(K_eq) versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be calculated, providing fundamental insight into the thermodynamic driving forces.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the 2-formylphenylboronic acid derivative and dissolve it in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the characteristic, well-resolved signals for each tautomer. For the open form, this is typically the aldehyde proton (~10 ppm). For the cyclic form, a key signal is the methine proton [CH(OH)] (~6-7 ppm).
-
Temperature Variation: Cool the sample to the lowest desired temperature (e.g., 253 K) and allow it to equilibrate for 5-10 minutes. Acquire a spectrum.
-
Incremental Heating: Increase the temperature in controlled increments (e.g., 10 K). At each step, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H NMR spectrum. Continue until the highest desired temperature is reached (e.g., 333 K).
-
Data Processing: Process all spectra uniformly (phasing, baseline correction).
-
Quantification: For each spectrum, carefully integrate the designated signals for the open (I_open) and cyclic (I_cyclic) forms. Calculate the equilibrium constant: K_eq = I_cyclic / I_open.
-
Analysis: Construct a van't Hoff plot of ln(K_eq) versus 1/T (in Kelvin). The slope of the resulting line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the ideal gas constant.
-
Caption: Workflow for thermodynamic analysis using VT-NMR spectroscopy.
Single-Crystal X-ray Diffraction
While NMR reveals the solution-state behavior, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[20] Interestingly, depending on the substituents and crystallization conditions, either the open or cyclic form can be isolated as a solid.[11][12]
Protocol: Crystal Growth and Structure Determination
-
Causality: This technique provides the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state, offering a static snapshot that complements the dynamic picture from NMR.
-
Step-by-Step Methodology:
-
Crystal Growth: The key to this method is growing high-quality single crystals. Slow evaporation is a common and effective technique.
-
Dissolve the 2-FPBA derivative in a suitable solvent or solvent mixture (e.g., ethanol, water, ethyl acetate) to form a near-saturated solution.
-
Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Crystal Selection and Mounting: Carefully select a well-formed, defect-free crystal (0.1-0.5 mm) under a microscope. Mount the crystal on a goniometer head using a cryoloop.[21]
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes atomic thermal vibrations and leads to a higher-resolution structure.[21]
-
Collect a full sphere of diffraction data by rotating the crystal in the monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.[20]
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters against the experimental data until the model provides the best possible fit. The final structure reveals which tautomer is present in the crystal lattice.
-
-
Implications for Synthesis and Drug Discovery
The tautomeric equilibrium is not a mere curiosity; it has profound and practical consequences.
Synthetic Chemistry
The dual nature of 2-FPBA derivatives makes them versatile but requires careful reaction planning.
-
Suzuki-Miyaura Coupling: This reaction proceeds via the boronic acid moiety. The equilibrium has less impact here, as the boronic acid is present in both forms.
-
Petasis Borono-Mannich Reaction: This powerful multi-component reaction requires a free aldehyde to form an intermediate iminium ion.[22][15][23] If the equilibrium heavily favors the cyclic lactol, the concentration of the reactive open-chain form will be low, potentially leading to sluggish reaction rates or low yields.[24] Reaction conditions (e.g., solvent, temperature) must be optimized to shift the equilibrium towards the open form or to ensure the rate of interconversion is faster than the rate of reaction.
Drug Development
In medicinal chemistry, leveraging or mitigating the tautomerism is a key design strategy.
-
Active Species Identification: As seen with Tavaborole, the cyclic benzoxaborole is often the pharmacologically active entity.[13] The tautomeric equilibrium acts as a gateway, where the open form is a reservoir that replenishes the active cyclic form as it binds to its biological target. An understanding of the K_cycl in physiological conditions is therefore essential for predicting potency.
-
Prodrug Design: The equilibrium can be exploited for prodrug strategies. A molecule might be designed to exist predominantly in a more stable or bioavailable form (e.g., open-chain) that, upon reaching the target site, equilibrates to the active cyclic form.
-
Enzyme Inhibition: The boronic acid group is a well-known inhibitor of serine proteases, where it forms a reversible, covalent tetrahedral intermediate with the catalytic serine residue.[6][9] The tautomeric equilibrium of 2-FPBA adds another layer of complexity and opportunity. The cyclic form can act as a specific inhibitor for different enzyme classes, such as the aforementioned LeuRS, by engaging in unique binding interactions.[13][]
Caption: The role of tautomerism in biological activity.
Conclusion and Future Outlook
The tautomeric equilibrium of 2-formylphenylboronic acids is a central feature that defines their chemical and biological identity. It is a dynamic interplay of structure and environment, where the molecule can exist as either an open-chain aldehyde or a cyclic lactol. For researchers in organic synthesis and drug development, a comprehensive understanding of this equilibrium is not optional—it is fundamental to success. By employing a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can characterize, predict, and ultimately harness this tautomerism. This knowledge enables the optimization of synthetic reactions and the rational design of next-generation therapeutics that can effectively target complex diseases by presenting the correct molecular face to their biological partner. The continued exploration of this fascinating equilibrium will undoubtedly unlock new applications for this versatile class of molecules.
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The Role of the Benzyloxy Group in Modulating Boronic Acid Reactivity: A Guide for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide:
Abstract
Organoboronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions. The reactivity and stability of these compounds are profoundly influenced by the substituents on their organic framework. This technical guide provides an in-depth analysis of the multifaceted role of the benzyloxy (BnO) group as a substituent on arylboronic acids. We will move beyond its classical perception as a simple protecting group for phenols to explore its nuanced electronic and steric effects on the boron center's reactivity. This guide will elucidate how the strategic placement of a benzyloxy group can be leveraged to modulate reaction kinetics, influence product yields, and impart desirable physicochemical properties in the context of complex molecule synthesis and drug development.
The Benzyloxy Moiety: A Dual-Function Modulator
The benzyloxy group serves a dual purpose when appended to an arylboronic acid. Primarily, it acts as a robust and widely used protecting group for a phenolic hydroxyl function, which would otherwise interfere with many organometallic reactions due to its acidity. Unlike more labile protecting groups, the benzyl ether is stable to a wide range of synthetic conditions, yet it can be cleaved under specific, predictable protocols, typically hydrogenolysis.
However, its role extends far beyond simple protection. The benzyloxy group actively modulates the electronic and steric environment of the boronic acid, influencing its stability, acidity, and performance in catalytic cycles. Understanding this dual functionality is paramount for rational reaction design.
Caption: General workflow for utilizing a benzyloxy-protected boronic acid.
Dissecting the Electronic and Steric Landscape
The position of the benzyloxy group relative to the boronic acid moiety (ortho, meta, or para) dictates its influence.
Electronic Effects
The oxygen atom of the benzyloxy group exerts a strong electron-donating effect through resonance (+R effect) and an inductive electron-withdrawing effect (-I effect).
-
Para-Substitution: The +R effect dominates, increasing electron density on the aromatic ring, particularly at the ipso-carbon bonded to boron. This enhanced electron density generally increases the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the Suzuki-Miyaura coupling—often the rate-determining step of the catalytic cycle.[1][2]
-
Meta-Substitution: The resonance effect does not extend to the meta position. Therefore, the weaker -I effect dominates, slightly decreasing the electron density of the ring compared to the unsubstituted analog. This can lead to a modest decrease in the transmetalation rate.[3]
-
Ortho-Substitution: The interplay is complex. While the +R effect is active, the proximity of the bulky group introduces significant steric hindrance and the potential for direct electronic interactions with the boron center.[3][4] The presence of the ortho-oxygen can increase the acidity of the boronic acid by stabilizing the tetrahedral boronate anion through intramolecular hydrogen bonding.[3]
Table 1: Comparative Electronic Influence of Substituents
| Substituent | Hammett Constant (σₚ) | Nature of Effect | Expected Impact on Transmetalation Rate |
|---|---|---|---|
| -H | 0.00 | Neutral | Baseline |
| -CH₃ | -0.17 | Weakly Donating | Slight Increase |
| -OCH₂Ph | -0.22 (similar to -OMe) | Strongly Donating (+R > -I) | Significant Increase |
| -Cl | +0.23 | Withdrawing (-I > +R) | Decrease |
| -CF₃ | +0.54 | Strongly Withdrawing (-I) | Significant Decrease |
Note: Hammett constants are indicative of the electronic effect transmitted through the aromatic system.
Steric Effects
Steric hindrance is a critical factor, especially with an ortho-benzyloxy group.
-
Hindrance at the Boron Center: The bulky benzyl group can impede the approach of the palladium catalyst to the boronic acid, potentially slowing down the formation of the key palladium-boronate intermediate required for transmetalation.[5]
-
Inhibition of Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. Boroxines are generally less reactive in cross-coupling reactions. The steric bulk of an ortho-substituent like a benzyloxy group can significantly inhibit the formation of these less reactive trimers, thereby maintaining a higher concentration of the active monomeric boronic acid in solution.[6]
-
Potential for Chelation: The oxygen atom of an ortho-benzyloxy group could, in principle, coordinate to the palladium center in the transition state. This chelation effect can influence the regioselectivity and atropselectivity of the coupling reaction, although it is less commonly observed with the less-coordinating ether oxygen compared to, for example, an ortho-methoxy group.[4][7]
Impact on the Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura reaction is the archetypal application for arylboronic acids. The benzyloxy group's influence is most pronounced during the transmetalation step.[8]
Caption: Suzuki-Miyaura cycle highlighting the electronically sensitive transmetalation step.
The transmetalation process involves the transfer of the organic group (the benzyloxy-aryl moiety) from the boron atom to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex ([BnO-Ar-B(OH)₃]⁻).[9][10] An electron-donating group, such as a para-benzyloxy substituent, enhances the nucleophilicity of this complex, facilitating a faster transfer to the electrophilic palladium center and thereby accelerating the overall catalytic cycle.[2]
Experimental Protocols and Methodologies
Trustworthy protocols are the cornerstone of reproducible science. The following methodologies provide a validated starting point for the synthesis and application of benzyloxy-substituted arylboronic acids.
Protocol 1: Synthesis of 4-(Benzyloxy)phenylboronic Acid Pinacol Ester
This protocol details a standard Miyaura borylation, a reliable method for converting aryl halides to boronic esters.
Materials:
-
1-Bromo-4-(benzyloxy)benzene (1.0 eq)
-
Bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-(benzyloxy)benzene, B₂(pin)₂, Pd(dppf)Cl₂, and KOAc.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid. The use of silica gel mixed with boric acid can sometimes improve purification of pinacol esters.[6]
Protocol 2: Suzuki-Miyaura Coupling using 4-(Benzyloxy)phenylboronic Acid Pinacol Ester
Materials:
-
4-(Benzyloxy)phenylboronic acid pinacol ester (1.2 eq)
-
Aryl Bromide (Ar-Br) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene/Ethanol mixture (e.g., 4:1 v/v)
Procedure:
-
In a flask, combine the aryl bromide, 4-(benzyloxy)phenylboronic acid pinacol ester, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Fit the flask with a reflux condenser and heat the mixture to 85-95 °C under an inert atmosphere, stirring vigorously for 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Discovery
The benzyloxy group is not merely a synthetic handle; it is a key feature in many pharmacologically active molecules.[11][12]
-
Modulating Lipophilicity: The benzyl group significantly increases the lipophilicity (logP) of a molecule compared to a free phenol, which can enhance membrane permeability and alter the pharmacokinetic profile of a drug candidate.[11]
-
Metabolic Stability: The benzyl ether can act as a "prodrug" handle for a phenol. It can be metabolically cleaved in vivo by cytochrome P450 enzymes to release the active phenolic compound. This strategy can be used to improve oral bioavailability or tune the drug's release profile.
-
Pharmacophore Element: The benzyloxy group itself can form crucial interactions (e.g., π-stacking, hydrophobic interactions) with protein targets, acting as an integral part of the pharmacophore.[13] The boronic acid moiety is often designed to act as a transition-state analog, forming a reversible covalent bond with catalytic residues like serine in proteases.[11]
Conclusion
The benzyloxy group, when present on an arylboronic acid, is a powerful and versatile modulator of chemical reactivity and biological activity. Its influence stems from a predictable yet nuanced combination of electronic and steric effects that are highly dependent on its position relative to the boron center. For researchers in organic synthesis, this allows for the fine-tuning of reaction conditions and the strategic construction of complex architectures. For drug development professionals, it offers a validated method for protecting reactive phenols while simultaneously modulating critical ADME (absorption, distribution, metabolism, and excretion) properties. A thorough understanding of these principles is essential for leveraging benzyloxy-substituted boronic acids to their full potential in the creation of novel materials and medicines.
References
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- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
- Olesińska, M., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids.
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- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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- Ostaszewski, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Cox, P. A., et al. (2016). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Semantic Scholar. [Link]
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- Wallow, T. I., & Novak, B. M. (1991). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society. [Link]
- Riddell, S. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (5-(Benzyloxy)-2-formylphenyl)boronic Acid in Modern Medicinal Chemistry
Abstract
(5-(Benzyloxy)-2-formylphenyl)boronic acid has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional architecture—comprising a boronic acid, an ortho-positioned formyl group, and a para-benzyloxy protecting group—offers a powerful toolkit for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in constructing biaryl systems via Suzuki-Miyaura cross-coupling and in the regioselective synthesis of benzofuran heterocycles, a privileged scaffold in drug discovery.[1][2][3] Detailed, field-tested protocols, mechanistic insights, and troubleshooting advice are provided to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.
Introduction: A Multifunctional Tool for Drug Discovery
Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] Their stability, low toxicity, and functional group tolerance have made them cornerstones of synthetic strategy in pharmaceutical research and development.[5]
This compound (CAS: 1226773-36-9) is a particularly valuable derivative. Its utility extends beyond simple C-C bond formation, offering a unique combination of reactive sites:
-
The Boronic Acid Group: Serves as the key nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures.[4][6][7]
-
The Ortho-Formyl Group: Acts as a versatile synthetic handle for subsequent modifications. It can participate in intramolecular cyclizations to form heterocycles, or undergo reactions like reductive amination, Wittig olefination, or oxidation to introduce further diversity. Its proximity to the boronic acid is key for certain annulation strategies.[7]
-
The Benzyloxy Group: A stable protecting group for the phenol at position 5. This allows the core reactivity of the boronic acid and formyl groups to be exploited without interference from a free hydroxyl group. The benzyl group can be readily removed in later synthetic steps via hydrogenolysis to unmask the phenol, a common pharmacophoric feature or a handle for further functionalization.
This combination makes the reagent a prime candidate for constructing libraries of complex molecules around core scaffolds like benzofurans and substituted biaryls, which are prevalent in anticancer, antiviral, and anti-inflammatory agents.[1][2][8]
Physicochemical Properties & Safe Handling
Before use, it is critical to understand the properties and handling requirements of the reagent.
| Property | Value |
| CAS Number | 1226773-36-9[9] |
| Molecular Formula | C₁₄H₁₃BO₄ |
| Molecular Weight | 256.06 g/mol |
| Appearance | White to off-white solid |
| Hazard Statements | H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
Storage & Handling:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen). Boronic acids are prone to dehydration to form boroxines, and this reagent is moisture-sensitive.
-
Handle in a fume hood using standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Avoid generating dust during handling.
Core Application 1: Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura reaction provides a robust and high-yielding method for coupling the boronic acid with various aryl or heteroaryl halides (I, Br, Cl) or triflates.[13]
Mechanistic Rationale: The reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. This is followed by transmetalation with the boronate complex (formed from the boronic acid and a base), bringing both organic fragments onto the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[14][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Biaryl Aldehyde
This protocol details the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
Caption: General experimental workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Degassing: Bubble argon through the stirred suspension for 15-20 minutes to ensure all dissolved oxygen is removed. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 equiv) and the SPhos ligand (0.04 equiv). Under a positive flow of argon, add the catalyst and ligand to the reaction flask. Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[15][16]
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.[16]
Core Application 2: Synthesis of Benzofuran Scaffolds
The ortho-formylphenylboronic acid motif is exceptionally well-suited for the synthesis of benzofurans, a heterocyclic core found in numerous natural products and pharmaceuticals.[1][2][8] One powerful method involves a palladium-catalyzed reaction with terminal alkynes.
Reaction Rationale: This transformation is a tandem reaction. It begins with a Suzuki coupling of the boronic acid with an in-situ generated bromoalkyne or directly with a terminal alkyne under oxidative conditions. The resulting 2-alkynylbenzaldehyde intermediate then undergoes an intramolecular cyclization (hydroalkoxylation), where the aldehyde's carbonyl oxygen attacks the alkyne, followed by isomerization to form the stable aromatic benzofuran ring.
Caption: Reaction scheme for benzofuran synthesis from the title compound.
Protocol 2: Palladium-Catalyzed Synthesis of a 2-Substituted Benzofuran
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium(II) Chloride (PdCl₂) (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv) - Optional, for Sonogashira-type coupling[8]
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 equiv), PdCl₂ (0.05 equiv), and Na₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the terminal alkyne (1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir until TLC or LC-MS analysis indicates full consumption of the boronic acid. Causality: The high temperature is necessary to drive both the initial coupling and the subsequent intramolecular cyclization.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water to remove DMF, then wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude material via column chromatography on silica gel to isolate the desired 6-(benzyloxy)-2-substituted-benzofuran.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality base or solvent.3. Insufficient temperature. | 1. Ensure thorough degassing; use fresh catalyst/ligand.2. Use anhydrous, high-purity solvents and freshly powdered base.3. Increase reaction temperature in 10 °C increments. |
| Starting Material Remains | 1. Insufficient reaction time.2. Catalyst deactivation. | 1. Extend the reaction time, monitoring by TLC/LC-MS.2. Add a second portion of catalyst/ligand under inert atmosphere. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Reaction temperature too high.2. High catalyst loading. | 1. Reduce the reaction temperature.2. Decrease the catalyst loading to 1-2 mol%. |
| Debenzylation of Product | Palladium catalyst can sometimes catalyze hydrogenolysis if a hydrogen source is present. | Ensure solvents are pure and free of potential hydrogen sources. If problematic, consider a different protecting group in the initial substrate design. |
Conclusion
This compound is a sophisticated and powerful building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable the efficient and planned synthesis of complex drug-like molecules. By mastering its application in cornerstone reactions like the Suzuki-Miyaura coupling and annulative benzofuran synthesis, drug discovery programs can accelerate the generation of novel chemical entities with significant therapeutic potential.
References
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Vertex AI Search.
- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press.
- Benzofuran Derivatives: Significance and symbolism. (2024). ScienceDirect.
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS.
- Synthesis of benzofuran derivatives. (n.d.). ResearchGate.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.
- Safety Data Sheet - this compound. (2024). CymitQuimica.
- Innovating with Boronic Acids: The Significance of 4-Formylphenylboronic Acid. (2025). Ningbo Inno Pharmchem Co.,Ltd..
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PubMed Central.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
- SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Formylphenylboronic acid. (2010). Fisher Scientific.
- SAFETY DATA SHEET - 3-Formylphenylboronic Acid. (2025). TCI Chemicals.
- SAFETY DATA SHEET - 3-Formylphenylboronic acid. (n.d.). Fisher Scientific.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. (2025). Benchchem.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Benzyloxy-4-fluorophenylboronic Acid. (2025). Benchchem.
- This compound. (n.d.). BLDpharm.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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The Versatility of (5-(Benzyloxy)-2-formylphenyl)boronic Acid in Materials Science: Application Notes and Protocols
Introduction: A Multifunctional Building Block for Advanced Materials
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a uniquely versatile organic compound that has garnered significant interest in the fields of materials science and organic synthesis.[1] Its molecular architecture, featuring a boronic acid, a formyl (aldehyde) group, and a benzyloxy substituent on a phenyl ring, provides a powerful platform for the rational design and synthesis of complex and functional materials. The presence of these distinct functional groups allows for a variety of chemical transformations, making it a valuable precursor for a range of advanced materials, including conductive polymers, fluorescent sensors, and organic light-emitting diode (OLED) components.[][3][4][5]
The boronic acid moiety is particularly notable for its utility in palladium-catalyzed cross-coupling reactions, most prominently the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7][8] This reaction is instrumental in the synthesis of biaryl compounds, which are common structural motifs in functional materials.[8] The formyl group, on the other hand, offers a reactive site for condensation reactions, allowing for the introduction of further molecular complexity and functionality. The benzyloxy group can serve to modulate the electronic properties and solubility of the resulting materials. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for its use.
Core Applications in Materials Science
The unique trifunctional nature of this compound makes it a sought-after building block for two primary classes of advanced materials:
-
Conjugated Polymers for Organic Electronics: The ability of the boronic acid group to participate in Suzuki-Miyaura cross-coupling reactions allows for the incorporation of this molecule into the backbone of conjugated polymers. These polymers, characterized by alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics such as OLEDs and organic photovoltaics (OPVs). The formyl group can be used for post-polymerization modification to fine-tune the polymer's properties or to attach other functional moieties.
-
Fluorescent Sensors: The boronic acid group is known to interact with diols, forming reversible covalent bonds.[9][10] This property is widely exploited in the design of fluorescent sensors for the detection of saccharides and other diol-containing biomolecules.[9][10] The formyl group of this compound can be reacted with a fluorophore to create a sensor molecule where the binding of a target analyte to the boronic acid moiety modulates the fluorescence output.
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Co-polymer via Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the synthesis of a conjugated co-polymer using this compound and a di-brominated aromatic co-monomer. The resulting polymer will have a backbone with alternating aromatic units, and the pendant formyl groups can be used for further functionalization.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene (or other suitable di-bromo aromatic co-monomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Workflow for Suzuki-Miyaura Polymerization:
Caption: Workflow for the synthesis of a conjugated co-polymer.
Detailed Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv.), and finely ground potassium carbonate (4.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add anhydrous toluene and DMF (e.g., in a 4:1 v/v ratio) to dissolve the monomers. The concentration of the monomers should be around 0.1 M.
-
Degas the solution by bubbling with the inert gas for at least 30 minutes.
-
-
Catalyst Addition and Polymerization:
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) and dissolve them in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
-
Work-up and Purification:
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker of methanol with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.
-
Collect the polymer from the Soxhlet thimble and dry it in a vacuum oven at 40-50 °C overnight.
-
Quantitative Data Summary (Expected Outcome):
| Parameter | Expected Value |
| Yield | 70-90% |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (tunable by reaction time) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Appearance | Yellowish to orange fibrous solid |
Protocol 2: Synthesis of a Fluorescent Sensor for Diols
This protocol describes the synthesis of a fluorescent sensor by reacting the formyl group of this compound with an amino-functionalized fluorophore. The resulting Schiff base product can then be used for the detection of diols.
Materials:
-
This compound
-
4-Amino-1,8-naphthalimide (or other suitable amino-functionalized fluorophore)
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
Workflow for Fluorescent Sensor Synthesis:
Caption: Workflow for the synthesis of a fluorescent sensor.
Detailed Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) and 4-amino-1,8-naphthalimide (1.0 equiv.) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature. A solid product should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the fluorescent sensor product in a vacuum oven at a low temperature (e.g., 40 °C).
-
Application in Sensing:
The synthesized fluorescent sensor can be used for the detection of diols, such as glucose. In a typical experiment, the fluorescence spectrum of the sensor is recorded in a suitable buffer solution. Upon addition of the diol analyte, a change in the fluorescence intensity or a shift in the emission wavelength is observed due to the formation of a boronate ester. This change can be correlated to the concentration of the analyte.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical reactions. For the Suzuki-Miyaura polymerization, the progress and success of the reaction can be validated by monitoring the increase in molecular weight and the narrowing of the molecular weight distribution using GPC. The structure of the final polymer can be confirmed by NMR and IR spectroscopy. For the fluorescent sensor synthesis, the formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal and the appearance of the imine proton signal in the ¹H NMR spectrum. The sensing capability can be validated by titrating the sensor with a known concentration of the target diol and observing a systematic change in the fluorescence signal.
Conclusion
This compound is a powerful and versatile building block in materials science. Its unique combination of functional groups enables the synthesis of a wide range of advanced materials with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of novel conjugated polymers for organic electronics and highly sensitive fluorescent sensors for various applications. The modularity of the synthetic routes allows for further innovation and adaptation to meet the evolving demands of the field.
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.).
- Recent Development of Boronic Acid-Based Fluorescent Sensors. RSC Advances. (2018).
- Recent Development of Boronic Acid-Based Fluorescent Sensors. PubMed Central. (2018).
- Suzuki Cross-coupling Reaction Procedure. Rose-Hulman Institute of Technology. (n.d.).
- Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. MDPI. (2021).
- Conjugated Polymer Synthesis and Materials Applications. Wiley-VCH. (2021).
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health. (2021).
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar. (2016).
- Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). OSTI.GOV. (2025).
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. (2015).
- Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. (2020).
- Phenylboronic Acid-polymers for Biomedical Applications. PubMed. (2018).
- 1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application. Semantic Scholar. (2023).
- Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks. PubMed Central. (2022).
- Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. PubMed Central. (2022).
- Bioorthogonal Suzuki-Miyaura reactions on silk fibroin. American Chemical Society. (2018).
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Application Note & Protocols: Strategic Derivatization of the Formyl Group on (5-(Benzyloxy)-2-formylphenyl)boronic Acid
Abstract & Strategic Overview
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, possessing both a reactive aldehyde (formyl group) and a versatile boronic acid moiety. This unique arrangement allows for stepwise, orthogonal chemical modifications, making it a powerful scaffold in drug discovery, the development of molecular sensors, and materials science. The strategic derivatization of the formyl group is often the critical first step in a synthetic sequence, enabling the introduction of diverse functional groups while preserving the boronic acid for subsequent transformations, such as the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides an in-depth exploration of three core, field-proven strategies for derivatizing the formyl group:
-
Reductive Amination: For the introduction of nitrogen-containing moieties.
-
Wittig Olefination: For carbon-carbon double bond formation.
-
Acetal Protection: For masking the aldehyde's reactivity during subsequent reactions.
This document moves beyond simple procedural lists, delving into the causality behind experimental choices, potential challenges, and the logic of protocol design to ensure reproducible and high-yielding outcomes.
Core Strategy 1: Reductive Amination for C-N Bond Formation
Reductive amination is a cornerstone transformation for converting carbonyls into amines.[1] For this compound, this reaction provides a direct pathway to synthesize a diverse library of secondary and tertiary aminomethylphenylboronic acids. These products are of significant interest as potential saccharide receptors and pharmacologically active scaffolds.[2]
Causality & Mechanistic Insight
The reaction proceeds via a two-step, one-pot sequence:
-
Imine/Iminium Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond (an imine). This step is often facilitated by mildly acidic conditions.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the imine to a stable amine.
The choice of reducing agent is critical. Strong hydrides like NaBH₄ can reduce both the starting aldehyde and the intermediate imine, leading to product mixtures. Therefore, milder reagents that preferentially reduce the protonated iminium ion over the carbonyl are employed. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice due to their excellent selectivity.[1][2][3]
A notable consideration for ortho-formylphenylboronic acids is the potential for intramolecular interactions. The proximity of the boronic acid and the newly formed amine can lead to the formation of a cyclic boronate ester, a 3-amino-substituted benzoxaborole, particularly with aliphatic amines.[4] This is often a reversible equilibrium but must be considered during characterization.
Experimental Protocol: Reductive Amination with Morpholine
This protocol details the synthesis of (5-(benzyloxy)-2-(morpholinomethyl)phenyl)boronic acid.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualization: Reductive Amination Workflow
Caption: One-pot reductive amination workflow.
Core Strategy 2: Wittig Olefination for C=C Bond Formation
The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[5] Applying this to this compound allows for the synthesis of vinyl-aryl boronic acids, which are key intermediates for creating complex molecular architectures via subsequent cross-coupling or polymerization reactions.
Causality & Mechanistic Insight
The reaction's core components are the aldehyde and a phosphorus ylide (a Wittig reagent). The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered ring intermediate called an oxaphosphetane.[6] This unstable intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[6][7]
The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide:
-
Non-stabilized Ylides (e.g., from alkyl halides) typically react quickly and irreversibly to form Z-alkenes.[7]
-
Stabilized Ylides (e.g., containing an adjacent ester or ketone) are less reactive, allow for equilibration of intermediates, and predominantly yield E-alkenes.[7][8]
Experimental Protocol: Synthesis of a Styrenylboronic Acid
This protocol describes the formation of an alkene using methyltriphenylphosphonium bromide to generate the ylide.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, nitrogen/argon line
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi solution (1.05 eq) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring & Quench: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, can be purified via column chromatography.
Visualization: Wittig Reaction Workflow
Caption: Two-stage workflow for the Wittig reaction.
Core Strategy 3: Acetal Protection for Aldehyde Masking
In multi-step syntheses, the high reactivity of the formyl group can interfere with reactions targeting the boronic acid. Acetal formation is a robust and common strategy to "protect" or mask the aldehyde, rendering it inert to many reagents (e.g., Grignards, organolithiums, hydrides, and Suzuki coupling conditions).[9][10] The protection is fully reversible under acidic conditions.
Causality & Mechanistic Insight
The reaction involves the acid-catalyzed addition of a diol (like ethylene glycol) to the aldehyde. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol to form a hemiacetal. A second alcohol moiety then displaces water to form the stable five-membered cyclic acetal ring. The removal of water (e.g., with a Dean-Stark apparatus) is essential to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[10]
Experimental Protocols: Protection & Deprotection
Protocol A: Protection with Ethylene Glycol
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product, which can often be used without further purification.
Protocol B: Deprotection to Regenerate the Aldehyde
-
Setup: Dissolve the acetal-protected boronic acid in a mixture of THF and 1M aqueous HCl (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the mixture with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the original aldehyde.
Visualization: Protection/Deprotection Cycle
Caption: The reversible cycle of aldehyde protection.
Summary of Derivatization Strategies
| Parameter | Reductive Amination | Wittig Olefination | Acetal Protection |
| Functionality | C-N Single Bond (Amine) | C=C Double Bond (Alkene) | C-O Bonds (Acetal) |
| Key Reagents | Primary/Secondary Amine, NaBH(OAc)₃ | Phosphonium Salt, Strong Base | Diol (e.g., Ethylene Glycol), Acid Catalyst |
| Primary Use Case | Introduce nitrogenous diversity, create pharmacophores | C-chain extension, create vinyl monomers | Mask aldehyde reactivity for other transformations |
| Key Advantage | High efficiency, broad substrate scope, one-pot procedure | Reliable C=C formation, stereochemical control possible | Robust protection, high-yielding, fully reversible |
| Potential Challenge | Over-alkylation (for primary amines), potential cyclization with boronic acid[4] | Separation from triphenylphosphine oxide byproduct | Requires anhydrous conditions for protection step |
Conclusion
The derivatization of the formyl group on this compound is a critical enabling step for its use in advanced chemical synthesis. The choice of strategy—reductive amination, Wittig olefination, or acetal protection—should be guided by the overall synthetic goal. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively leverage this bifunctional building block to construct complex and high-value molecules with precision and efficiency.
References
- Adamczyk-Woźniak, A., et al. Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry. [Link not available]
- ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF. [Link]
- Wikipedia. 4-Formylphenylboronic acid. [Link]
- Vijaya Bhaskar, K., et al. Phenylboronic acid as a labile protective agent: the selective derivatisation of 1,2,3-triols. Journal of the Chemical Society, Perkin Transactions 1. [Link not available]
- Manipal Academy of Higher Education. Phenylboronic acid as a labile protective agent: The selective derivatisation of 1,2,3-triols. [Link not available]
- Gao, J. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing. [Link]
- ResearchGate. Protection of Phenyl boronic acid?. [Link]
- ResearchGate. Activation of Boc‐protected amino boronic esters. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- NIH National Center for Biotechnology Information.
- Wikipedia.
- Master Organic Chemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- Chem-Station. Protecting Groups for Boronic Acids. [Link]
- Wikipedia. Wittig reaction. [Link]
- ACS Publications. In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. [Link not available]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- ACS Green Chemistry Institute.
- Google Patents. Method of producing 5-formyl-2-furylboronic acid.
- PubMed. 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
- I.R.I.S.
- ResearchGate.
- Google Patents. Method of producing 5-formyl-2-furylboronic acid.
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Application Notes & Protocols: Strategic C-C Bond Formation with (5-(Benzyloxy)-2-formylphenyl)boronic Acid
Introduction: The Utility of a Multifunctional Building Block
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key features: a boronic acid for cross-coupling, a sterically demanding and electronically influential benzyloxy group, and an ortho-formyl group that can act as a synthetic handle for subsequent transformations or participate in intramolecular reactions.
The strategic formation of new carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis.[1][2] This guide provides an in-depth exploration of the reaction conditions necessary to effectively utilize this compound in two of the most powerful palladium-catalyzed C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling and the oxidative Heck reaction. We will delve into the mechanistic rationale behind component selection and provide detailed, field-proven protocols designed for reproducibility and high performance.
Physicochemical Properties and Handling Considerations
Arylboronic acids, while remarkably useful, possess inherent stability challenges. The title compound is no exception. The primary concerns are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is a significant side reaction, often promoted by strong bases, elevated temperatures, and the presence of protic solvents.[3][4] The electron-withdrawing nature of the ortho-formyl group can potentially increase susceptibility to this pathway.
-
Dehydration: Like many boronic acids, this reagent can exist in equilibrium with its cyclic anhydride trimer, the boroxine. While this typically does not inhibit reactivity as the boroxine can re-hydrolyze in situ, it can affect the reagent's stoichiometry if not accounted for.
-
Stability: Some functionalized boronic acids can be sensitive to purification via standard silica gel chromatography.[5] It is often advisable to use the material as-is if pure, or to employ specialized purification techniques if necessary.
Given these factors, reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) with degassed solvents to minimize oxidative side reactions and ensure the longevity of the palladium catalyst.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for coupling boronic acids with organic halides or triflates.[6][7] The reaction's tolerance for a wide array of functional groups makes it ideal for late-stage functionalization in complex syntheses.[7]
Mechanistic Rationale & Component Selection
The catalytic cycle, illustrated below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[8][9] The success of the reaction hinges on the careful selection of each component to navigate this cycle efficiently while minimizing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Palladium Precatalyst: A Pd(0) species is the active catalyst.[9] Common precatalysts like Pd(PPh₃)₄ can be used directly. Alternatively, Pd(II) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ to Pd(0). For challenging couplings, pre-formed catalysts incorporating bulky ligands are often superior.
-
Ligand: The presence of an ortho-formyl group and a bulky benzyloxy substituent can create steric hindrance around the boronic acid. Therefore, bulky, electron-rich phosphine ligands are highly recommended.[3] Ligands like XPhos , SPhos , or RuPhos stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step.[3]
-
Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4] The choice is critical. While strong bases can accelerate the reaction, they also increase the risk of protodeboronation and potential side reactions with the aldehyde. Moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often optimal.
-
Solvent: A mixture of an organic solvent and water is standard. The water is essential for dissolving the base and aiding in the formation of the active boronate species. Anhydrous, non-polar solvents like dioxane or toluene are frequently preferred for these types of couplings.[3][10]
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound (1.2 eq), the aryl bromide (1.0 eq), and K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water to create a 4:1 to 10:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solvent should be thoroughly degassed via sparging with inert gas for 15-20 minutes prior to use.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Reagent/Condition | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Bulky, electron-rich ligand overcomes steric hindrance and promotes efficient catalysis.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | Effective for transmetalation with minimal risk of protodeboronation or aldehyde side reactions.[3] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | Anhydrous organic solvent with water promotes boronate formation while maintaining solubility.[3][10] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to overcome activation barriers.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Alternative Application: Oxidative Heck (Boron-Heck) Reaction
While the classic Heck reaction couples an organic halide with an alkene, a modern variant utilizes an arylboronic acid in place of the halide.[11] This "oxidative Heck" or "boron-Heck" reaction proceeds via a Pd(II)-based catalytic cycle and often does not require a base, which can be a significant advantage when working with base-sensitive substrates.[12][13]
Mechanistic Considerations
In this pathway, the Pd(II) catalyst coordinates with the alkene. The arylboronic acid then undergoes transmetalation with the Pd(II) center. This is followed by migratory insertion of the alkene into the Pd-Aryl bond. The final step is a β-hydride elimination, which releases the arylated alkene product and a Pd-H species. An oxidant is required to regenerate the Pd(II) catalyst from the resulting Pd(0) (formed after the Pd-H species decomposes).[12]
Sources
- 1. Transition-metal-free C-C bond forming reactions of aryl, alkenyl and alkynylboronic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon-Carbon Bond Formation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Protection of (5-(Benzyloxy)-2-formylphenyl)boronic Acid for Advanced Synthesis
Abstract: (5-(Benzyloxy)-2-formylphenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a reactive aldehyde and a versatile boronic acid. However, the proximate reactivity of these two groups presents a significant synthetic challenge, necessitating a carefully considered protecting group strategy to achieve selective transformations. This guide provides an in-depth analysis of orthogonal protection schemes, detailing field-proven protocols for the selective masking and deprotection of the formyl and boronic acid functionalities. We explore the causality behind experimental choices, offering researchers the strategic insight required for complex, multi-step syntheses.
Introduction: The Synthetic Challenge
This compound offers a unique scaffold for introducing substituted aromatic rings into complex molecules. The formyl group serves as a handle for transformations such as reductive amination, Wittig olefination, or aldol condensation, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The primary challenge lies in the chemical incompatibility of these functionalities under various reaction conditions. For instance, the basic and often nucleophilic conditions of a Suzuki coupling can interfere with the electrophilic aldehyde. Conversely, many manipulations of the aldehyde are incompatible with the free boronic acid, which is prone to dehydration into boroxine trimers or degradation under certain oxidative or acidic conditions.[3][4]
Furthermore, 2-formylphenylboronic acids can exist in equilibrium with their cyclic 3-hydroxybenzoxaborole isomers, a transformation that can influence their reactivity and requires careful consideration during synthesis design.[5][6] This document outlines three core strategies to navigate these challenges, enabling precise control over the synthetic pathway.
Core Strategic Decisions
The choice of protecting group is dictated by the overall synthetic plan. The principle of orthogonality —the ability to remove one protecting group selectively in the presence of others—is paramount for efficiency.[7][8] Before commencing, the primary synthetic target must be defined:
-
Reaction at the Boronic Acid Site (e.g., Suzuki Coupling): This requires protection of the formyl group.
-
Reaction at the Formyl Group (e.g., Wittig Reaction): This necessitates protection of the boronic acid.
-
Sequential Reactions at Both Sites: This demands an orthogonal protection scheme where both groups are masked and can be deprotected independently.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. biosynth.com [biosynth.com]
Application Note: Microwave-Assisted Suzuki Coupling of (5-(Benzyloxy)-2-formylphenyl)boronic Acid
An Application Guide for Researchers and Drug Development Professionals
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds, crucial in pharmaceutical and materials science.[1] This application note provides a detailed guide for the efficient coupling of (5-(Benzyloxy)-2-formylphenyl)boronic acid with various aryl halides, leveraging the power of microwave-assisted organic synthesis (MAOS). Microwave irradiation dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, while improving yields and reproducibility.[1][2][3][4] We address the specific challenges posed by the sterically hindered and functionally sensitive ortho-formyl and benzyloxy groups, providing a robust protocol, optimization strategies, and troubleshooting advice for researchers aiming to synthesize complex biaryl scaffolds.
Scientific Principles and Strategic Rationale
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[5] The catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
The Advantage of Microwave Irradiation
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients. Microwave irradiation, however, heats the reaction mixture volumetrically and efficiently through direct coupling with polar molecules (dielectric heating).[9][10][11] This leads to:
-
Rapid Heating: Reaching the target temperature in seconds to minutes.[4]
-
Superheating: The ability to heat solvents far above their atmospheric boiling points in sealed vessels, dramatically accelerating reaction rates.[10]
-
Reduced Side Reactions: Shortened reaction times minimize the thermal decomposition of sensitive substrates and catalysts.[2][11] For Suzuki couplings, this translates to rate increases of up to 72-fold compared to conventional methods.[1][3][12]
Strategic Considerations for this compound
The structure of this boronic acid presents specific challenges that dictate our choice of reaction conditions:
-
Ortho-Formyl Group: This group introduces significant steric hindrance near the reaction center, which can impede the transmetalation step.[6] Furthermore, aldehydes can be sensitive to harsh conditions.
-
Benzyloxy Group: While generally a stable protecting group, its integrity must be preserved. The chosen conditions should be mild enough to prevent C-O bond cleavage.
To overcome these challenges, a highly efficient catalytic system and rapid reaction times are essential. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote coupling with sterically demanding substrates.[6] Microwave heating is particularly advantageous here, as the rapid energy input can overcome activation barriers while the short duration minimizes potential degradation of the aldehyde functionality.[4]
Experimental Design and Optimization
The success of this coupling hinges on the careful selection of four key parameters: the catalyst/ligand system, the base, the solvent, and the reaction temperature/time.
Critical Parameters and Reagent Selection
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern pre-catalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a versatile choice for many couplings.[13] For the sterically hindered substrate, a pre-catalyst like XPhos Pd G3 is highly recommended as the bulky XPhos ligand facilitates both oxidative addition and reductive elimination, overcoming steric barriers.[6][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential to activate the boronic acid for transmetalation.[7][8] K₂CO₃ is a cost-effective and moderately strong base suitable for many systems.[13][15] K₃PO₄ or Cs₂CO₃ are stronger, non-nucleophilic bases that can be more effective for challenging couplings without promoting side reactions on the aldehyde. |
| Solvent System | 1,4-Dioxane/H₂O, DMF/H₂O, EtOH/H₂O | The solvent must be polar to absorb microwave energy effectively.[9] An aqueous mixture is standard for Suzuki couplings, as water aids in dissolving the base and facilitating the formation of the active boronate species.[16][17] 1,4-Dioxane/H₂O is an excellent general-purpose choice.[13] |
| Stoichiometry | Aryl Halide (1.0 eq), Boronic Acid (1.2-1.5 eq), Base (2.0-3.0 eq) | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.[6] An excess of the base ensures complete activation of the boronic acid. |
| Microwave Parameters | 100-150 °C, 10-30 minutes | Microwave reactors allow for precise temperature control.[4] These temperatures provide sufficient energy to overcome activation barriers, while the short duration minimizes degradation.[18] Initial screening should start at a lower temperature and shorter time. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Materials and Equipment
-
Reactants: this compound, Aryl Halide (e.g., 4-bromoanisole)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane (reagent grade), Deionized Water
-
Equipment: Dedicated microwave reactor for organic synthesis, 10 mL microwave reaction vial with a Teflon septum cap, magnetic stir bar, standard laboratory glassware for work-up, rotary evaporator, flash chromatography system.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and K₂CO₃ (1.5 mmol, 3.0 eq).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Inert Atmosphere: Seal the vial with a Teflon septum cap. Purge the vial with argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle to act as an outlet.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Microwave Reaction: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters: stir on, temperature at 120 °C, and reaction time of 15 minutes.[13][15]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically aided by the instrument's compressed air cooling system).
Work-up and Purification
-
Quenching: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Ineffective base. | 1. Use a fresh bottle of catalyst or switch to a more robust pre-catalyst (e.g., XPhos Pd G3).[14] 2. Incrementally increase the temperature (e.g., to 140 °C) or time (e.g., to 25 min).[18] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Ensure solvents are properly degassed but not overly wet. Use a 4:1 or 5:1 organic/water ratio. 2. Use a milder base (K₂CO₃) or reduce reaction time. This is a key advantage of microwave heating.[19][20] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction vessel. 2. Catalyst degradation. | 1. Ensure the vial is thoroughly purged with an inert gas before heating. 2. Increase ligand-to-metal ratio if using a simple palladium source, or switch to a more stable pre-catalyst. |
| Degradation of Aldehyde | 1. Reaction temperature is too high. 2. Base is too harsh. | 1. Reduce the reaction temperature to 100-110 °C and monitor conversion. 2. Use a milder base such as K₂CO₃ or KF. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling provides a powerful and highly efficient method for the synthesis of complex biaryls from this compound. By leveraging rapid, controlled heating, this protocol overcomes the challenges of steric hindrance and functional group sensitivity, enabling access to valuable chemical scaffolds in significantly reduced timeframes. Careful selection of the catalyst, base, and solvent system, as outlined in this guide, is critical for achieving high yields and purity, making this technique an indispensable tool for researchers in drug discovery and chemical development.
References
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols - SciSpace.
- Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Organometallic cross-coupling reactions - CEM Corpor
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | The Journal of Organic Chemistry - ACS Public
- Microwave Synthesis - Organic Chemistry Portal.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - Penn State Research D
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids - Benchchem.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- (PDF)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. ijrpas.com [ijrpas.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
bioconjugation techniques using (5-(Benzyloxy)-2-formylphenyl)boronic acid
An Application Guide to Bioconjugation with (5-(Benzyloxy)-2-formylphenyl)boronic acid
Introduction: A Multifaceted Tool for Modern Bioconjugation
In the landscape of chemical biology and drug development, the ability to selectively and efficiently conjugate molecules to biomacromolecules like proteins, peptides, and nucleic acids is paramount. Such bioconjugates are the cornerstone of antibody-drug conjugates (ADCs), diagnostic imaging agents, and novel biomaterials. The ideal bioconjugation reaction should be rapid, high-yielding, and bioorthogonal—proceeding under physiological conditions without interfering with native biological processes.
This compound emerges as a uniquely versatile reagent, poised to meet these demanding criteria. As a member of the ortho-formylphenylboronic acid (o-FPBA) family, its power lies in the synergistic interplay between the aldehyde (formyl) group and the boronic acid moiety positioned ortho to it.[1] This specific arrangement enables a suite of distinct and controllable conjugation chemistries. The boronic acid acts not merely as a structural component but as an intramolecular catalyst, dramatically accelerating the condensation reactions of the neighboring aldehyde.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal bioconjugation techniques leveraging this compound. We will delve into the mechanistic principles, provide detailed experimental protocols for both stable and dynamic covalent modifications, and explore advanced multicomponent and cross-coupling strategies.
Molecular Profile:
-
CAS Number: 1226773-36-9[3]
-
Molecular Formula: C₁₄H₁₃BO₄[3]
-
Key Features:
-
Aldehyde: The primary reactive handle for forming connections with nucleophiles.
-
ortho-Boronic Acid: An intramolecular catalyst and stabilizer for reaction intermediates and products.
-
Benzyloxy Group: A stable protecting group for a phenol, which can be retained to modulate solubility or removed post-conjugation for further functionalization.
-
Chapter 1: The Unique Reactivity of ortho-Formylphenylboronic Acids
The remarkable utility of o-FPBA reagents stems from the boronic acid's ability to influence the reactivity of the adjacent aldehyde. In aqueous environments, the boronic acid exists in equilibrium between its neutral trigonal planar state and an anionic tetrahedral boronate state. This dynamic facilitates two key mechanistic advantages.
-
Lewis Acid Catalysis: The boronic acid can act as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack.
-
Product Stabilization: It can form stabilizing intramolecular bonds with intermediates and final conjugate products, shifting the reaction equilibrium to favor product formation and, in many cases, conferring enhanced stability compared to conventional analogs.[1]
This dual role gives rise to a spectrum of reactivity profiles depending on the choice of nucleophile, allowing for the creation of either highly stable or dynamically reversible covalent linkages.[1][4]
Caption: General mechanism of o-FPBA reaction with a primary amine.
Chapter 2: Protocol for Stable Bioorthogonal Ligation via Diazaborine Formation
One of the most powerful applications of o-FPBAs is their reaction with specific hydrazine derivatives to form exceptionally stable boron-nitrogen heterocycles.[2][5] When this compound reacts with a biomolecule functionalized with a carbohydrazide or α-amino-hydrazide, it undergoes a rapid condensation to yield a stable 2,3,1-benzodiazaborine derivative. This reaction is bioorthogonal, proceeds at near-stoichiometric ratios, and exhibits a half-life on the order of minutes, making it ideal for robustly labeling antibodies, peptides, and other sensitive biomolecules.[2][5]
Caption: Experimental workflow for stable bioconjugate formation.
Detailed Protocol: Antibody Labeling
This protocol describes the labeling of an antibody functionalized with a hydrazide handle.
1. Materials Required:
-
Antibody: Hydrazide-modified antibody (e.g., via enzymatic or chemical introduction of the handle) at 1-5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
This compound: 10 mM stock solution in anhydrous DMSO.
-
Reaction Buffer: PBS, pH 7.4.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) equilibrated with PBS.
-
Characterization Equipment: SDS-PAGE system, Mass Spectrometer (e.g., ESI-QTOF).
2. Experimental Procedure:
-
Preparation: Bring all reagents to room temperature.
-
Stoichiometry Calculation: Determine the molar equivalents of the boronic acid reagent needed. A 5- to 10-fold molar excess over the antibody is a good starting point.
-
Reaction Setup: To the antibody solution, add the calculated volume of the 10 mM stock solution of this compound. Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to maintain protein integrity.
-
Incubation: Gently mix the reaction by inversion or slow rotation. Incubate at room temperature (20-25°C) for 1 hour.
-
Purification: Load the reaction mixture onto a pre-equilibrated SEC column. Elute with PBS according to the manufacturer's instructions to separate the labeled antibody from unreacted small molecules.
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate alongside the unlabeled antibody. A slight shift in molecular weight may be observed.
-
Mass Spectrometry: Use ESI-MS to confirm the mass of the conjugate, thereby determining the number of labels incorporated per antibody (drug-to-antibody ratio, DAR).
-
| Parameter | Recommended Condition | Purpose |
| pH | 7.0 - 8.0 | Balances nucleophile reactivity and protein stability. |
| Temperature | 20 - 37°C | Reaction is rapid at room temperature. |
| Stoichiometry | 5-20 molar equivalents | Drives the reaction to completion. |
| Reaction Time | 0.5 - 2 hours | Typically sufficient for high conversion. |
| Co-solvent | <5% DMSO or DMF | Solubilizes the boronic acid reagent. |
Chapter 3: Protocol for Dynamic Covalent Labeling via Iminoboronate Formation
In contrast to the stable diazaborine linkage, the reaction of o-FPBAs with primary amines, such as the ε-amino group of lysine residues, forms a dynamic iminoboronate conjugate.[1] While more stable than a typical imine (Schiff base), this bond is reversible and exists in equilibrium with the starting materials. This property is highly valuable for applications requiring reversible covalent inhibition, dynamic combinatorial chemistry, or the development of responsive biomaterials.[1][4]
Caption: Workflow for attaching the reagent via Suzuki-Miyaura coupling.
Conceptual Protocol: Protein Modification
1. Materials Required:
-
Protein: Protein modified with an accessible aryl iodide handle.
-
This compound.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂).
-
Ligand: Water-soluble phosphine ligand such as TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt).
-
Base: Mild aqueous base (e.g., sodium carbonate or sodium phosphate).
-
Buffer: Degassed aqueous buffer, pH 8-9.
2. Experimental Procedure:
-
Catalyst Preparation: Prepare the active catalyst by pre-mixing the palladium source and the water-soluble ligand in degassed buffer.
-
Reaction Setup: In a reaction vessel (potentially under an inert atmosphere like nitrogen or argon), combine the aryl halide-modified protein, an excess of this compound, and the aqueous base.
-
Initiation: Add the prepared palladium catalyst solution to initiate the reaction.
-
Incubation: Incubate at a mild temperature (e.g., 37°C) for 4-16 hours with gentle mixing.
-
Purification and Analysis: Purify the resulting conjugate to remove the catalyst and excess reagents, followed by characterization via mass spectrometry and functional assays to ensure the protein's activity has been retained.
| Component | Example | Rationale |
| Pd Catalyst | Pd(OAc)₂ / water-soluble ligand | Enables cross-coupling in aqueous media. |
| Base | Na₂CO₃, K₃PO₄ | Required for the transmetalation step of the catalytic cycle. [6] |
| Solvent | Degassed aqueous buffer | Minimizes oxidation of the catalyst and protein. |
| Temperature | 25 - 40°C | Balances reaction rate with protein stability. |
Summary and Outlook
This compound is not a single-purpose reagent but a versatile platform for advanced bioconjugation. Its unique ortho-formylphenylboronic acid core allows for the precise construction of both highly stable and dynamically reversible covalent linkages. By selecting the appropriate reaction partner and conditions, researchers can achieve bioorthogonal labeling, reversible target binding, or complex multicomponent assemblies. Furthermore, the boronic acid and benzyloxy groups serve as additional handles for orthogonal modifications through cross-coupling and deprotection/functionalization strategies. This multifaceted reactivity ensures that this compound will continue to be a valuable tool in the development of sophisticated bioconjugates for therapeutic and diagnostic applications.
References
- Udompholkul, P., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2949-2960. [Link]
- Li, J., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
- Wu, H., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle.
- Wikipedia. (n.d.). Petasis reaction. Wikipedia. [Link]
- Wessjohann, L. A., et al. (2018). Introducing the Petasis Reaction for the Late-Stage Multicomponent Diversification, Labeling and Stapling of Peptides. Chemistry – A European Journal, 24(52), 13838-13842. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Kumar, A., et al. (2019). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. In Chemical Probes for Biological Systems (pp. 143-155). Humana Press. [Link]
- Miller, M. K., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. [Link]
- Organic Chemistry Portal. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal. [Link]
- Barluenga, S., et al. (2012). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 77(17), 7523-7533. [Link]
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]
- ResearchGate. (n.d.).
- Miller, M. K., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. [Link]
- Vapourtec. (2022). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. Vapourtec. [Link]
- Zhang, W., et al. (2024). Boron enabled bioconjugation chemistries. Chemical Science, 15(1), 20-35. [Link]
- Wu, H., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle.
- Silva, F., et al. (2021).
- ResearchGate. (n.d.).
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 499. [Link]
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- Grinberg, L., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. [Link]
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Application Notes and Protocols for the Development of Chemical Sensors with (5-(Benzyloxy)-2-formylphenyl)boronic Acid
Introduction: The Versatility of (5-(Benzyloxy)-2-formylphenyl)boronic Acid in Chemical Sensing
This compound is a versatile organic compound that holds significant promise in the development of sophisticated chemical sensors. Its unique trifunctional structure, featuring a boronic acid group, a formyl (aldehyde) group, and a benzyloxy substituent, provides a powerful platform for designing sensors for a variety of analytes, including saccharides and reactive oxygen species (ROS).
The boronic acid moiety serves as the primary recognition element. As a Lewis acid, it can reversibly bind with molecules containing 1,2- or 1,3-diols, such as carbohydrates, to form stable cyclic esters. This interaction is the cornerstone of saccharide sensing. Furthermore, boronic acids are known to react with certain reactive oxygen species, like hydrogen peroxide, leading to an oxidative transformation that can be harnessed for detection.
The formyl group provides a convenient chemical handle for covalently attaching a signaling unit, typically a fluorophore. The reaction of the aldehyde with an amine-functionalized fluorophore to form an imine bond is a straightforward and efficient method for constructing the final sensor molecule. The benzyloxy group, while seemingly a passive substituent, can influence the electronic properties and solubility of the sensor molecule.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of chemical sensors based on this compound. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the interpretation of results.
I. Sensor Design and Synthesis: A Modular Approach
The design of a chemical sensor using this compound follows a modular approach, integrating a recognition unit, a signaling unit, and a linker.
-
Recognition Unit: The phenylboronic acid group is the primary recognition element.
-
Signaling Unit: A fluorophore with a reactive amine group is chosen to provide a measurable output signal.
-
Linker: The imine bond formed between the formyl group of the boronic acid component and the amine group of the fluorophore acts as the linker.
Proposed Synthesis of a Fluorescent Saccharide Sensor
This protocol details the synthesis of a novel fluorescent sensor, hereafter referred to as BFBS-1 (Benzyloxy-Formylphenyl-Boronic acid-based Sensor-1), through the condensation reaction of this compound with an amino-functionalized pyrene fluorophore. Pyrene is selected for its high fluorescence quantum yield and sensitivity to its local environment.
Materials:
-
This compound
-
1-Aminopyrene
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.
-
Add 1.1 equivalents of 1-aminopyrene to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure BFBS-1 sensor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthesis Workflow:
Caption: Oxidation-based signaling for H₂O₂ detection.
Protocol for H₂O₂ Sensing
Materials:
-
BFBS-1 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) stock solution
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a working solution of BFBS-1 (e.g., 10 µM) in PBS (pH 7.4).
-
Place 2 mL of the BFBS-1 working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add a specific concentration of H₂O₂ to the cuvette.
-
Incubate the solution at 37 °C for a predetermined time (e.g., 30 minutes) to allow the reaction to proceed.
-
Record the final fluorescence spectrum.
-
To test for selectivity, repeat the experiment with other ROS (e.g., superoxide, hydroxyl radical) and reactive nitrogen species.
Expected Results:
A significant and permanent change in the fluorescence spectrum is anticipated upon the addition of H₂O₂. The sensor is expected to show high selectivity for H₂O₂ over other ROS.
| Analyte | Fluorescence Response |
| H₂O₂ | Significant Change |
| Superoxide (O₂⁻) | Minimal Change |
| Hydroxyl Radical (•OH) | Minimal Change |
IV. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For saccharide sensing, the reversibility of the binding can be demonstrated by adding a competitive binder or by changing the pH. For ROS sensing, the irreversible nature of the reaction can be confirmed by the inability to restore the original fluorescence signal. Control experiments using a boronic acid-free analogue of the sensor should be performed to confirm that the observed signal changes are indeed due to the specific interactions with the boronic acid moiety.
V. Conclusion
This compound is a valuable and versatile building block for the construction of fluorescent chemical sensors. Its unique structure allows for a modular design approach, enabling the development of sensors for a range of important analytes. The detailed protocols and scientific principles outlined in this document provide a solid foundation for researchers to explore the potential of this compound in their own sensing applications, from fundamental research to drug discovery and diagnostics.
References
- Li, M., & Li, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(52), 29695–29713. [Link]
- Kanekiyo, Y., & Tao, H. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 54(9), 2234–2245. [Link]
- Wang, B., Wu, W., & Song, X. (2021). Boronic-acid-based sensors for small-molecule reactive species: a review. Analytical and Bioanalytical Chemistry, 413(6), 1547–1564. [Link]
- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538–545. [Link]
- Wang, B., Wu, W., & Song, X. (2021). Boronic acid-based sensors for small-molecule reactive species: A review.
- Kanekiyo, Y., & Tao, H. (2021). Molecular Boronic Acid-Based Saccharide Sensors.
- Niles, D. J., & Johnson, L. E. (2014). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The journal of physical chemistry. A, 118(39), 8973–8982. [Link]
- Miller, E. W., et al. (2015). Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide. ACS chemical biology, 10(7), 1644–1657. [Link]
- Sikora, A., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical research in toxicology, 25(7), 1394–1405. [Link]
- Li, D., & Li, G. (2015). Electrochemical sensing using boronic acids.
- DiCesare, N., & Lakowicz, J. R. (2001). The development of photometric sensors for boronic acids. Bioorganic & medicinal chemistry letters, 11(12), 1541–1544. [Link]
- Li, M., & Li, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
- Liu, Z., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 10(11), 164. [Link]
- Abu-Rmaileh, B. E., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 7(33), 28841–28851. [Link]
- Coulibeuf, H. (2014). Synthesis of iminoboronate-based boroxines and their use in self-healing materials. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche - CORE. [Link]
Application Notes & Protocols: Synthesis of Heterocyclic Scaffolds via (5-(Benzyloxy)-2-formylphenyl)boronic Acid
Introduction: The Strategic Advantage of a Multifunctional Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 90% of new drugs containing at least one heterocyclic scaffold.[1][2] Their prevalence stems from their ability to present complex three-dimensional pharmacophores that engage biological targets with high affinity and selectivity.[3][4][5] The efficient construction of these molecular architectures is a paramount objective in drug discovery and development.
(5-(Benzyloxy)-2-formylphenyl)boronic acid emerges as a particularly strategic building block for the synthesis of diverse heterocyclic systems. Its unique trifunctional nature—a boronic acid for carbon-carbon bond formation, a proximate aldehyde for subsequent cyclization, and a stable benzyloxy protecting group—enables the execution of powerful tandem reaction sequences. This application note provides an in-depth guide to leveraging this versatile reagent for the synthesis of medicinally relevant scaffolds, such as dibenzo[b,f]oxepines, with a focus on the underlying mechanistic principles and detailed, field-proven protocols.
Core Synthetic Strategy: A Tandem Approach to Dibenzo[b,f]oxepines
The most potent application of this compound is in a two-stage, one-pot or sequential process involving a Suzuki-Miyaura cross-coupling followed by an intramolecular cyclization. This strategy allows for the rapid assembly of complex polycyclic systems from simple precursors.
Caption: General workflow for dibenzo[b,f]oxepine synthesis.
Pillar 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional reliability.[6] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Expert Insights on Parameter Optimization:
The success of the coupling with this compound hinges on the careful selection of catalyst, base, and solvent to maximize yield and minimize side reactions.
-
Catalyst and Ligand Selection: The presence of an ortho-formyl group introduces steric hindrance and specific electronic effects. To overcome these challenges, bulky and electron-rich phosphine ligands are highly recommended.[7] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species. For particularly demanding substrates, N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[7]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[8] An inappropriate choice can lead to significant protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9]
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging substrates. It provides a good balance of reactivity while minimizing protodeboronation, especially in aqueous dioxane systems.[9][10]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate slow reactions.[9][11]
-
Potassium Fluoride (KF): A milder option that is particularly useful for substrates containing base-sensitive functional groups, though it often requires anhydrous conditions.[7][9]
-
-
Solvent System: A mixture of an organic solvent and water is typical. Degassed 1,4-dioxane/water or Toluene/Ethanol/Water are common systems that facilitate the dissolution of both the organic substrates and the inorganic base.[7][9]
| Parameter | Recommended Starting Conditions | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pre-formed catalysts (e.g., XPhos Pd G3) (1-5 mol%) | Pre-formed catalysts offer higher activity and stability. Higher catalyst loading may be needed for challenging substrates.[7] |
| Ligand | XPhos, SPhos, RuPhos (1.2 - 2x mol of Pd) | Bulky, electron-rich biaryl phosphine ligands are essential for promoting oxidative addition and reductive elimination with sterically hindered partners.[7] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, non-nucleophilic base that effectively promotes transmetalation while minimizing protodeboronation of the electron-deficient boronic acid.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Aprotic organic solvent solubilizes reagents, while water is necessary to dissolve the inorganic base and facilitate boronate formation.[7][9] |
| Temperature | 80 - 110 °C | Elevated temperatures are often required to overcome the activation energy for sterically demanding couplings.[7] |
Pillar 2: Intramolecular Cyclization
Following the successful C-C bond formation, the resulting biaryl aldehyde intermediate is primed for cyclization. For the synthesis of dibenzo[b,f]oxepines from a coupling with a 2-halophenol, the cyclization is typically an intramolecular nucleophilic aromatic substitution (SNAr) or a condensation reaction.[11][12][13][14] In some cases, this cyclization can occur in the same pot as the Suzuki coupling, while other strategies may require a separate step. For instance, diaryl ethers formed can undergo an intramolecular McMurry reaction using reagents like TiCl₄/Zn to form the central olefin bond of the dibenzo[b,f]oxepine core.[13][14][15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Solvents must be properly degassed to prevent catalyst oxidation.
Protocol 1: Synthesis of 2-(2-Formyl-4-(benzyloxy)phenoxy)benzaldehyde via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 2-bromobenzaldehyde, a precursor for subsequent cyclization reactions.
Materials:
-
This compound (1.0 equiv)
-
2-Bromobenzaldehyde (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried round-bottom flask, add this compound, 2-bromobenzaldehyde, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the boronic acid.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl aldehyde intermediate.
Protocol 2: Intramolecular McMurry Cyclization to a Dibenzo[b,f]oxepine
This protocol describes the cyclization of a 2,2'-oxydibenzaldehyde intermediate (as synthesized in Protocol 1) to the core dibenzo[b,f]oxepine scaffold.[14][15]
Materials:
-
Diaryl ether dialdehyde (e.g., 2-(2-Formyl-4-(benzyloxy)phenoxy)benzaldehyde) (1.0 equiv)
-
Zinc dust (Zn) (4.0 equiv)
-
Titanium(IV) chloride (TiCl₄) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Oven-dried Schlenk flask with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Suspension: To the oven-dried Schlenk flask under an inert atmosphere, add Zinc dust and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Titanium Addition: Slowly add TiCl₄ dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of low-valent titanium species. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Substrate Addition: Dissolve the diaryl ether dialdehyde in anhydrous THF and add it slowly to the black titanium suspension via syringe.
-
Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding 10% aqueous K₂CO₃ solution. Stir for 1 hour, then filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the target dibenzo[b,f]oxepine.
Conclusion
This compound is a powerful and versatile reagent for constructing complex heterocyclic frameworks relevant to drug discovery. By understanding the mechanistic nuances of the Suzuki-Miyaura coupling and subsequent cyclization strategies, researchers can rationally design and execute efficient syntheses of dibenzo[b,f]oxepines and other valuable scaffolds. The protocols provided herein serve as a validated starting point for exploration, enabling the rapid generation of novel molecular entities for biological evaluation.
References
- BenchChem. (n.d.). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (n.d.). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
- Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Semantic Scholar.
- Dua, R., et al. (2011). Pharmacological Significance of Synthetic Heterocycles Scaffold: A Review. Advances in Biological Research.
- Finamore, C., et al. (2025). The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors: An Overview. ChemMedChem.
- Frontiers in Chemistry. (2024). Editorial: Five-membered heterocycles: synthesis and applications.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- MDPI. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
- National Center for Biotechnology Information (NCBI). (n.d.). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines.
- National Center for Biotechnology Information (NCBI). (n.d.). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold.
- National Center for Biotechnology Information (NCBI). (n.d.). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates.
- National Center for Biotechnology Information (NCBI). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ResearchGate. (n.d.). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold.
- ResearchGate. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold.
- Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Uddin, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds.
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Chan-Lam Coupling of (5-(Benzyloxy)-2-formylphenyl)boronic acid
Introduction: A Modern Approach to C-N and C-O Bond Formation
The Chan-Lam coupling, a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds, has emerged as a powerful tool in synthetic organic chemistry.[1][2] Independently reported by Dominic Chan, Patrick Lam, and David Evans in 1998, this reaction offers a milder and often more functional group tolerant alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[3] A key advantage of the Chan-Lam coupling is its ability to be conducted under aerobic conditions, often at room temperature, utilizing inexpensive and abundant copper catalysts.[1][4]
This guide provides an in-depth exploration of the Chan-Lam coupling conditions specifically tailored for (5-(Benzyloxy)-2-formylphenyl)boronic acid. This substrate, possessing an ortho-formyl group, presents unique considerations due to potential chelation effects and susceptibility to side reactions. These application notes are designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental design to ensure robust and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The precise mechanism of the Chan-Lam coupling has been a subject of extensive study and can be influenced by the specific reaction conditions.[5] However, a generally accepted catalytic cycle provides a framework for understanding the transformation (Figure 1). The cycle is thought to proceed through the following key steps:
-
Ligand Exchange: The N-H or O-H nucleophile coordinates with the Cu(II) catalyst.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center, forming an arylated copper(II) intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a Cu(0) species.
-
Oxidation: The Cu(0) is re-oxidized to the active Cu(II) state by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.[5][6]
An alternative pathway involving a Cu(I)/Cu(III) cycle has also been proposed and may be operative under certain conditions.
Figure 1: A simplified representation of a proposed catalytic cycle for the Chan-Lam coupling reaction.
Key Reaction Parameters for this compound
The success of a Chan-Lam coupling with this particular substrate hinges on the careful selection of several key parameters. The presence of the ortho-formyl group can influence the reaction by coordinating to the copper catalyst, potentially altering its reactivity.
Copper Source
A variety of copper salts can be employed, with copper(II) acetate (Cu(OAc)₂) being the most common and often providing excellent results.[6] Other suitable sources include copper(I) iodide (CuI) and copper(II) chloride (CuCl₂). The choice of the copper source can impact the reaction rate and yield, and empirical screening is often beneficial.
Base
A base is typically required to facilitate the deprotonation of the nucleophile and to neutralize the acid generated during the reaction. For the coupling of this compound, both organic and inorganic bases can be effective.
-
Organic Bases: Pyridine and triethylamine (Et₃N) are commonly used. They can also act as ligands to the copper center, influencing the catalyst's solubility and reactivity.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are good choices, particularly when a non-coordinating base is desired.
Solvent
The choice of solvent is critical and can significantly affect the reaction outcome. Dichloromethane (DCM), acetonitrile (MeCN), and methanol (MeOH) are frequently used solvents for Chan-Lam couplings.[6] For ortho-formyl substituted boronic acids, methanol has been shown to be a particularly effective solvent.
Temperature and Atmosphere
A major advantage of the Chan-Lam coupling is that it can often be performed at room temperature and open to the atmosphere.[1] The atmospheric oxygen serves as the terminal oxidant for the regeneration of the active Cu(II) catalyst. In cases where the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.
Challenges and Troubleshooting with an Ortho-Formyl Group
The ortho-formyl substituent on the boronic acid can introduce specific challenges:
-
Steric Hindrance: The bulky ortho-group can sterically hinder the approach of the nucleophile to the copper center, potentially leading to lower yields or requiring longer reaction times.
-
Chelation: The formyl group can chelate to the copper catalyst, which may either be beneficial by pre-organizing the reactants or detrimental by deactivating the catalyst.
-
Side Reactions: The aldehyde functionality may be susceptible to side reactions under the coupling conditions, although this is generally not a major issue under the mild conditions of the Chan-Lam reaction.
-
Protodeboronation: This is a common side reaction for all boronic acids where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the reaction is not unnecessarily prolonged.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures.
Detailed Application Protocols
The following protocols are provided as a starting point and may require optimization for specific nucleophiles.
Protocol 1: General Procedure for N-Arylation of Amines
This protocol is adapted from established procedures for the N-arylation of nitrogen heterocycles with ortho-formylphenylboronic acids.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Experimental Workflow:
Figure 2: General experimental workflow for the N-arylation of amines.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add the desired amine (1.2 equivalents).
-
Add the copper catalyst, either CuI (0.1 equivalents) or Cu(OAc)₂ (0.1 equivalents).
-
Add the base, either K₂CO₃ (2.0 equivalents) or Et₃N (2.0 equivalents).
-
Add anhydrous methanol to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture vigorously at room temperature. The flask can be left open to the atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: General Procedure for O-Arylation of Phenols
This protocol provides a general guideline for the coupling of phenols with this compound.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add the desired phenol (1.2 equivalents).
-
Add Cu(OAc)₂ (1.0 to 2.0 equivalents). Note that stoichiometric amounts of copper are sometimes required for O-arylation.
-
Add anhydrous dichloromethane (DCM).
-
Add pyridine (2.0 to 3.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. O-arylation reactions can sometimes be slower than N-arylations.
-
Once the reaction is complete, dilute with DCM and wash with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired diaryl ether.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions that can be used as a starting point for the Chan-Lam coupling of this compound.
| Parameter | N-Arylation (Amines) | O-Arylation (Phenols) |
| Boronic Acid | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Nucleophile | Amine (1.2 equiv) | Phenol (1.2 equiv) |
| Copper Source | CuI (0.1 equiv) or Cu(OAc)₂ (0.1 equiv) | Cu(OAc)₂ (1.0-2.0 equiv) |
| Base | K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv) | Pyridine (2.0-3.0 equiv) |
| Solvent | Methanol (MeOH) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Atmosphere | Air | Air |
Conclusion
The Chan-Lam coupling offers a versatile and practical method for the synthesis of N- and O-arylated compounds derived from this compound. While the ortho-formyl group presents specific considerations, careful selection of the catalyst, base, and solvent allows for successful coupling with a range of amines and phenols. The protocols and insights provided in these application notes serve as a robust foundation for researchers to explore and optimize this valuable transformation in their own synthetic endeavors.
References
- Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39 (19), 2933–2936. [Link]
- West, M. J.; Fyfe, J. W. B.; Vantourout, J. C.; Watson, A. J. B. Chem. Rev.2019, 119 (24), 12491–12523. [Link]
- Chan, D. M. T.; Evans, D. A.; Lam, P. Y. S. Wikipedia, Chan–Lam coupling. [Link]
- Rao, K. S.; Wu, T.-S. Tetrahedron2012, 68 (38), 7735–7754. [Link]
- Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998, 39 (19), 2941–2944. [Link]
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. A Review on the Latest Progress of Chan‐Lam Coupling Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. First atroposelective Chan–Lam coupling for the synthesis of C–N linked biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Robust Protocol for the Reductive Amination of (5-(Benzyloxy)-2-formylphenyl)boronic Acid
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and materials science, molecular architecture is paramount. The strategic synthesis of complex molecules often hinges on the availability of versatile building blocks that offer multiple points for chemical modification. (5-(Benzyloxy)-2-formylphenyl)boronic acid is one such high-value intermediate. Its structure uniquely combines three key functional groups: an aldehyde, a boronic acid, and a benzyl ether protecting group. This trifecta enables a modular approach to synthesis, where the aldehyde can be functionalized via reactions like reductive amination, the boronic acid can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and the benzyl group can be selectively removed to reveal a phenol.[1]
Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, is a cornerstone of medicinal chemistry for its reliability in forming crucial carbon-nitrogen bonds.[2][3] This application note provides a detailed, field-proven protocol for the reductive amination of this compound, offering insights into mechanistic rationale, reagent selection, and practical execution for researchers engaged in complex molecule synthesis.
Mechanistic Rationale and Reagent Selection: A Self-Validating System
The success of a one-pot reductive amination protocol depends on the careful orchestration of two distinct chemical events: the formation of an imine and its selective reduction.[4] The process must favor the reduction of the C=N double bond of the imine intermediate over the C=O double bond of the starting aldehyde.
The Reaction Pathway
The reaction proceeds through a well-established mechanism:
-
Hemiaminal Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a transient hemiaminal species.[2]
-
Dehydration to Imine: Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine. This equilibrium is often driven forward by the removal of water or by conditions that favor the protonated iminium ion.[2][5][6]
-
Hydride Reduction: A selective reducing agent delivers a hydride to the electrophilic carbon of the imine (or iminium ion), yielding the final amine product.[5]
The Critical Choice: The Reducing Agent
While several hydride donors can reduce imines, the choice is critical for a one-pot procedure.
-
Sodium Borohydride (NaBH₄): A powerful reducing agent capable of reducing both aldehydes and imines.[7][8] Its use requires a two-step approach where the imine is pre-formed before the reductant is added, which can be cumbersome.
-
Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄, it is stable in mildly acidic conditions (pH 4-6) and preferentially reduces iminium ions over ketones and aldehydes.[5][6][8] However, its high toxicity and the potential to generate hydrogen cyanide gas are significant drawbacks.[9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[10][11][12] STAB is a mild and selective reducing agent that readily reduces imines and iminium ions but is significantly less reactive towards aldehydes and ketones.[2][13] The steric bulk and electron-withdrawing effect of the acetoxy groups moderate its reactivity.[14] It is non-toxic, moisture-sensitive but compatible with a range of aprotic solvents, and can be used in a convenient one-pot procedure.[7][13]
For this protocol, Sodium Triacetoxyborohydride (STAB) is selected for its superior safety profile, high selectivity, and operational simplicity.[13][14]
Solvent and pH Considerations
The reaction is best performed in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is sensitive to water and incompatible with methanol.[7][10] Imine formation is catalyzed by mild acid.[6] Often, a small amount of acetic acid is added to the reaction mixture, which can accelerate imine formation without significantly decomposing the STAB reagent.[10][15] The optimal pH range is generally neutral to weakly acidic (around 5-7).[5][16]
Visualizing the Process
Experimental Workflow
Caption: General Reductive Amination Mechanism.
Detailed Experimental Protocol
Objective: To synthesize a secondary or tertiary amine from this compound and a primary or secondary amine, respectively, using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (AcOH) (optional, 0.1 equiv or 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DCM (or DCE) to achieve a concentration of approximately 0.1 M. Stir until the solid is fully dissolved.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.1 equiv) to liberate the free amine.
-
Imine Formation: If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops for a 1 mmol scale reaction). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions over 5-10 minutes. Note: The reaction is typically not highly exothermic, but portion-wise addition is good practice.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the reactivity of the amine.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Boronic acids can sometimes streak on silica; a solvent system containing a small amount of a polar solvent like methanol or a modifier like acetic acid may be required. [17][18]
Quantitative Data Summary
The following table provides representative parameters for the reductive amination of this compound with various amine types. Yields are indicative and can vary based on the specific substrate and reaction scale.
| Amine Type | Amine (equiv) | STAB (equiv) | Solvent | Temp. | Time (h) | Typical Yield |
| Aliphatic Primary | 1.1 | 1.5 | DCM | RT | 2-6 | 85-95% |
| Aliphatic Secondary | 1.2 | 1.5 | DCE | RT | 4-12 | 80-90% |
| Aniline (electron-rich) | 1.2 | 1.5 | DCE | RT | 8-16 | 70-85% |
| Aniline (electron-poor) | 1.5 | 2.0 | DCE | 40 °C | 12-24 | 40-60% |
Field Insights & Troubleshooting
-
Incomplete Reaction: If the starting aldehyde persists, consider adding another portion of the amine and STAB. Weakly nucleophilic amines (e.g., electron-deficient anilines) may require longer reaction times, gentle heating (to ~40 °C), or the use of a Lewis acid catalyst like Ti(OiPr)₄. [7][8]* Deboronation Side Product: While STAB is mild, prolonged reaction times or elevated temperatures, especially under acidic conditions, can potentially lead to deboronation (loss of the -B(OH)₂ group). [19]If this is observed, minimize reaction time and avoid excess acid.
-
Purification Challenges: Boronic acids are known to be challenging to purify via silica gel chromatography. [17][20]If streaking is severe, consider an alternative workup: after quenching, acidify the aqueous layer to pH ~2 with 1M HCl, extract with ethyl acetate to remove non-basic impurities, then basify the aqueous layer to pH ~9 with NaOH and extract the desired amine product. [18][21]* Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive. [13]Use a freshly opened bottle or ensure it has been stored properly in a desiccator. Potency can decrease over time.
References
- Reductive amination - Wikipedia. (n.d.).
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Gaspari, M., Cuda, F., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). [Video]. YouTube.
- Abdel-Magid, A. F., Carson, K. G., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed.
- Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim.
- Ogo, S., Uehara, K., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(48), 15782–15789.
- Reductive Amination. (2023, January 22). Chemistry LibreTexts.
- How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.
- Lu, S., Gu, F., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 11(10), 3467-3474.
- Purification of boronic acids? (2017, December 19). Reddit.
- Adamczyk-Woźniak, A., Madura, I., et al. (2009). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry, 7, 459-467.
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- Zhu, C., Li, G., et al. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(43), 18253–18256.
- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.). CORE.
- Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate.
- The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. (n.d.). NIH.
- Myers Chem 115. (n.d.).
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis eBooks.
- Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. (n.d.). ResearchGate.
- A practical catalytic reductive amination of carboxylic acids. (n.d.). RSC Publishing.
- Boronic Acid Compounds for Suzuki Coupling Reaction. (n.d.). FUJIFILM Wako.
- Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022, July 7). [Video]. YouTube.
Sources
- 1. Buy 4-Benzyloxy-2-formylphenylboronic acid | 139962-97-3 [smolecule.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
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- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (5-(Benzyloxy)-2-formylphenyl)boronic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the purification of (5-(Benzyloxy)-2-formylphenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific experimental outcomes.
The purification of arylboronic acids, particularly those with additional functional groups like aldehydes, can be notoriously difficult. Common issues include the formation of cyclic anhydrides (boroxines), co-elution with impurities during chromatography, and product decomposition.[1][2] This guide provides field-proven insights and detailed methodologies to navigate these challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Question 1: My crude ¹H NMR is complex. Besides my product, I see a significant amount of a broad, featureless signal in the aromatic region and my B(OH)₂ protons are not integrating correctly. What are these impurities?
Answer: This is a classic impurity profile for crude arylboronic acids. The primary culprits are likely:
-
Boroxines (Anhydrides): Boronic acids readily undergo dehydration to form stable, six-membered cyclic anhydrides called boroxines. This is an equilibrium process. The presence of boroxines leads to complex and often broad NMR signals, complicating analysis. They are generally less polar than the corresponding boronic acid.
-
Protodeboronation Product: You may be seeing the formation of 4-(benzyloxy)benzaldehyde, where the boronic acid group has been replaced by a proton. This side reaction can occur under certain conditions, particularly with prolonged exposure to acidic or basic media or during palladium-catalyzed reactions.[3]
-
Starting Materials/Reagents: Residual starting materials from the boronic acid synthesis (e.g., the corresponding aryl halide) or reagents can also be present.
| Impurity | Typical ¹H NMR Characteristics | Relative Polarity | Removal Strategy |
| Boroxine (Trimer) | Broad, complex aromatic signals. Absent or shifted B(OH)₂ signal. | Less polar than the boronic acid. | Hydrolyzes back to the boronic acid during aqueous workup or acid/base extraction. |
| Protodeboronation Product | Sharp signals corresponding to 4-(benzyloxy)benzaldehyde. | Non-acidic, less polar than the boronic acid. | Acid-base extraction, chromatography. |
| Unreacted Aryl Halide | Signals corresponding to the starting halide. | Non-acidic, typically non-polar. | Acid-base extraction, chromatography. |
Question 2: I attempted to purify my crude product using standard silica gel column chromatography, but the recovery was very low and the fractions were still impure. Why did this happen?
Answer: This is a very common and frustrating experience. Standard silica gel chromatography is often unsuitable for boronic acids for several reasons:
-
Strong Adsorption: The Lewis acidic nature of the boron atom and the presence of the hydroxyl groups lead to strong interactions with the acidic silanol groups on the silica surface.[2][4] This causes significant tailing (streaking) on TLC and poor elution from the column.
-
On-Column Decomposition: The acidic environment of the silica gel can promote decomposition reactions, including protodeboronation.[2]
-
Boroxine Formation: The dehydrating nature of silica gel can drive the equilibrium towards the formation of the less polar boroxine, which may then co-elute with other impurities.
Solutions:
-
Switch to an Acid-Base Strategy: The most robust method is to exploit the acidity of the boronic acid group. This is detailed in Protocol 1.[5][6][7]
-
Modify the Stationary Phase: If chromatography is necessary, consider using deactivated (neutral) alumina or boric acid-impregnated silica gel to minimize strong adsorption and decomposition.[8][9]
-
Use a Different Eluent System: For polar boronic acids, eluent systems like Dichloromethane/Methanol may provide better results than Ethyl Acetate/Hexane systems.[6]
Question 3: My product seems pure by NMR after an aqueous workup, but it's a sticky, amorphous solid that I can't recrystallize. What are my options?
Answer: Obtaining a crystalline solid can be challenging. If standard recrystallization techniques fail, consider the following:
-
Trituration: This is a simpler alternative to recrystallization. Suspend your crude solid in a solvent (or solvent system) in which your desired product is sparingly soluble but the impurities are highly soluble. Stir or sonicate the suspension vigorously. The impurities will dissolve, leaving your purified product as a solid which can be isolated by filtration. Hexane or a Hexane/Ethyl Acetate mixture can be effective.
-
Acid-Base Precipitation: Even if the initial crude material is an oil, the acid-base purification method (Protocol 1) will often yield the purified boronic acid as a precipitated solid from the aqueous phase upon acidification.[7]
-
Derivatization: A powerful but more involved technique is to form a crystalline adduct. Reacting the crude boronic acid with diethanolamine can form a stable, crystalline boronate ester that often precipitates readily.[2][10][11] This adduct can be isolated and then hydrolyzed back to the pure boronic acid using an acidic workup.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound on a multi-gram scale?
A1: For scale-up, an acid-base extraction/precipitation strategy is unequivocally the most effective and economical method.[5][7][12] This technique exploits the weakly acidic nature of the boronic acid (pKa is often similar to phenols) to separate it from non-acidic organic impurities. By dissolving the crude material in a dilute basic solution (pH 8-11 is ideal to avoid decomposition), a water-soluble boronate salt is formed.[7] Insoluble organic impurities (like the protodeboronation product or unreacted starting materials) can be removed by filtration or extraction with an organic solvent. Subsequent acidification of the aqueous layer precipitates the highly pure boronic acid. See Protocol 1 for a detailed procedure.
Q2: I've heard about using scavenger resins. Are they a viable option?
A2: Yes, scavenger resins are an excellent, albeit more expensive, option for high-purity applications or when other methods fail. Resins functionalized with diol or diethanolamine groups (DEAM-PS resins) are particularly effective at binding boronic acids.[3][4][13] The crude product solution is passed through a cartridge containing the resin, which selectively captures the boronic acid. The non-boronic acid impurities are washed away, and the pure boronic acid can then be released from the resin. This method is highly selective and avoids issues associated with chromatography.
Q3: What are the ideal storage conditions for the purified this compound?
A3: Like many arylboronic acids, the purified product should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and dehydration to the boroxine. Storing it in a refrigerator or freezer is recommended for long-term stability.
Visual Guides & Workflows
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of your crude product.
Caption: Logic tree for selecting a purification method.
Acid-Base Extraction Workflow
This workflow visualizes the steps of the most recommended purification protocol.
Caption: Step-by-step workflow for acid-base purification.
Recommended Purification Protocols
Protocol 1: High-Purity Acid-Base Extraction/Precipitation
This method is highly effective for removing non-acidic and neutral organic impurities. It is based on a patented process for purifying formylphenylboronic acids.[7]
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Toluene
-
1M Sodium hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Deionized water
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Suspend the crude boronic acid (e.g., 10 g) in water (e.g., 50-100 mL) in a flask and cool the mixture to 5-10 °C in an ice bath.
-
Slowly add 1M NaOH solution dropwise while vigorously stirring. Monitor the pH closely, adjusting it to a value between 8 and 11. Critical Step: Do not exceed pH 11, as this can promote decomposition.[7] Continue adding base until all the solid has dissolved.
-
Once a clear solution is obtained, add an immiscible organic solvent like ethyl acetate or toluene (e.g., 50 mL) and transfer the mixture to a separatory funnel. Shake well to extract any non-acidic organic impurities.
-
Separate the layers. Discard the organic layer, which contains the impurities. If insoluble material was present initially, you may perform a filtration step before the extraction.
-
Return the aqueous layer to a flask and cool it in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add 1M HCl dropwise to precipitate the product. Continue adding acid until the pH of the slurry is approximately 2-3.
-
A white or off-white solid should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Dry the purified solid under high vacuum to a constant weight. The expected purity is often ≥99%.[7]
Protocol 2: Recrystallization
This classic technique is viable if the crude product is a solid and a suitable solvent system can be identified.[5][11][14]
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum. Hot water is often a good starting point for recrystallizing arylboronic acids.[11][15]
References
- How to purify boronic acids/boronate esters?
- 4-Formylphenylboronic acid - Wikipedia. [Link]
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. [Link]
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. [Link]
- Can I remove boronic acid using Work up process?
- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. [Link]
- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
- Purification of boronic acids? : r/chemistry - Reddit. [Link]
- Trouble purifying my boronate ester compound : r/Chempros - Reddit. [Link]
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
- Process for purification of boronic acid and its derivatives - Google P
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. [Link]
- Recrystallization and Crystalliz
- US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google P
- CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google P
- US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google P
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. [Link]
- 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed. [Link]
Sources
- 1. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges with Sterically Hindered Boronic Acids in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered boronic acids. Steric hindrance presents a significant hurdle in these powerful C-C bond-forming reactions, often leading to low yields, slow reaction times, and undesired side products.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered boronic acids so challenging in Suzuki coupling?
A1: Steric hindrance, particularly from bulky substituents near the boronic acid group (e.g., ortho-substituents), impedes several key steps in the Suzuki-Miyaura catalytic cycle.[1] The increased bulk slows down the crucial transmetalation step, where the organic group is transferred from boron to the palladium center, and the final reductive elimination step that forms the desired C-C bond and regenerates the catalyst.[1][2] This can lead to overall sluggish and inefficient reactions.
Q2: What are the initial signs that steric hindrance is the primary issue in my reaction?
A2: The most common indicators include:
-
Low to no product yield: Despite using standard Suzuki coupling conditions that work for less hindered substrates, you observe minimal conversion of your starting materials.[3]
-
Recovery of starting materials: A significant amount of both the aryl halide and the boronic acid are recovered unreacted.
-
Formation of side products: You may observe byproducts from protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling of the boronic acid.[3]
Q3: What are the first-line strategies to try when working with a hindered boronic acid?
A3: When facing a sterically demanding coupling, a systematic adjustment of the reaction parameters is crucial. The most impactful changes typically involve the catalyst system:
-
Switch to a bulky, electron-rich ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of the catalytic cycle for hindered substrates.[2][5]
-
Use a modern palladium precatalyst: Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using palladium precatalysts (e.g., XPhos Pd G3) that readily form the active Pd(0) species.[3]
-
Increase the reaction temperature: Hindered substrates often require more thermal energy to overcome the higher activation barriers.[4]
Q4: Are there alternatives to sterically hindered boronic acids that might be easier to couple?
A4: Yes, if the boronic acid itself is proving too challenging, consider using more stable boronic acid surrogates. Potassium organotrifluoroborates and MIDA boronates are excellent alternatives.[1][6] They are often more stable crystalline solids, less prone to protodeboronation, and can participate in high-yielding Suzuki-Miyaura couplings.[1][6]
II. Troubleshooting Guides
Issue 1: Low to No Product Yield
A low or nonexistent yield is the most frequent problem when dealing with sterically hindered boronic acids.[3] This troubleshooting guide provides a systematic approach to diagnosing and resolving this issue.
Causality Analysis:
The primary cause of low yield is the kinetic difficulty of one or more steps in the catalytic cycle due to steric congestion around the palladium center. The oxidative addition of the aryl halide to the Pd(0) complex, the transmetalation of the aryl group from the boronic acid to palladium, and the final reductive elimination are all susceptible to steric effects.[1][3]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions with hindered substrates.
Detailed Protocols & Explanations:
1. Optimize the Catalyst System:
-
Ligand Selection: The choice of ligand is paramount for successful coupling of hindered substrates. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, RuPhos, XPhos), are highly effective.[4] These ligands promote the formation of a reactive monoligated palladium(0) species and accelerate the difficult reductive elimination step.[4] For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME may be necessary.[7][8] N-Heterocyclic Carbenes (NHCs) are also a powerful class of ligands that offer high stability and activity.[9]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species. Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often more reliable as they readily generate the active catalyst.[3]
2. Re-evaluate the Base and Solvent:
-
Base Selection: A weak base may not be sufficient to activate the hindered boronic acid for transmetalation.[3] Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a robust choice for many hindered couplings.[4] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) can also be effective, particularly with less reactive aryl chlorides.[4][9]
-
Solvent Choice: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[4] It is critical to ensure the solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst.[3]
3. Adjust Reaction Temperature:
-
Sterically hindered couplings often require higher temperatures (e.g., 100-140 °C) to overcome the activation energy barriers.[4] If your reaction is sluggish at a lower temperature, increasing the heat is a logical next step. For particularly challenging reactions, microwave irradiation can be a powerful tool to rapidly heat the reaction and drive it to completion.[9]
Issue 2: Significant Protodeboronation
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to a loss of your valuable starting material.
Causality Analysis:
This side reaction is often promoted by the presence of water and is catalyzed by the palladium species. It can be particularly problematic at the elevated temperatures required for coupling hindered substrates.
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Meticulously dry all glassware and use anhydrous solvents to minimize the presence of water, which is a key reagent in protodeboronation. |
| Employ Boronic Esters | Convert the boronic acid to a more stable ester, such as a pinacol or MIDA ester. These are less susceptible to premature protodeboronation and release the boronic acid in situ during the reaction.[6][10] |
| Use Diethanolamine Adducts | Formation of a diethanolamine adduct can stabilize the boronic acid, which can then be used directly in the coupling reaction.[2] |
| Minimize Reaction Time | Use a highly active catalyst system that allows for a shorter reaction time, reducing the opportunity for the boronic acid to decompose.[11] |
Issue 3: Homocoupling of the Boronic Acid
The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common side reaction.
Causality Analysis:
Homocoupling is primarily caused by the presence of oxygen in the reaction mixture.[3] Oxygen can oxidize the Pd(0) catalyst and also promote the oxidative coupling of the boronic acid.
Prevention Protocol:
-
Thorough Degassing: Degas the solvent rigorously before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the entire process.
-
Fresh Reagents: Use a fresh, active palladium catalyst. Older or improperly stored catalysts may be partially oxidized and less effective.
III. Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the stages most impacted by steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation and reductive elimination steps that are significantly impacted by steric hindrance.
IV. References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. 2
-
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem. 3
-
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 3-tert-Butylphenylboronic Acid in Suzuki-Miyaura Couplings - Benchchem. 1
-
Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem. 4
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
-
Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC - NIH.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem. 11
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. - Semantics Scholar.
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of (5-(Benzyloxy)-2-formylphenyl)boronic acid Reactions
Welcome to the technical support center for (5-(Benzyloxy)-2-formylphenyl)boronic acid. This versatile bifunctional reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. However, its dual reactivity—an aldehyde prone to nucleophilic attack and a boronic acid susceptible to degradation—presents unique challenges.
This guide provides in-depth, field-proven insights into optimizing reaction conditions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific issues you may encounter during your experiments.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of the boronic acid moiety is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds.[1] Success hinges on a delicate balance of base, solvent, and catalyst selection to maximize yield while preserving the sensitive aldehyde group.
FAQ 1: My Suzuki-Miyaura reaction is giving low yields or a complex mixture. How do I choose the right base?
Answer: Base selection is critical and is often the primary source of failure. The base has two main roles: to activate the boronic acid by forming a more nucleophilic boronate species and to neutralize the acid generated during the catalytic cycle. However, with an aldehyde present, harsh bases can cause significant side reactions.
Causality:
-
Strong Bases (e.g., NaOH, KOH): These should be avoided. They can promote a Cannizzaro-type disproportionation of the aldehyde, leading to a mixture of the corresponding alcohol and carboxylic acid. They also aggressively accelerate protodeboronation, where the C-B bond is cleaved, destroying your starting material.[2]
-
Weak/Moderate Bases (e.g., Carbonates, Phosphates): These are the preferred choices. They are sufficiently basic to facilitate the catalytic cycle but are generally mild enough to leave the aldehyde untouched.
-
Potassium Carbonate (K₂CO₃): A common and effective choice, particularly in polar aprotic solvents like DMF or with aqueous mixtures.
-
Cesium Carbonate (Cs₂CO₃): More soluble and often more effective for challenging couplings, but also more expensive.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that works well in anhydrous organic solvents like dioxane or toluene, often favored for slow-reacting aryl chlorides.[3]
-
Troubleshooting Flowchart: Base Selection
Caption: Troubleshooting workflow for base selection in Suzuki couplings.
Recommended Starting Conditions:
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ (3 eq.) | Dioxane/H₂O (4:1) | 80-100 | A robust, general-purpose system. Water aids in dissolving the base and boronate formation. |
| K₃PO₄ (3 eq.) | Toluene or Dioxane | 90-110 | Excellent for anhydrous conditions, especially with electron-rich or sterically hindered partners.[3] |
| Cs₂CO₃ (3 eq.) | DMF or Dioxane | 80-100 | Highly effective but hygroscopic. Best for difficult couplings where other bases fail.[4] |
FAQ 2: How does the solvent affect my reaction? I've seen protocols using everything from toluene to DMF.
Answer: The solvent is a powerful tool that influences catalyst stability, reagent solubility, and even the operative catalytic pathway.[5][6] The choice depends on the base and the reactivity of your coupling partners.
Causality:
-
Polar Aprotic Solvents (DMF, DMAc, NMP): These solvents are excellent at dissolving inorganic bases and organometallic species. They can stabilize palladium catalysts and often accelerate the reaction.[5] However, they must be rigorously anhydrous, as residual water at high temperatures can promote protodeboronation. Some polar solvents like DMF can also act as ligands for palladium, influencing the catalytic activity.[7]
-
Ethereal Solvents (Dioxane, THF): These are less polar and are very common in Suzuki reactions. They are often used with an aqueous phase (e.g., Dioxane/H₂O) to help dissolve the base. This biphasic system facilitates the transfer of the activated boronate to the organic phase where the catalyst resides.
-
Aromatic Hydrocarbons (Toluene, Xylene): These are non-polar solvents ideal for high-temperature reactions under strictly anhydrous conditions, often paired with bases like K₃PO₄.
General Guidance:
-
For couplings with aryl bromides or iodides, a Dioxane/H₂O system with K₂CO₃ is a reliable starting point.
-
For less reactive aryl chlorides, a move to a stronger catalyst/ligand system in an anhydrous solvent like Toluene or Dioxane with K₃PO₄ is often necessary.
Section 2: Reductive Amination
The aldehyde group is a prime site for forming C-N bonds via reductive amination. The key challenge here is preserving the boronic acid, which is susceptible to cleavage under certain pH conditions and in the presence of specific reagents.[8]
FAQ 3: I'm losing the boronic acid group (protodeboronation) during my reductive amination. How can I stop this?
Answer: Protodeboronation during reductive amination is a common and frustrating side reaction.[8] It is highly sensitive to the reaction conditions, particularly the pH and the choice of reducing agent.
Causality:
-
pH Control: Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[2] Reductive aminations are often run under mildly acidic conditions (pH 4-6) to promote iminium ion formation. However, if the pH drops too low, the rate of protodeboronation increases significantly.
-
Reducing Agent: The choice of hydride source is critical.
-
Sodium Borohydride (NaBH₄): A strong reducing agent. It requires a protic solvent (like MeOH or EtOH), which can facilitate protodeboronation. Its higher reactivity can also lead to over-reduction or other side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the aldehyde. However, it is highly toxic and requires careful pH control.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice . It is mild, selective for the iminium ion, and generates acetic acid as a byproduct, which conveniently catalyzes iminium formation and buffers the reaction in the optimal pH range without needing external acid. It is typically used in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), which further minimizes protodeboronation.
-
Diagram: Competing Reaction Pathways
Caption: Desired reductive amination vs. undesired protodeboronation.
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to maximize the yield of the desired amine while minimizing the risk of protodeboronation.
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Solvent: Dissolve the components in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: General Stability and Handling
FAQ 4: How should I store the boronic acid? My TLC shows a new spot near the baseline after a few weeks.
Answer: Boronic acids can be unstable upon storage, especially if exposed to air and moisture.[3] The new spot you are observing is likely the corresponding boroxine, a cyclic trimer formed by the dehydration of three boronic acid molecules.
Causality:
-
Dehydration to Boroxine: This is a reversible equilibrium. While boroxines are often competent in Suzuki couplings, their formation complicates stoichiometry as the molecular weight changes. Storing the reagent in a desiccator under an inert atmosphere minimizes this process.
-
Oxidation/Protodeboronation: Long-term exposure to air and moisture can lead to slow oxidation or protodeboronation, irreversibly degrading the material.[9][10]
Storage Recommendations:
-
Short-Term: Store in a tightly sealed container in a desiccator.
-
Long-Term: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (0 to -20 °C).
-
As a Solution: Storing the boronic acid as a solution in anhydrous THF (~0.5 M) has been shown to slow degradation compared to storing it neat in the solid state.[2]
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link][5][6][11][12]
- Platzl, D., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link][2]
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link][9]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3589. [Link][3]
- Sloop, J. C., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 16(44), 8560-8567. [Link][10]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link][1]
- Wojtowicz, A. M., et al. (2015). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
- Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1785-1796. [Link][4]
- Research Portal Dépôt Institutionnel. (n.d.). CORE. [Link][13]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
stability issues of (5-(Benzyloxy)-2-formylphenyl)boronic acid in solution
Welcome to the technical support center for (5-(Benzyloxy)-2-formylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile reagent in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the success of your experiments.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. Its bifunctional nature, possessing both a formyl group and a boronic acid moiety, allows for diverse synthetic transformations. However, the inherent reactivity of these functional groups can also lead to stability challenges in solution, impacting reaction yields and reproducibility. This guide will address these potential issues head-on.
Core Instability Pathways
Understanding the potential degradation pathways of this compound is fundamental to preventing them. The primary routes of decomposition for arylboronic acids, especially those with electron-withdrawing or reactive substituents, include protodeboronation, oxidation, and reactions related to the formyl group.
Caption: Key stability and reaction pathways for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield in Suzuki-Miyaura Coupling | 1. Degradation of the boronic acid prior to reaction: This can be due to improper storage, prolonged exposure to air, or harsh dissolution conditions. | - Solution: Use freshly purchased or properly stored reagent. Store under an inert atmosphere at 2-8°C.[1] Prepare solutions immediately before use. - Rationale: Arylboronic acids are susceptible to oxidation and protodeboronation, which reduces the amount of active reagent available for the cross-coupling reaction. |
| 2. Protodeboronation during the reaction: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often catalyzed by acid, base, or metal catalysts. | - Solution: Minimize the amount of water in the reaction, use milder bases (e.g., K₃PO₄ instead of NaOH), and ensure your palladium catalyst is not promoting this side reaction.[2] - Rationale: While some water is often necessary to facilitate the Suzuki-Miyaura catalytic cycle, excess water can lead to protodeboronation, especially at elevated temperatures. | |
| 3. Homocoupling of the boronic acid: This side reaction forms a biaryl from two molecules of the boronic acid. | - Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. - Rationale: The presence of oxygen can lead to the oxidative homocoupling of boronic acids, catalyzed by the palladium species.[2] | |
| Inconsistent Reaction Results | 1. Variable purity of the boronic acid: this compound can exist in equilibrium with its cyclic anhydride (boroxine), leading to batch-to-batch variability. | - Solution: Assess the purity of your starting material using ¹H NMR or HPLC before use. If significant boroxine is present, it may be necessary to adjust the stoichiometry of your reaction. - Rationale: Boroxines are trimers formed by the dehydration of three boronic acid molecules. While they can be active in Suzuki couplings, their different molecular weight and reactivity profile can affect stoichiometry and reaction kinetics. |
| 2. On-column degradation during HPLC analysis: Hydrolysis of the boronic acid on the silica-based stationary phase of an HPLC column can lead to inaccurate assessment of reaction progress or product purity. | - Solution: Use aprotic solvents for sample dissolution (e.g., acetonitrile or THF) and a mobile phase without a pH modifier, if possible. Employing a column with low silanol activity can also minimize this issue.[3] - Rationale: The acidic silanol groups on the surface of silica gel can catalyze the hydrolysis of the C-B bond, leading to the formation of the corresponding deborylated compound during analysis. | |
| Formation of Side Products Related to the Formyl Group | 1. Cannizzaro-type reaction: Under strongly basic conditions and at elevated temperatures, the formyl group can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. | - Solution: Avoid strong bases like NaOH or KOH, especially at high concentrations and temperatures. Opt for milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). - Rationale: The Cannizzaro reaction is a known side reaction for aldehydes lacking an α-hydrogen, like the formyl group on the phenyl ring, in the presence of a strong base. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Q2: In which solvents is this compound most stable for short-term dissolution before a reaction?
A: For immediate use in a reaction, dissolving the compound in aprotic organic solvents such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is generally recommended. Ethers like dioxane and THF are often good choices for Suzuki-Miyaura reactions.[4] It is crucial to use anhydrous solvents to minimize hydrolysis.
Q3: How does the pH of an aqueous solution affect the stability of this compound?
A: The stability of arylboronic acids is significantly influenced by pH.[5][6][7]
-
Acidic conditions (low pH): Can promote protodeboronation.
-
Neutral to slightly basic conditions (pH 7-9): Generally provide a good balance for stability and reactivity in Suzuki-Miyaura couplings. The boronic acid will be in equilibrium with its more nucleophilic boronate form, which is active in the catalytic cycle.
-
Strongly basic conditions (pH > 10): Can accelerate protodeboronation and also lead to side reactions involving the formyl group, such as the Cannizzaro reaction.
Q4: Can I purify this compound by silica gel chromatography?
A: Purification of arylboronic acids on standard silica gel is generally challenging and often not recommended. The acidic nature of silica gel can cause decomposition (protodeboronation) and strong adsorption of the compound, leading to poor recovery and streaking.[8] If purification is necessary, alternative methods such as recrystallization or using deactivated silica gel should be considered.
Q5: What is the role of the benzyloxy and formyl substituents on the stability of the boronic acid?
A: The electronic properties of substituents on the phenyl ring influence the stability of the boronic acid.
-
Formyl group (-CHO): As an electron-withdrawing group, it increases the Lewis acidity of the boron atom. This can make the C-B bond more susceptible to nucleophilic attack, potentially leading to faster protodeboronation under certain conditions.[9]
-
Benzyloxy group (-OCH₂Ph): This group is generally considered to be electron-donating through resonance, which can help to stabilize the C-B bond against protodeboronation.
The interplay of these two groups will determine the overall electronic nature of the aromatic ring and its impact on stability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a general framework for evaluating the stability of the title compound under specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 10 mg/mL) of this compound in the solvent of interest (e.g., anhydrous dioxane).
-
Sample Aliquoting: Distribute equal volumes of the stock solution into several vials.
-
Incubation: Store the vials under the conditions to be tested (e.g., room temperature in air, 80°C under nitrogen).
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition for analysis.
-
Sample Analysis: Dilute the sample with an appropriate solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC method.[3]
-
Data Analysis: Calculate the percentage of the boronic acid remaining at each time point relative to the initial concentration (t=0).
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for using this compound in a cross-coupling reaction, with considerations for its stability.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a mild base (e.g., K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane/water 10:1).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., recrystallization or flash chromatography on deactivated silica).
References
- BenchChem. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5345–5355. [Link]
- ResearchGate. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
- Semantic Scholar. (2013, May 2). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- CORE. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. [Link]
- ACS Publications. (2020, September 22). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]
- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
- ResearchGate. (2023, June 2). Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C–X Bonds. [Link]
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
- PubMed Central (PMC). (n.d.).
- SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
- RSC Publishing. (2023, November 21). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. [Link]
- ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- ResearchGate. (n.d.). Aqueous solutions of HMF and BHMF at different pH values after stability testing. [Link]
- Chemical Methodologies. (2025, February 16). Stability Indicating RP-HPLC Method Development and Validation for Selexipag along with in-silico toxicity studies and Character. [Link]
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- 1. 1226773-36-9|this compound|BLD Pharm [bldpharm.com]
- 2. Yoneda Labs [yonedalabs.com]
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- 6. researchgate.net [researchgate.net]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coupling Reactions with (5-(Benzyloxy)-2-formylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for cross-coupling reactions involving the sterically and electronically complex reagent, (5-(Benzyloxy)-2-formylphenyl)boronic acid. Our goal is to move beyond simple procedural lists and explain the chemical causality behind common failures, empowering you to design robust and successful experiments.
The unique structure of this boronic acid, featuring a sterically demanding ortho-formyl group and an electron-donating para-benzyloxy group, presents specific challenges that can lead to reaction failure if not properly addressed. This guide is structured to help you diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when using this compound.
Q1: My Suzuki-Miyaura reaction is not working at all. I see only starting materials in my crude analysis. What are the first things I should check?
A1: When a reaction shows no conversion, the issue often lies with one of three fundamental areas: catalyst activity, reagent integrity, or reaction environment.
-
Catalyst Activity: The active catalyst in a Suzuki coupling is a Palladium(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be successfully reduced in situ to Pd(0) to enter the catalytic cycle.[1] Air-stable precatalysts like palladacycles (e.g., XPhos Pd G3) are often more reliable as they generate the active Pd(0) species more cleanly.[1]
-
Reagent Purity & Stability: Boronic acids can degrade over time. Verify the purity of your this compound. Old or improperly stored batches may have partially decomposed.
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state and promote unwanted side reactions like the homocoupling of your boronic acid.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from start to finish.[1]
Q2: My main side product is 4-(benzyloxy)benzaldehyde. What is causing this and how can I prevent it?
A2: The formation of 4-(benzyloxy)benzaldehyde is a classic sign of protodeboronation (or protodeborylation). This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2][3] This process consumes your boronic acid, preventing it from participating in the desired cross-coupling.
Several factors can accelerate protodeboronation:
-
Excess Water & Protic Solvents: While some water is often necessary to facilitate the catalytic cycle, too much can promote protonolysis.
-
High Temperatures: Extended reaction times at high temperatures increase the likelihood of protodeboronation.[4]
-
Base Choice: Strongly basic aqueous conditions can favor this side reaction.[3][4]
To mitigate this, consider using anhydrous conditions with a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] If the problem persists, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce protodeboronation.[5]
Q3: Can the ortho-formyl group cause specific problems beyond steric hindrance?
A3: Yes. The aldehyde functionality can engage in side reactions. In the presence of amine nucleophiles (e.g., in Buchwald-Hartwig amination attempts or with certain additives), the formyl group can form imines or iminoboronates.[6][7] This intramolecular interaction can create a stable cyclic structure that may either be a desired dynamic covalent bond or an off-cycle catalyst inhibitor.[8] If you suspect the formyl group is interfering, a protection strategy (e.g., conversion to an acetal) may be necessary, although this adds synthetic steps.[9]
Part 2: In-Depth Troubleshooting Guide by Symptom
Symptom 1: Low to No Product Formation with Recovery of Starting Materials
This outcome points directly to a sluggish or stalled catalytic cycle, often due to the steric and electronic nature of the boronic acid.
The ortho-formyl group on your boronic acid creates significant steric bulk around the reaction center. This bulk can severely slow down two key steps in the Suzuki-Miyaura catalytic cycle: transmetalation (transfer of the aryl group from boron to palladium) and reductive elimination (formation of the new C-C bond).[10][11]
Solution: Rational Ligand Selection
Overcoming this steric barrier is the single most critical factor for success. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[10]
Recommended Ligand Classes:
| Ligand Class | Examples | Rationale for Use |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for sterically demanding substrates. Their bulk and electron-donating nature stabilize the catalyst and accelerate reductive elimination.[10][11] |
| Specialized Biaryl Phosphines | AntPhos, BI-DIME | Have shown superior performance in extremely challenging tetra-ortho-substituted couplings.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable and active palladium complexes, often effective at lower temperatures.[10] |
dot
Caption: Suzuki cycle highlighting steps impacted by steric hindrance.
-
Setup: In parallel, prepare 3-4 reaction vials in a glovebox or under a robust stream of argon.
-
Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]
-
Catalyst System:
-
Vial 1: Add Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).
-
Vial 2: Add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).
-
Vial 3: Use a pre-formed catalyst like XPhos Pd G3 (2 mol%).
-
-
Solvent: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to ~0.1 M concentration).[11]
-
Reaction: Seal the vials and heat to 80-110 °C with vigorous stirring.[11]
-
Monitoring: After 4 hours, take a small aliquot from each reaction, quench, and analyze by LC-MS or TLC to identify the most promising ligand. Continue monitoring the best-performing reaction to completion.
Symptom 2: Significant Protodeboronation Side Product
The presence of 4-(benzyloxy)benzaldehyde indicates that your boronic acid is degrading faster than it is coupling.
As discussed in the FAQs, aqueous bases and high temperatures are primary drivers of protodeboronation.
Solution: Switch to Anhydrous Conditions or a More Stable Boron Reagent
-
Anhydrous Conditions: Use a base that does not require water, such as K₃PO₄, Cs₂CO₃, or even KF.[5][13] Ensure your solvent is truly anhydrous.
-
Use a Boronate Ester: Boronic acids are in equilibrium with their corresponding anhydrides (boroxines) and are susceptible to hydrolysis. Pinacol boronate esters are significantly more stable and less prone to protodeboronation.[5] They can be used directly in the coupling reaction, often with a fluoride source (like CsF or KF) to facilitate transmetalation.
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in THF or toluene.
-
Drying: Add anhydrous MgSO₄ or Na₂SO₄ to act as a dehydrating agent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is complete when the starting boronic acid is no longer visible by TLC.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting crude pinacol boronate ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.
-
Coupling: Use the prepared boronate ester (1.2-1.5 equiv) in your Suzuki protocol, typically with a base like K₃PO₄ or CsF.
Part 3: Specific Guidance for Buchwald-Hartwig Amination
While this guide focuses on the boronic acid, researchers often work with the corresponding aryl halides in related C-N coupling reactions. The ortho-formyl group presents unique challenges here as well.
Q: My Buchwald-Hartwig reaction between 2-bromo-4-(benzyloxy)benzaldehyde and a primary amine is failing, giving a complex mixture. What could be the issue?
A: The failure likely stems from a combination of steric hindrance and side reactions involving the aldehyde.
-
Steric Hindrance: Just as in the Suzuki reaction, the ortho-formyl group hinders the oxidative addition and reductive elimination steps.[14] Use of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) is essential.[15]
-
Base Choice: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are required.[14] However, be aware that your substrate's benzyloxy and formyl groups may have limited stability to very strong bases at high temperatures.
-
Aldehyde Reactivity: The primary amine nucleophile can react with the aldehyde to form an imine. This side reaction consumes your amine and complicates the product mixture. If this is a major pathway, you must protect the aldehyde as an acetal before attempting the Buchwald-Hartwig reaction and deprotect it afterward.
dot
Caption: A decision-making workflow for troubleshooting failed reactions.
References
- Ligand Selection for Sterically Hindered Boronic Acid Coupling. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpwsK_BKsYg_4RK5cBL14pVlB-jtMim7SnEX2Gn-QqCwiW99AmL8KZlhV8Lsh2vn-2rhGH4Nhs8Dn_EELFBwGEPr9f3OcASiEOLwovo501_sGjSc6-m631mdRS1Znykl4oQBDRLhVwsoyaKjWDMtKq-ELfCCv5UJCnpRejP72_XygLi1uaoAS8U67ftEaGdTJX8Vsu7H7VjhCCkFJ1JGtZjEpzP4rmbMZFleKuAB7tAniSCubLnfNGIESMsr8wqBQ=]
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- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [URL: https://www.researchgate.
- Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/286208955_Universal_Solid-Phase_Approach_for_the_Immobilization_Derivatization_and_Resin-to-Resin_Transfer_Reactions_of_Boronic_Acids]
- Method of producing 5-formyl-2-furylboronic acid. Google Patents. [URL: https://patents.google.
- Method of producing 5-formyl-2-furylboronic acid. Google Patents. [URL: https://patents.google.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [URL: https://www.mdpi.com/1420-3049/25/4/799]
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. [URL: https://www.researchgate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7013840/]
- Cross coupling reactions of arylboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Cross-coupling-reactions-of-arylboronic-acid_fig1_323447995]
- Cross-Coupling Reactions via Organoboranes. ResearchGate. [URL: https://www.researchgate.net/publication/323381665_Cross-Coupling_Reactions_via_Organoboranes]
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Technical Support Center: Minimizing Homocoupling of (5-(Benzyloxy)-2-formylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling, with a specific focus on (5-(Benzyloxy)-2-formylphenyl)boronic acid. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this yield-reducing side reaction and enhance the efficiency of your Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Isolating and Resolving Excessive Homocoupling
Experiencing significant formation of the symmetrical biaryl byproduct from this compound can be a frustrating obstacle. This guide provides a systematic approach to diagnose and resolve the root causes of homocoupling.
Issue 1: Significant Formation of Homocoupled Dimer Detected by LC-MS or NMR
The presence of a dimeric byproduct, 5,5'-bis(benzyloxy)-2,2'-diformylbiphenyl, indicates that conditions are favoring the self-coupling of your boronic acid over the desired cross-coupling with the aryl halide.
The most frequent culprit behind boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that favors homocoupling.[2][3][4]
Causality: The mechanism involves the formation of a palladium peroxo complex, [(η²-O₂)PdL₂], from the reaction of O₂ with the Pd(0) catalyst.[3][4][5] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst, creating a parasitic cycle that consumes your starting material.[3][4]
Solution Workflow: Rigorous Degassing
-
Solvent Preparation: Before use, thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.[1]
-
Reaction Assembly: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) and add all solid reagents (boronic acid, aryl halide, base, ligand).
-
Inert Atmosphere Establishment: Seal the flask and subject it to three to five cycles of evacuating the headspace under vacuum and backfilling with a high-purity inert gas.[1][6]
-
Final Degassing: After adding the degassed solvent, continue to bubble the inert gas through the reaction mixture for an additional 15-20 minutes before adding the palladium catalyst.[1][6] For highly sensitive reactions, the freeze-pump-thaw method provides the most rigorous oxygen removal.[1]
The choice and handling of the palladium source can significantly influence the prevalence of homocoupling.
Causality: Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, requires an in situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer as a stoichiometric byproduct before the cross-coupling catalytic cycle even begins.[1][2][7]
Solution Workflow: Optimizing the Palladium Catalyst
-
Option A: Switch to a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require a reduction step and can directly enter the catalytic cycle, bypassing the initial homocoupling pathway.[1][2]
-
Option B: Utilize Modern Precatalysts: Consider using Buchwald's G3 or G4 precatalysts. These are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[2]
-
Option C: Introduce a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent can suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective in minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[1][8]
Logical Flow for Troubleshooting Homocoupling
Caption: A troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling?
A1: Homocoupling of boronic acids in the context of Suzuki-Miyaura reactions is primarily driven by two palladium-mediated pathways:
-
Oxygen-Mediated Pathway: As detailed in the troubleshooting section, dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species then undergoes two successive transmetalation steps with the boronic acid, followed by reductive elimination to yield the symmetrical biaryl and regenerate Pd(0).[2][3][4] This process is catalytic in palladium but requires oxygen as an oxidant.
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt like Pd(OAc)₂, the precatalyst can directly react with two molecules of the boronic acid. This reaction forms the homocoupled product and reduces the Pd(II) to the Pd(0) needed for the main cross-coupling cycle. This is a stoichiometric reaction that often occurs at the beginning of the process.[1][2][7]
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of ligand impact homocoupling?
A2: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[9][10] To minimize homocoupling:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective.[1][11] Their steric bulk physically hinders the approach of a second boronic acid molecule for the transmetalation that leads to homocoupling.[7] Their electron-donating nature accelerates the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[1][9]
Q3: Can the choice of base influence the rate of homocoupling?
A3: Yes, the base plays a crucial role in activating the boronic acid for transmetalation.[9][12][13] While a base is necessary, an overly strong or highly concentrated base can sometimes accelerate side reactions. For this compound, which is moderately electron-rich, stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for the cross-coupling itself.[1] If homocoupling is a persistent issue, trialing a slightly weaker base like K₂CO₃ or using a carefully controlled stoichiometry of a stronger base could be beneficial. The goal is to find a base that efficiently promotes the formation of the reactive boronate species for transmetalation without excessively promoting side reactions.[13]
Q4: My cross-coupling reaction is sluggish, and forcing it with higher temperatures increases homocoupling. What should I do?
A4: High reaction temperatures can accelerate all reaction pathways, including undesirable side reactions like homocoupling.[1] Instead of simply increasing the heat, a more systematic optimization is required.
| Parameter | Recommended Action | Rationale |
| Catalyst Loading | Increase catalyst and ligand loading slightly (e.g., from 1 mol% to 2-3 mol%). | A higher concentration of active catalyst can improve the rate of the desired cross-coupling relative to side reactions. |
| Ligand | Switch to a more active ligand system (e.g., a more electron-rich Buchwald ligand). | More active ligands can promote the rate-limiting oxidative addition or reductive elimination steps at lower temperatures.[1] |
| Solvent | Perform a solvent screen (e.g., Dioxane, Toluene, DMF). | The solubility of all components is crucial. Poor solubility can hinder the reaction and lead to decomposition or side reactions upon heating.[1] |
| Temperature | Optimize the temperature systematically (e.g., 80 °C, 90 °C, 100 °C) while monitoring by LC-MS. | Find the lowest temperature that provides a reasonable reaction rate with minimal byproduct formation.[1] |
Q5: Are there any analytical techniques to specifically monitor for homocoupling during the reaction?
A5: Yes, in-process monitoring is key to understanding the reaction profile.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to track the consumption of your starting materials (this compound and the aryl halide), the formation of your desired cross-coupled product, and the emergence of the homocoupled dimer. You can easily distinguish the components by their mass-to-charge ratio.
-
TLC (Thin Layer Chromatography): A quicker, albeit less quantitative, method. If the homocoupled product has a different polarity from the starting materials and the desired product, you can visualize its formation as a distinct spot on the TLC plate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): While not ideal for real-time monitoring, taking an aliquot from the reaction, performing a quick work-up, and running an NMR can provide definitive structural information and allow for quantification of the product-to-byproduct ratio.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust starting point for coupling this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Preparation of Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and SPhos.
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three to five times.[1][6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Final Degassing: Bubble argon or nitrogen through the stirred solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem Technical Support.
- Wikipedia. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Adamo, C., Amatore, C., Ciofini, I., & Jutand, A. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(4), 571-578. [Link]
- Gerey, B., et al. (2022).
- Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(19), 7296–7300. [Link]
- Doubleday, C. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach.
- Gogoi, P., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 3(10), 14041–14049. [Link]
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
- Chen, M., et al. (2010). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Synlett, 2010(14), 2133-2137. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Li, B., et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2938–2951. [Link]
- Dachwitz, T., et al. (2020). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. [Link]
- Li, Y., et al. (2014). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Tetrahedron Letters, 55(43), 5969-5972. [Link]
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
- Adamo, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–310. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3. [Link]
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impact of water on (5-(Benzyloxy)-2-formylphenyl)boronic acid stability and reactivity
Welcome to the technical support center for (5-(Benzyloxy)-2-formylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common challenges related to its stability and reactivity, particularly concerning the impact of water, to ensure the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
How should I properly store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintain the integrity of this compound. Like many boronic acids, it is sensitive to moisture and air.
-
Storage: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. It is also recommended to store it at refrigerated temperatures (2-8°C) to minimize degradation over time.[1] The solid should be kept in a tightly sealed container in a dry environment.
-
Handling: When handling the solid, it is advisable to work in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture and oxygen. Use dry solvents and glassware for all experiments.
What is the primary degradation pathway for this compound in the presence of water?
The most significant degradation pathway for arylboronic acids in aqueous media is protodeboronation . This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of an unwanted byproduct (in this case, 4-(benzyloxy)benzaldehyde) and boric acid. This process is often irreversible and can significantly reduce the yield of the desired product in reactions like the Suzuki-Miyaura coupling.
The rate of protodeboronation is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this degradation. For ortho-substituted phenylboronic acids, the electronic nature of the substituent can influence the rate of this side reaction.
How does the ortho-formyl group in this compound affect its properties compared to other arylboronic acids?
The ortho-formyl group has a significant impact on the electronic properties and reactivity of the molecule:
-
Increased Acidity: The electron-withdrawing nature of the formyl group increases the Lewis acidity of the boronic acid, which means it has a lower pKa compared to unsubstituted phenylboronic acid.[2] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Intramolecular Interactions: The ortho-formyl group can engage in intramolecular hydrogen bonding with the boronic acid hydroxyl groups. This interaction can influence the conformation of the molecule and its stability. In aqueous solutions, ortho-formylphenylboronic acids can exist in equilibrium with a cyclic benzoxaborole form, which can affect their reactivity and binding properties.[3][4]
-
Potential for Side Reactions: The aldehyde functionality can participate in side reactions, especially under strongly basic conditions or at elevated temperatures. For instance, the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid, can occur.
Can I use water as a solvent for Suzuki-Miyaura coupling reactions with this boronic acid?
Yes, water can be used as a solvent for Suzuki-Miyaura reactions involving this compound, and it offers several advantages, including being environmentally friendly and economical.[5] However, careful control of reaction conditions is crucial to mitigate the risk of protodeboronation.
When using aqueous media, it is important to:
-
Select the appropriate base: The choice of base and its concentration will significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.
-
Control the pH: Maintaining an optimal pH is key to minimizing protodeboronation while ensuring the catalytic cycle proceeds efficiently.
-
Use a suitable co-solvent: Often, a mixture of water and an organic solvent (e.g., toluene, THF, or dioxane) is used to ensure the solubility of all reaction components.
-
Degas the reaction mixture: Removing dissolved oxygen is critical to prevent oxidative degradation of the palladium catalyst and the boronic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Suzuki-Miyaura coupling | 1. Protodeboronation of the boronic acid. 2. Inactive palladium catalyst. 3. Poor solubility of reactants. 4. Inappropriate base or reaction temperature. | 1. Minimize reaction time and use milder basic conditions. Consider using the corresponding boronic ester for enhanced stability. 2. Ensure thorough degassing of the reaction mixture. Use fresh, high-quality palladium catalyst and ligands. 3. Use a co-solvent (e.g., THF, dioxane) with water to improve solubility. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and optimize the reaction temperature. |
| Formation of a significant amount of the protodeboronated byproduct (4-(benzyloxy)benzaldehyde) | 1. Prolonged reaction time in aqueous media. 2. Reaction temperature is too high. 3. pH of the reaction mixture is not optimal. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 2. Lower the reaction temperature. Microwave-assisted heating can sometimes provide rapid conversion at lower overall temperatures.[6] 3. Buffer the reaction mixture or carefully select the base to maintain a suitable pH range. |
| Presence of boroxine anhydride in the starting material | Dehydration of the boronic acid during storage or handling. | Boroxine formation is a reversible equilibrium. Dissolving the boronic acid in a suitable solvent with a small amount of water will typically regenerate the monomeric boronic acid. For reactions requiring anhydrous conditions, the boroxine can often be used directly. |
| Difficulty in purifying the final product | 1. Contamination with boric acid or boronic acid starting material. 2. Presence of palladium residues. | 1. Perform an aqueous workup with a basic solution (e.g., 1M NaOH) to extract the acidic boronic acid impurities.[7] The desired product can then be extracted with an organic solvent. 2. Pass the crude product through a plug of silica gel or celite. Specialized scavengers can also be used to remove palladium. |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is useful for removing non-acidic impurities and any boroxine anhydrides that may have formed during storage.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt. Repeat the extraction 2-3 times to ensure complete transfer to the aqueous phase.
-
Organic Wash: The combined aqueous layers can be washed with a small amount of diethyl ether to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and then dry it under vacuum to obtain the purified this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water, in a ratio of 3:1 to 5:1) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The protodeboronation pathway of this compound in water.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing reactions with this compound.
References
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Center for Biotechnology Information.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). SpringerLink.
- Formation of hydrazones and stabilized boron–nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. (2017). Royal Society of Chemistry.
- pKa values for boronic acids 1-7. (n.d.). ResearchGate.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate.
- Solubility of phenylboronic compounds in water. (2017). Mediterranean Journal of Chemistry.
- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Center for Biotechnology Information.
- Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). Semantic Scholar.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Center for Biotechnology Information.
- Selected boronic acids and their pKa values. (n.d.). ResearchGate.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
- Can I remove boronic acid using Work up process? (n.d.). ResearchGate.
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI.
- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.). CORE.
- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. (n.d.). National Center for Biotechnology Information.
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Technical Support Center: Amination Reactions of Formylphenylboronic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using formylphenylboronic acids in amination reactions. The presence of the electron-withdrawing formyl group introduces a unique set of challenges, most notably the propensity for deboronation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful and reproducible outcomes in your amination reactions.
Understanding the Core Challenge: The Deboronation Pathway
The primary obstacle in the amination of formylphenylboronic acid is the undesired side reaction known as protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This process is often catalyzed by the basic conditions required for many cross-coupling reactions and is exacerbated by the electron-withdrawing nature of the formyl group, which weakens the carbon-boron bond.
Frequently Asked Questions (FAQs)
Q1: My amination reaction of 4-formylphenylboronic acid is giving me a low yield of the desired product and a significant amount of benzaldehyde. What is happening?
A1: The formation of benzaldehyde is a classic sign of protodeboronation.[1] This side reaction is common with electron-deficient arylboronic acids, such as 4-formylphenylboronic acid, especially under the basic conditions often required for amination reactions like the Buchwald-Hartwig or Suzuki-Miyaura couplings. The base can promote the cleavage of the carbon-boron bond, which is then replaced by a proton from the solvent or other proton sources in the reaction mixture.
Q2: How can I minimize deboronation in my Buchwald-Hartwig amination?
A2: Minimizing deboronation in a Buchwald-Hartwig reaction with formylphenylboronic acid involves a multi-faceted approach:
-
Choice of Base: Opt for a weaker base if possible. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can accelerate deboronation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally milder.
-
Catalyst System: Employ a highly active palladium catalyst and ligand system. A more efficient catalyst can increase the rate of the desired C-N bond formation, outcompeting the slower deboronation reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of deboronation more than the rate of the desired coupling.
-
Protect the Boronic Acid: A highly effective strategy is to use a more stable form of the boronic acid, such as a pinacol ester. This "slow-release" approach maintains a low concentration of the free boronic acid in the reaction mixture, thereby suppressing deboronation.
Q3: What are the advantages of using a formylphenylboronic acid pinacol ester?
A3: Using the pinacol ester of formylphenylboronic acid offers several advantages:[2]
-
Increased Stability: Pinacol esters are significantly more stable towards hydrolysis and deboronation under basic conditions compared to the free boronic acid.[2]
-
Slow Release: In the presence of a base and water, the pinacol ester slowly hydrolyzes to release the boronic acid in situ. This keeps the concentration of the reactive and unstable boronic acid low, favoring the desired cross-coupling reaction over deboronation.[1]
-
Improved Handling and Purification: Pinacol esters are often crystalline solids that are easier to handle and purify than the corresponding boronic acids.[2]
Q4: Are there alternative amination reactions to the Buchwald-Hartwig coupling for this substrate?
A4: Yes, several other amination reactions can be considered:
-
Chan-Lam Amination: This copper-catalyzed reaction is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination.[3][4] It often proceeds under milder conditions and can be more tolerant of certain functional groups.
-
Ullmann Condensation: A classical copper-catalyzed amination method, the Ullmann reaction can be effective, although it sometimes requires higher reaction temperatures.[5][6]
-
Electrophilic Amination: This approach involves reacting the boronic acid with an electrophilic aminating agent. Reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) have been shown to be effective for the amination of electron-deficient arylboronic acids.[7][8][9]
Q5: Can I use 2- or 3-formylphenylboronic acid in these reactions?
A5: Yes, but the position of the formyl group can influence the reactivity. Ortho-substituted boronic acids can be subject to steric hindrance, potentially slowing down the desired reaction. The electronic effects of the formyl group will be most pronounced when it is in the ortho or para position. It is always advisable to perform small-scale optimization experiments when changing the substitution pattern of your boronic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting materials | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Gradually increase the reaction temperature. 4. Use freshly prepared or purified formylphenylboronic acid or its pinacol ester. |
| Significant deboronation (benzaldehyde formation) | 1. Reaction conditions are too harsh (strong base, high temperature). 2. The concentration of free boronic acid is too high. 3. The catalytic cycle of the desired reaction is slow. | 1. Use a milder base (e.g., K₂CO₃). 2. Lower the reaction temperature. 3. Switch to the pinacol ester of formylphenylboronic acid. 4. Use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand for Buchwald-Hartwig). |
| Formation of homocoupled biaryl byproduct | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed. 2. Optimize the base and solvent system to facilitate transmetalation. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Decomposition of the boronic acid over time. | 1. Increase the catalyst loading. 2. Use the pinacol ester of the boronic acid to ensure a steady supply of the active reagent. |
Experimental Protocols
Protocol 1: Preparation of 4-Formylphenylboronic Acid Pinacol Ester
This protocol describes a general procedure for the protection of 4-formylphenylboronic acid as its pinacol ester.
Materials:
-
4-Formylphenylboronic acid
-
Pinacol
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-formylphenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using 4-Formylphenylboronic Acid Pinacol Ester
This protocol provides a starting point for the Buchwald-Hartwig amination of an aryl halide with an amine, using the stabilized pinacol ester.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine
-
4-Formylphenylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 4-formylphenylboronic acid pinacol ester (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Chan-Lam Amination of 4-Formylphenylboronic Acid
This protocol outlines a general procedure for the copper-catalyzed Chan-Lam amination.
Materials:
-
4-Formylphenylboronic acid
-
Amine
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) or another suitable solvent
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.0 eq), the amine (1.2 eq), and copper(II) acetate.
-
Add the solvent and pyridine. If the amine is a salt, an additional equivalent of a non-coordinating base may be needed.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Deboronation vs. Desired Amination
Caption: Competing pathways in the amination of formylphenylboronic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yielding amination reactions.
References
- 4-Formylphenylboronic acid pinacol ester - ChemBK. (2024).
- Chan-Lam Coupling - Organic Chemistry Portal. (n.d.).
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity - Organic Chemistry Portal. (2017).
- Ullmann condensation - Wikipedia. (n.d.).
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - ResearchGate. (2025).
- Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed. (2024).
- Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - Organic Chemistry Portal. (2024).
- Chan–Lam coupling - Wikipedia. (n.d.).
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed. (2016).
- Protodeboronation - Wikipedia. (n.d.).
- Comparison of Carbon-Heteroatom Cross-Coupling Methodologies - ResearchGate. (n.d.).
- 4-Formylphenylboronic acid pinacol cyclic ester - Chongqing Chemdad Co., Ltd. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.).
- Rapid and General Amination of Aryl Boronic Acids and Esters using o‑(diphenylphosphinyl)hydroxylamine (DPPH) - Scientific Update. (2025).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Protecting Groups for Boronic Acids - Chem-Station. (2016).
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020).
- 4-Formylphenylboronic acid pinacol ester - PubChem. (n.d.).
- 4-Formylphenylboronic acid - Wikipedia. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - Frontiers. (n.d.).
- Ullmann Condensation - ideXlab. (n.d.).
- Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction - ACS Publications. (n.d.).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 9. DPPH - Enamine [enamine.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with (5-(Benzyloxy)-2-formylphenyl)boronic acid
Prepared by: Senior Application Scientist, Catalyst & Process Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning and deactivation issues encountered during reactions involving (5-(Benzyloxy)-2-formylphenyl)boronic acid. Our approach moves beyond simple checklists to explain the underlying chemical principles, empowering you to diagnose and solve complex challenges in your synthetic work.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section addresses the most common initial problems encountered by users.
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What are the first things I should check?
A1: When a Suzuki coupling fails, the issue often falls into one of three categories: the integrity of the reagents, the activity of the catalyst, or the reaction conditions.
-
Reagent Integrity: The primary culprit is often the boronic acid itself. Boronic acids are susceptible to decomposition, particularly protodeboronation (hydrolysis), which replaces the boronic acid group with a hydrogen atom.[1][2] Ensure your this compound is pure and dry.
-
Catalyst Activity: The active form of the catalyst is typically a Pd(0) species, which is highly sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides, preventing the catalytic cycle from starting.[3]
-
Reaction Conditions: Confirm that your base is appropriate and sufficiently soluble. The base is crucial for the transmetalation step, and its effectiveness can be highly dependent on the solvent system.[1] Also, verify your temperature; excessive heat can accelerate catalyst decomposition.
Q2: I'm observing significant formation of a biphenyl byproduct derived from the homocoupling of my boronic acid. Why is this happening and how can I stop it?
A2: Homocoupling of boronic acids is a classic side reaction in Suzuki couplings, typically promoted by the presence of oxygen and Pd(II) species.[2] If your Pd(0) catalyst is oxidized to Pd(II) due to residual air, or if you are using a Pd(II) precatalyst that is not efficiently reduced in situ, these Pd(II) species can catalyze the homocoupling pathway.
Mitigation Strategy: The most effective solution is to ensure a rigorously oxygen-free environment. This involves thorough degassing of your solvent (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon for at least 30 minutes) and maintaining a positive pressure of inert gas throughout the reaction setup and duration.[1]
Q3: How can I differentiate between catalyst poisoning and other forms of deactivation like thermal decomposition?
A3: Differentiating these phenomena requires careful observation and diagnostic experiments.
-
Poisoning is often immediate and catastrophic. If the reaction fails to initiate despite using a fresh catalyst and proven conditions, a poison in one of your reagents is a likely cause. A poison is a chemical species that binds strongly to the catalyst's active sites.[4][5]
-
Deactivation (e.g., thermal decomposition, aggregation) is typically time-dependent. The reaction may start well but then slow down or stop prematurely. This is often accompanied by the formation of a black precipitate (palladium black), indicating the catalyst has aggregated into an inactive, bulk metallic form.[6][7]
A simple diagnostic test is to add a second charge of fresh catalyst to the stalled reaction under inert conditions. If the reaction restarts, it suggests the original catalyst was deactivated or has decomposed. If it remains stalled, a poison is likely present in the reaction mixture, which is deactivating the new catalyst as well.
Section 2: In-Depth Troubleshooting Guide - Root Cause Analysis
This section explores specific issues related to the unique structure of this compound and other complex challenges.
Problem Area: Substrate-Specific Inhibition
Q4: My reaction is consistently failing, even with fresh reagents and a robust catalyst system. Could the ortho-formyl group on my boronic acid be inhibiting the catalyst?
A4: Yes, this is a strong possibility and a critical consideration for this specific substrate. The ortho-formyl (aldehyde) group can act as an intramolecular coordinating group, leading to catalyst inhibition.
Causality: The oxygen of the formyl group can chelate to the palladium center during the catalytic cycle. This can form a stable, six-membered palladacycle intermediate. Such species can be "off-cycle," meaning they are catalytically dormant and do not readily proceed to the desired reductive elimination step to form the product.[8] This is conceptually similar to how nitrogen and sulfur atoms in heterocyclic substrates are known to poison palladium catalysts by strong coordination.[9] Furthermore, intramolecular interactions between an ortho-formyl group and the boron center are known, which can alter the substrate's reactivity profile.[10]
Mitigation Strategies:
-
Ligand Modification: The most effective strategy is to use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to address these challenges.[11] Their steric bulk can physically prevent the ortho-formyl group from coordinating to the palladium center, thereby favoring the productive catalytic pathway.[3]
-
Temperature Optimization: Carefully screen temperatures. While higher temperatures are often used for difficult couplings, in this case, excessive heat could favor the formation of the stable, deactivated palladacycle. A systematic screen from 80 °C to 110 °C is recommended.[1]
Q5: My boronic acid seems to be degrading during the reaction, leading to low yields. How can I prevent this?
A5: Boronic acids are prone to two primary degradation pathways: protodeboronation and oxidation. Given the presence of an electron-donating benzyloxy group and a potentially reactive aldehyde, stability can be a concern.
Causality:
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, which is often accelerated by aqueous basic conditions and elevated temperatures.[2]
-
Oxidation: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxidizing agents, including residual oxygen or peroxides in solvents like THF.[12][13] This can convert the boronic acid to a phenol, which is an inactive byproduct.
Mitigation Strategies:
-
Use Anhydrous Conditions: If possible, use anhydrous bases (e.g., K₃PO₄) and solvents to minimize the water content that drives protodeboronation.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to both protodeboronation and oxidation and can be used directly in the coupling reaction.[1][14]
-
Control Reaction Time: Do not run the reaction longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the limiting reagent is consumed to minimize prolonged exposure to harsh conditions.
Problem Area: External Contaminants & Reagent Purity
Q6: What are the most common catalyst poisons I should be aware of, and where do they come from?
A6: Catalyst poisons are substances that bind strongly to the palladium active sites, rendering them inactive. Even trace amounts (ppm level) can be detrimental.
Causality: Poisons typically possess lone pairs of electrons or pi-systems that form strong dative bonds with the metal center. The most common offenders for palladium catalysts are:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons.[5][15] They can be present as impurities in reagents or solvents.
-
Coordinating Nitrogen Species: Certain nitrogen-containing heterocycles, nitriles, and oximes can act as strong ligands and inhibit the catalyst.[5][9]
-
Other Contaminants: Carbon monoxide, cyanides, and excess halides can also poison the catalyst.[5][16] Metallic impurities like lead, mercury, or arsenic in starting materials can form alloys with palladium or block active sites.[4]
A summary of common poisons and their likely sources is provided in Table 1 below.
Table 1: Common Palladium Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
|---|---|---|
| Sulfur Compounds | Thiols (R-SH), Sulfides (R-S-R), Thiophenes | Impurities in solvents, reagents synthesized from sulfur-containing precursors.[15] |
| Nitrogen Compounds | Pyridine, Nitriles (R-CN), Nitro groups (R-NO₂) | Impurities in starting materials, additives, or solvents.[5][9] |
| Group 15 Elements | Phosphites (P(OR)₃), Arsines (AsR₃) | Impurities from other reactions, low-grade phosphine ligands. |
| Gaseous Poisons | Carbon Monoxide (CO), Hydrogen Cyanide (HCN) | Incomplete combustion from nearby sources, impure gas cylinders.[4][5] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminants in raw materials or reagents.[4] |
Section 3: Protocols & Mitigation Strategies
Protocol 1: Rigorous Procedure for Setting Up an Inert Suzuki-Miyaura Reaction
This protocol is designed to minimize common failure modes related to atmospheric contamination and reagent instability.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled Schlenk flask, add this compound (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) under a positive flow of inert gas.
-
Atmosphere Exchange: Seal the flask with a septum, and perform at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.
-
Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 10:1 mixture) via a cannula or syringe. A common method for degassing is to sparge the solvent with argon for 30-60 minutes.
-
Catalyst Addition: In a separate glovebox or under a strong positive flow of inert gas, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the ligand (if not using a precatalyst). Add the catalyst/ligand to the reaction flask as a solid or as a solution in a small amount of degassed solvent.
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with standard aqueous workup and extraction.[11]
Protocol 2: Strategy for Overcoming Suspected Substrate-Induced Inhibition
If you suspect the ortho-formyl group is inhibiting your reaction, a systematic screen of ligands is the most logical approach.
-
Setup: Prepare 4-6 small-scale reactions in parallel (e.g., in microwave vials with stir bars) using the rigorous inert setup from Protocol 1.
-
Catalyst System: Use a common palladium source for all reactions (e.g., Pd₂(dba)₃).
-
Ligand Variation: To each vial, add a different class of bulky ligand. A recommended screening panel is provided in Table 2.
-
Execution & Analysis: Run all reactions under identical conditions (temperature, concentration). Monitor the conversion in each reaction at set time points (e.g., 1h, 4h, 12h) using LC-MS to identify the most effective ligand system.
Table 2: Recommended Ligands for Challenging Suzuki Couplings
| Ligand Class | Example Ligands | Key Features | Rationale for Use |
|---|---|---|---|
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich.[11] | Steric hindrance prevents substrate coordination; high electron density accelerates reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding. | Form very stable complexes with Pd, resistant to decomposition.[3] |
| Josiphos-type Ferrocenyl Ligands | CyPF-tBu | Bulky, good for sterically hindered substrates. | Proven efficacy in difficult cross-coupling reactions. |
Section 4: Visual Guides & Summaries
Diagram 1: Key Catalyst Deactivation Pathways
Caption: Potential pathways for catalyst deactivation during cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A systematic workflow for troubleshooting failed coupling reactions.
References
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- Bypassing the Limitations of Directed C–H Functionaliz
- Poisoning and deactivation of palladium c
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- How to Prevent Catalyst Poisoning
- Poisoning and deactivation of palladium catalysts.
- C
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Boronic acid based dynamic click chemistry: recent advances and emergent applic
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
- Struggling with Suzuki Reaction. Reddit.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 15. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Boron Impurity Removal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of boron impurities from reaction mixtures. Boron-containing reagents are invaluable in modern organic synthesis, particularly in cross-coupling reactions; however, the removal of their byproducts can be a significant challenge. This resource is designed to provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions during your experimental workups.
Frequently Asked questions (FAQs)
Q1: What are the most common boron impurities I might encounter in my reaction mixture?
A1: The nature of boron impurities is diverse and largely depends on the reagents used and the reaction conditions. The most frequently encountered impurities include:
-
Boronic Acids (R-B(OH)₂): These are common leftovers from Suzuki-Miyaura cross-coupling reactions. Their polarity can make them challenging to separate from polar products using standard silica gel chromatography.[1][2]
-
Borate Esters: These are often used as protecting groups for boronic acids (e.g., pinacol esters) to enhance stability.[3] Incomplete reaction or hydrolysis can leave them in the crude mixture.
-
Boric Acid (H₃BO₃): This can form from the decomposition (protodeboronation) of boronic acids, especially in the presence of moisture.[1][4]
-
Boroxines: These are the cyclic anhydrides of boronic acids and can exist in equilibrium with the acid form, particularly when moisture is present.[4]
Q2: My standard silica gel chromatography is failing to remove boronic acid impurities. What is happening and what are my alternatives?
A2: This is a very common issue. Boronic acids, being polar, can interact strongly with the silica gel stationary phase. This can lead to several undesirable outcomes:
-
Streaking: The boronic acid slowly leaches from the silica, contaminating many fractions.
-
Poor Separation: The boronic acid may co-elute with your polar desired product.[1]
-
Decomposition: The acidic nature of silica gel can sometimes cause the decomposition of the boronic acid on the column.
Fortunately, there are several more effective alternatives to standard silica gel chromatography for removing boronic acids:
-
Acid-Base Extraction: This leverages the weakly acidic nature of boronic acids.[1]
-
Scavenger Resins: These are solid-supported reagents that covalently bind to boron species, allowing for their removal by simple filtration.[1]
-
Derivatization/Crystallization: Converting the boronic acid into a crystalline adduct can facilitate its removal.[1]
-
Azeotropic Distillation: This method can be used to remove boron as volatile trimethyl borate.[1]
Troubleshooting Guides & Detailed Protocols
This section provides detailed, step-by-step protocols for the most effective methods of boron impurity removal, along with troubleshooting tips for common issues.
Issue 1: Residual Boronic Acid in a Non-Polar to Moderately Polar Product
Solution: Acid-Base Liquid-Liquid Extraction
This is often the first and most straightforward method to attempt, especially if your desired product is not sensitive to basic conditions.[5]
Underlying Principle: Boronic acids are Lewis acids and are weakly acidic (pKa ~9-10). They react with a moderately strong base to form the corresponding boronate salt, which is highly soluble in the aqueous phase and can thus be separated from the organic layer containing your product.[5][6]
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1][6]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The deprotonated boronic acid salt will now be in the aqueous layer.
-
Collection: Drain the lower aqueous layer.
-
Repeat: For highly contaminated mixtures, repeat the wash with the basic solution one or two more times.
-
Neutralization and Drying: Wash the organic layer with water and then with brine to remove any residual base and to aid in the removal of dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield your purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms, adding brine can help to break it. You can also try filtering the entire mixture through a pad of celite.
-
Product is Base-Sensitive: If your product contains base-labile functional groups, this method is not suitable. Consider using scavenger resins instead.
-
Product is also Acidic: If your product is acidic, it will also be extracted into the basic aqueous layer. In this case, other methods like scavenger resins or derivatization should be employed.[6]
Issue 2: Boronic Acid Impurities Persist After Extraction or the Product is Sensitive to pH Changes
Solution: Scavenger Resins
Scavenger resins are a powerful tool for purifying reaction mixtures with minimal workup. They are particularly useful when traditional extraction methods are not feasible.
Underlying Principle: Scavenger resins are solid supports (typically polystyrene or silica) functionalized with groups that react selectively with specific impurities. For boron impurities, resins with diol or amine functionalities are highly effective.[7][8] The bound impurity is then simply filtered off.
-
Solvent Selection: Dissolve the crude product in a suitable solvent in which the product is soluble but that does not react with the resin.
-
Resin Addition: Add the scavenger resin (e.g., SiliaBond DEAM or a diol-functionalized resin) to the solution. The amount of resin required will depend on the estimated amount of boron impurity (typically 2-4 equivalents).[4][8]
-
Agitation: Stir or shake the mixture at room temperature. The time required for complete scavenging can vary, so it is advisable to monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin, which now has the boronic acid bound to it.
-
Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of your desired product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
Data Presentation: Comparison of Common Boron Scavenger Resins
| Resin Functional Group | Target Boron Species | Typical Solvents | Advantages |
| Diethanolamine (DEAM) | Boronic acids | DCM, THF, Acetonitrile | High efficiency for boronic acid sequestration.[7][8] |
| Tris(2-aminoethyl)amine (TAEA) | Boronic acids, Borate esters | DCM, THF, Methanol | Can also scavenge excess electrophiles. |
| N-methylglucamine (NMG) | Boric acid, Boronates | Aqueous, Alcohols | High selectivity for boron.[9] |
Issue 3: Removal of Borate Esters (e.g., Pinacol Esters)
Solution: Hydrolysis followed by Extraction or Scavenging
Boronate esters are generally less polar than their corresponding boronic acids and can sometimes be removed by standard chromatography. However, if they co-elute with the product, a hydrolysis step is necessary.
Underlying Principle: Boronate esters can be hydrolyzed back to the more polar boronic acid under acidic or basic conditions.[10][11][12] Once hydrolyzed, the resulting boronic acid can be removed using the methods described above.
-
Reaction Quench: At the end of your reaction, add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture and stir vigorously for 30 minutes to an hour.[10] Monitor the hydrolysis by TLC or LC-MS.
-
Extraction: Once hydrolysis is complete, proceed with the acid-base extraction protocol as described in Issue 1 to remove the newly formed boronic acid.
Troubleshooting:
-
Incomplete Hydrolysis: Some boronate esters can be stubborn to hydrolyze.[13] In such cases, extending the stirring time or gently warming the mixture may be necessary.
-
Product Instability: If your product is sensitive to acidic conditions, this method may not be suitable.
Visualization of Workflows
Workflow for Boronic Acid Removal
Caption: Decision workflow for selecting a boronic acid removal method.
Mechanism of Scavenger Resin Action
Caption: Simplified mechanism of boronic acid capture by a diol scavenger resin.
References
- Simple boron removal from seawater by using polyols as complexing agents: A computational mechanistic study. KoreaScience.
- Enhanced boron removal using polyol compounds in seawater reverse osmosis processes. Taylor & Francis Online.
- Boron removal from water by complexation to polyol compounds. Technion.
- Boron removal from water by complexation to polyol compounds. ResearchGate.
- Advances in Technologies for Boron Removal from Water: A Comprehensive Review. MDPI.
- Can I remove boronic acid using Work up process?. ResearchGate.
- Trying to remove a boronic acid in a workup. Help!. Reddit.
- Boron and metal removal technology from PGMEA and NMP. SPIE Digital Library.
- Removing Boron Impurity?. Reddit.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.
- Effective elimination of organic matter interference in boron isotopic analysis. Chinese Academy of Sciences.
- Boron-removing agent and boron removal method utilizing xerogel. Google Patents.
- Solid-Supported Scavengers. Supra sciences.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
- Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream. MDPI.
- The hydrolysis of alkyl borates. Digital Commons @ NJIT.
- Removing boron from wastewater: FAQs + Q&A Forum. Finishing.com.
- Purification of boronic acids?. Reddit.
- HYDROLYSIS OF BORATE ESTER. YouTube.
- Boron Isotope Fractionation in Liquid Chromatography with Boron-Specific Resins as Column Packing Material. ResearchGate.
- Boron removal from aqueous solutions by ion-exchange resin: column sorption-elution studies. PubMed.
- Purification from boron residue. Reddit.
- Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. MDPI.
- Boron Chemistry: An Overview. ACS Symposium Series.
- Methods for extracting boron from an organic solution. Google Patents.
- REMOVAL TECHNIQUES OF BORON. UI Scholars Hub.
- Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. MDPI.
- Chromatographic Study on Boron Isotopic Fractionation at High Pressure. ResearchGate.
- SCAVENGER strategies in organic synthesis. Wipf Group - University of Pittsburgh.
- Effective method developed to remove pharmaceutical residues from water using boron-doped diamond. Universitat de València.
- Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment. Coftec.
- Organoboron chemistry. Wikipedia.
- Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
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Technical Support Center: Managing Boroxine Anhydrides from (5-(Benzyloxy)-2-formylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-(Benzyloxy)-2-formylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of its boroxine anhydride. Understanding and managing this equilibrium is critical for ensuring the reproducibility and success of your synthetic protocols.
Introduction: The Boronic Acid-Boroxine Equilibrium
Boronic acids have a well-documented tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water. The equilibrium between the boronic acid and boroxine is dynamic and can be influenced by several factors, including solvent, temperature, and the presence of water.[1][3][4] For this compound, the presence of both an electron-donating benzyloxy group and an electron-withdrawing formyl group can influence the propensity for boroxine formation.
Below is a diagram illustrating the reversible formation of a boroxine from a generic arylboronic acid.
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, with a focus on issues arising from boroxine formation.
Problem 1: Inconsistent Reaction Yields or Rates in Suzuki-Miyaura Coupling
Question: I am using this compound in a Suzuki-Miyaura coupling reaction, but my yields are inconsistent. Sometimes the reaction is sluggish or stalls completely. Could boroxine formation be the cause?
Answer: Yes, the formation of boroxine can significantly impact the outcome of Suzuki-Miyaura coupling reactions.[5][6][7] While boroxines can act as a source of the boronic acid in situ, their reactivity can differ.[5][8] The presence of a heterogeneous mixture of the boronic acid and its boroxine anhydride can lead to unpredictable reaction kinetics.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution | Scientific Rationale |
| Presence of pre-formed boroxine in the starting material. | Before use, analyze your this compound by ¹H NMR or IR spectroscopy to determine the ratio of boronic acid to boroxine.[9][10][11] If significant boroxine is present, consider a pre-treatment step. | Boroxines have distinct spectroscopic signatures that can be used for quantification.[9][10][12] Knowing the composition of your starting material is the first step in troubleshooting. |
| In situ dehydration during the reaction. | Ensure your reaction solvent is scrupulously dry. Use freshly distilled solvents or solvents from a solvent purification system. Consider the use of molecular sieves, but be aware they can sometimes interfere with the reaction. | The equilibrium between boronic acid and boroxine is driven by the removal of water.[1][3][13] Anhydrous conditions will favor the boroxine form. |
| The boroxine is less reactive under your specific reaction conditions. | If you suspect boroxine is the dominant species, you can intentionally hydrolyze it back to the boronic acid. Add a controlled amount of water to your reaction mixture. Alternatively, recrystallizing the boronic acid from a water-containing solvent system can convert the boroxine back to the acid form.[8] | The boroxine-boronic acid equilibrium is reversible.[3][8] The addition of water will shift the equilibrium back towards the more reactive boronic acid monomer.[1][2] |
Experimental Protocol: Pre-treatment to Hydrolyze Boroxine Anhydride
-
Dissolve the this compound sample in a minimal amount of a suitable organic solvent (e.g., THF, Dioxane).
-
Add a small amount of water (e.g., 1-2 equivalents relative to the presumed boroxine content).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Dry the solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and use the resulting solution of the boronic acid directly in your reaction.
Problem 2: Difficulty in Characterizing the Starting Material
Question: My NMR spectrum of this compound appears complex, with multiple sets of peaks. How can I confirm if this is due to the presence of the boroxine?
Answer: The presence of both the monomeric boronic acid and the trimeric boroxine in solution will indeed result in a more complex NMR spectrum.[14] You will likely observe distinct signals for the aromatic protons and the formyl proton for both species.
Troubleshooting Steps for Characterization:
-
¹H NMR Spectroscopy: Compare the integration of the formyl proton signals. The ratio of these integrals should give you an approximation of the monomer-to-trimer ratio. The chemical shifts of the protons on the boroxine are often slightly different from those of the boronic acid.
-
¹¹B NMR Spectroscopy: This is a more direct method. Boronic acids typically show a broad signal around δ 28-33 ppm, while boroxines appear further downfield, around δ 30-35 ppm.
-
Infrared (IR) Spectroscopy: The B-O stretching vibrations can be informative. Boronic acids have characteristic bands for the B-O-H and B-O bonds. Boroxines exhibit strong absorptions in the 1300-1400 cm⁻¹ region, which are characteristic of the B-O-B linkages in the six-membered ring.[9][10]
-
Controlled Hydrolysis: Add a drop of D₂O to your NMR tube containing the sample dissolved in an anhydrous solvent (like CDCl₃ or THF-d₈). If boroxine is present, you should observe a shift in the equilibrium, with the peaks corresponding to the boronic acid increasing in intensity over time.
Below is a workflow diagram for characterizing the boronic acid/boroxine mixture.
Caption: Workflow for characterizing this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize boroxine formation?
A1: Proper storage is crucial for maintaining the integrity of your boronic acid.[15] It is recommended to store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at a reduced temperature (2-8°C).[15][16] This minimizes exposure to atmospheric moisture, which can facilitate the equilibrium with the boroxine. Some suppliers note that the material may contain varying amounts of the anhydride upon delivery.[15][17]
Q2: Is the formation of boroxine reversible?
A2: Yes, the formation of boroxine is a reversible process.[1][3][8] The equilibrium can be shifted back towards the boronic acid by the addition of water.[1][2] This is a key principle in managing its presence in your reactions. Recrystallization from a solvent system containing water is a common method to convert the boroxine back to the boronic acid.[8]
Q3: What factors promote the formation of boroxine anhydrides?
A3: The primary driver for boroxine formation is the removal of water.[13] Several conditions can promote this dehydration:
-
Heating: The formation of boroxines is often an entropically driven process due to the release of water molecules, and thus can be favored at higher temperatures.[1][8]
-
Anhydrous Solvents: Dissolving the boronic acid in a dry, aprotic solvent will shift the equilibrium towards the boroxine.[13]
-
Vacuum: Storing or drying the boronic acid under vacuum can also lead to the formation of the anhydride.
-
Substituent Effects: Electron-donating groups on the phenyl ring can sometimes support the formation of the boroxine.[1][14][18]
Q4: Can I use the boroxine directly in my reaction?
A4: In many cases, yes. Boroxines can serve as a synthetic equivalent of boronic acids in reactions like the Suzuki-Miyaura coupling.[5][19] However, the reaction kinetics and optimal conditions may differ. If you choose to use the boroxine directly, it is important to be consistent with the form of the starting material to ensure reproducible results. For quantitative studies or highly sensitive reactions, it is generally advisable to convert the boroxine to the boronic acid before use.
Q5: Are there any analytical techniques to quantify the amount of boroxine in my sample?
A5: Quantitative NMR (qNMR) is a powerful technique for determining the molar ratio of boronic acid to boroxine. By adding a known amount of an internal standard to your sample, you can accurately quantify each species. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect boroxines, as they are often volatile under GC conditions.[8][20]
References
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2002). HETEROCYCLES, 58(1), 353.
- Gabbey, A. E., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- Hydrostability of Boroxines. (n.d.). Semantic Scholar.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES, 87(5), 993.
- Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(47), 13839–13849. [Link]
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014).
- Hydrostability of Boroxines. (n.d.). ResearchGate.
- Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.
- The Boroxine–Boronic Acid Equilibrium. (2025). Journal of the American Chemical Society. [Link]
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (n.d.). ResearchGate.
- Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Semantic Scholar. [Link]
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
- The Boroxine-Boronic Acid Equilibrium. (n.d.). ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16484–16494. [Link]
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). Semantic Scholar. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- (2-Formylphenyl)
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2003). Formation of hetero-boroxines: Dynamic combinatorial libraries generated through trimerization of pairs of arylboronic acids. Tetrahedron Letters, 44(1), 219-223.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES, 87(5), 993.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. (n.d.). ResearchGate.
- benzeneboronic anhydride. (n.d.). Organic Syntheses Procedure.
- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.).
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange. [Link]
- 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Condition Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning (ML) to optimize Suzuki-Miyaura coupling reactions. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges encountered when bridging computational predictions with bench-top experimentation. Our goal is to move beyond black-box predictions and empower you with the knowledge to troubleshoot effectively, ensuring your ML-guided research is both efficient and successful.
Troubleshooting Guide: From Prediction to Product
This section addresses specific experimental issues that can arise when implementing reaction conditions suggested by a machine learning model. Each guide provides a diagnostic workflow and a step-by-step resolution protocol.
Issue 1: Low or No Product Yield Despite a High Model Prediction (>80%)
This is one of the most common and frustrating challenges. Your model, trained on extensive data, confidently predicts a high yield, yet the vial shows only starting materials or a complex mixture. The discrepancy almost always originates from one of two sources: the model's understanding of the chemical space or the physical execution of the experiment.
-
Data Bias and Domain Mismatch: The model is predicting outside its domain of expertise. ML models trained on literature data often reflect publication bias, where successful, high-yielding reactions are overrepresented, and negative results are absent.[1][2] Your specific substrate pair might be subtly different from the training data, causing the model to extrapolate unreliably. The model may simply be suggesting the most popular conditions from the literature rather than truly optimized ones for your specific system.[2]
-
Inadequate Feature Representation: The way your molecules and reagents are represented (e.g., fingerprints, descriptors) may not capture the critical physicochemical properties governing this specific reaction.[3] For instance, a standard fingerprint might not adequately encode the steric hindrance around the coupling site, a key predictor of yield.[3]
-
Model Overfitting: The model may have memorized the training data instead of learning generalizable chemical principles. It performs well on substrates it has "seen" before but fails on new, unseen combinations.
-
Reagent Quality and Purity: Boronic acids are prone to decomposition (protodeboronation), and catalysts can have varying activity. The quality of solvents and bases (especially regarding water content) is critical.
-
Atmosphere and Degassing: Inadequate removal of oxygen can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids.[4]
-
Solubility and Mixing: The ML model may suggest a solvent system where one of your substrates or reagents is not fully soluble at the recommended temperature, leading to a heterogeneous mixture and poor kinetics.
-
Thermal Stability: The recommended temperature might be too high for one of your substrates, leading to decomposition.
-
Validate the "Ground Truth": Run a control reaction using well-established, literature-standard conditions for a similar substrate pair [e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/Water].[2] This confirms that your reagents and general experimental technique are sound. If this fails, revisit reagent quality and experimental setup (see steps 4-6).
-
Analyze Model Feature Importance: If your model allows for it (e.g., Random Forest, XGBoost), analyze the feature importance scores.[3] Does the model heavily weigh a parameter that might be physically problematic, like an extremely high temperature or a very high catalyst loading? This can provide clues about the model's reasoning.
-
Conduct a Small Design of Experiments (DoE) Around the Predicted Optimum: The model's prediction is a point in a vast chemical space. Use the predicted conditions as the center point for a small fractional factorial or full factorial DoE to explore the local chemical space.[5] Vary the most influential parameters (e.g., temperature ±10 °C, base equivalence ±0.5 eq). This helps determine if the true optimum is nearby.
-
Re-evaluate Reagent Purity: Use a fresh bottle of catalyst or purify your substrates. Check boronic acid quality via ¹H NMR to look for signs of protodeboronation. Use anhydrous solvents if suggested.
-
Ensure Inert Atmosphere: Improve your degassing procedure. A freeze-pump-thaw cycle is more effective than sparging with inert gas for extended periods.
-
Confirm Solubility: At the reaction temperature, visually inspect a stirred, non-catalyzed mixture of your substrates, base, and solvent to ensure complete dissolution. If solubility is an issue, consider a co-solvent suggested by your model's dataset or a different solvent system altogether.
-
Feedback to the Model: Crucially, add the results of this failed experiment (yield = 0%) and the DoE data points to your training dataset. This inclusion of "negative data" is vital for improving the model's accuracy and preventing it from making the same mistake again.[6] This creates a "closed-loop" optimization cycle.[6][7]
Issue 2: Model Predictions Are Not Improving with New Data
You are running experiments based on model suggestions and feeding the results back into the training set, but the model's predictive accuracy (e.g., R² or RMSE) is stagnant, and it fails to identify better conditions.
-
Lack of Informative Experiments: The model is exploring a region of the reaction space that is not informative. This can happen if the acquisition function in a Bayesian optimization framework is too "exploitative" (only testing near known good results) and not "exploratory" enough (testing in uncertain regions).[7][8]
-
Systematic Experimental Error: An unrecorded variable in your experimental setup (e.g., vial type, stir rate, inconsistent heating) is introducing significant noise into the data, making it impossible for the model to learn the true structure-property relationships.
-
Insufficient Data Diversity: Your training data, even with new additions, covers a narrow range of catalysts, ligands, bases, or solvents. The true optimal conditions may lie outside this explored space.[1][2]
-
Inappropriate Model Choice: The chosen ML algorithm (e.g., a simple linear regression) may not be complex enough to capture the non-linear relationships inherent in the reaction space. Conversely, a deep neural network might be too complex for a small dataset, leading to poor generalization.[3]
-
Review Your Data Acquisition Strategy: If using an active learning or Bayesian optimization approach, adjust your strategy to favor exploration.[8] Intentionally select a few experimental points in regions of high uncertainty, even if the predicted yield is low. This "probes" new areas of the chemical space.
-
Standardize and Document Everything: Create a rigid standard operating procedure (SOP) for your high-throughput experimentation (HTE) workflow.[4] Document everything from the source of reagents to the exact model of the heating block. This minimizes hidden variables.
-
Expand the Search Space: Intentionally introduce more diversity into your experimental design. If you have only used carbonate bases, add a set of phosphate or organic bases. If you have only used phosphine ligands, add a selection of N-heterocyclic carbene (NHC)-based catalysts.[6]
-
Benchmark Different ML Models: Test your dataset against a variety of models. An XGBoost or Random Forest model can be a robust starting point that also provides feature interpretability.[3] Compare its performance to a graph neural network if you have sufficient data and computational resources.
-
Utilize Transfer Learning: If you are working with a very specific and limited dataset, consider using a model pre-trained on a larger, more general reaction dataset and then fine-tuning it with your specific experimental data.[8][9] This can provide a better starting point than training from scratch.
Frequently Asked Questions (FAQs)
Q1: My model just keeps predicting the most common Suzuki-Miyaura conditions [e.g., Pd(PPh₃)₄, DME, Na₂CO₃]. Why is it not discovering anything novel?
This is a classic symptom of a model trained on biased literature data.[1][2] Most published procedures use a handful of well-known, reliable conditions. Without a significant amount of data on less common reagents (and crucially, data on failed reactions), the model will learn that predicting the most popular conditions is the safest way to achieve a "high" average accuracy. It's capturing popularity trends, not chemical reactivity principles.[1]
Solution:
-
Data Augmentation: Actively seek out and include data using a wider variety of ligands, bases, and solvents in your training set.
-
Generate Your Own Data: Use a high-throughput experimentation (HTE) platform to systematically generate a standardized dataset that includes both positive and negative results.[4][6]
-
Active Learning: Employ a closed-loop workflow where the model suggests experiments in less-explored regions of the parameter space, and the results are used to iteratively retrain the model.[6][8]
Q2: How should I represent my molecules and reaction conditions for the model? What is "feature engineering"?
Feature engineering is the process of selecting and transforming raw data into features that a machine learning model can effectively use.[3] For chemical reactions, this is critical.
| Feature Type | Description | Examples |
| Molecular Fingerprints | Bit vectors representing the presence or absence of specific substructures. | Morgan Fingerprints (ECFP), MACCS Keys |
| Physicochemical Descriptors | Calculated properties of the molecules. | Molecular Weight, LogP, Number of H-bond donors/acceptors, Steric parameters (e.g., Tolman cone angle for ligands), Electronic parameters (e.g., Hammett parameters for substrates) |
| Reaction Context | Non-molecular parameters of the reaction. | Temperature, Concentration, Catalyst Loading, Solvent Dielectric Constant, Base pKa |
| One-Hot Encoding | A method to represent categorical variables (like solvent or base identity) as binary vectors. | [1, 0, 0] for Toluene, [0, 1, 0] for THF, [0, 0, 1] for DME |
Best Practice: A combination of features often yields the best results. For example, combining Morgan fingerprints for the substrates with physicochemical descriptors for the ligand, base, and solvent can create a rich representation that captures structural, steric, and electronic effects.[3][10]
Q3: What is a "closed-loop" or "active learning" workflow, and how do I set one up?
A closed-loop workflow is an iterative cycle where the machine learning model actively guides the next set of experiments to perform. This is far more efficient than random or grid-based screening.[6][11]
Workflow Diagram:
Caption: A closed-loop workflow for reaction optimization.
Setup:
-
Initial Data: Start with a small, diverse dataset from literature or an initial HTE screen.[6]
-
Model Selection: Use a model suitable for small data and uncertainty quantification, like a Gaussian Process model for Bayesian optimization.[7]
-
Acquisition Function: The model uses an acquisition function (e.g., Expected Improvement) to decide which new experiments will be most informative for finding the optimum.
-
Automated Execution: An automated synthesis robot performs the suggested experiments.[4][6]
-
Automated Analysis: Results (e.g., yield from HPLC) are automatically processed and fed back into the dataset.
-
Iteration: The model is retrained with the new data, and the cycle repeats until the optimum is found or the experimental budget is exhausted.[6]
Q4: How do I handle failed reactions and low-yield results in my dataset?
Including failed reactions and low-yield data points is absolutely critical for building a robust and predictive model.[2][6] A model trained only on successes has no concept of what not to do.
-
Treat them as valid data points: A 0% yield is just as informative as a 95% yield. It teaches the model about unproductive regions of the chemical space.
-
Avoid arbitrary cutoffs: Do not discard reactions with yields below a certain threshold (e.g., 10%). This introduces bias and removes valuable information.
-
Ensure data balance: While you don't need a 50/50 split of high and low-yielding reactions, a dataset with only a handful of poor results out of thousands of good ones can still lead to a biased model. If necessary, use your HTE platform to intentionally generate more data in regions where failure is expected to better define the boundaries of reactivity.
Troubleshooting Decision Tree for Low Yield:
Caption: A decision tree for diagnosing low-yield experiments.
References
- Beker, W., Roszak, R., Wołos, A., Angello, N. H., Rathore, V., Burke, M. D., & Grzybowski, B. A. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 144(11), 4819–4827. [Link]
- Grzybowski, B. A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. PMC. [Link]
- Angello, N. H., Rathore, V., Beker, W., Wołos, A., Jira, E. R., Roszak, R., Wu, T. C., Schroeder, C. M., Aspuru-Guzik, A., Grzybowski, B. A., & Burke, M. D. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Summarized in ChemistryViews. [Link]
- Guan, Y., et al. (2022).
- Varszegi, M., et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
- Ahneman, D. T., et al. (2018). Exploring the Suzuki-Miyaura reaction using machine learning.
- Roy, K. R. (2025). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. ChemRxiv. [Link]
- Unknown Authors. (n.d.). Machine Learning to Reduce Reaction Optimization Lead Time – Proof of Concept with Suzuki, Negishi and Buchwald-Hartwig Cross-Coupling Reactions. ChemRxiv. [Link]
- Unknown Authors. (n.d.). Exploring the Suzuki–Miyaura reaction using ML.
- Nadin, A., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
- Tanaka, H., et al. (n.d.). Design of Polymeric Nickel Catalysts for Suzuki–Miyaura Type Cross–Coupling Reaction Using Machine Learning.
- Schwaller, P., et al. (n.d.). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Apollo. [Link]
- Unknown Authors. (2023). Bayesian Optimization for the Exploration of Reaction Conditions. SlideShare. [Link]
- Chen, L.-Y., & Li, Y.-P. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
- Unknown Authors. (2025).
- Unknown Authors. (2024). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. RSC Publishing. [Link]
- Hoogenboom, R., Meier, M. A. R., & Schubert, U. S. (2005). The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education.
- Unknown Authors. (n.d.).
- Collins, K. C., et al. (2020). What Does the Machine Learn? Knowledge Representations of Chemical Reactivity. PMC. [Link]
- Chen, L.-Y., & Li, Y.-P. (2024). Machine learning-guided strategies for reaction conditions design and optimization.
- Yarosh, E. V., et al. (2021). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction.
- Head-Gordon, T., et al. (2023). Machine learning in chemistry. PNAS. [Link]
- Saebi, M., et al. (2023). On the use of real-world datasets for reaction yield prediction. RSC Publishing. [Link]
- Nielsen, M. K., et al. (2022). Substrate specific closed-loop optimization of carbohydrate protective group chemistry using Bayesian optimization and transfer learning. Chemical Science. [Link]
- Liu, Y., et al. (2023). Identifying Chemical Reaction Processes by Machine Learned Spectroscopy. CCS Chemistry. [Link]
- Abolhasani, M., et al. (2019). Experimental optimization of a Suzuki-Miyaura cross-coupling.
- Taylor, R. D., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning.
- Chen, L.-Y., & Li, Y.-P. (2024).
- Coley, C. W., et al. (2019). Best practices in machine learning for chemistry.
- Bell, F., et al. (2022). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. [Link]
- Kayala, M. A., & Baldi, P. (2012). A Machine Learning Approach to Predict Chemical Reactions. UCI Machine Learning Repository. [Link]
- Epps, R. W., et al. (2020).
- Unknown Authors. (2024). Machine Learning for Chemical Reactions. AIMLIC. [Link]
- Ahn, S., et al. (2022). Predicting reaction conditions from limited data through active transfer learning. PMC. [Link]
- Arnold, F. H., et al. (2023). Opportunities and Challenges for Machine Learning-Assisted Enzyme Engineering. ACS Central Science. [Link]
- Dral, P. O., et al. (2022). Open-Source Machine Learning in Computational Chemistry.
- Unknown Authors. (n.d.). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. [Link]
- Unknown Authors. (2023).
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Validation & Comparative
analytical methods for characterizing (5-(Benzyloxy)-2-formylphenyl)boronic acid
An Objective Guide to the Analytical Characterization of (5-(Benzyloxy)-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the integrity of each building block is non-negotiable. This compound is a versatile intermediate, but its trifunctional nature—possessing a reactive aldehyde, a labile boronic acid, and a benzyl ether—presents unique analytical challenges. The propensity for boronic acids to form cyclic trimeric anhydrides (boroxines) and the aldehyde's susceptibility to oxidation demand a rigorous, multi-technique approach for definitive characterization.[1][2]
This guide provides a comparative analysis of essential analytical methods, offering field-proven insights and detailed protocols to ensure the identity, purity, and stability of this critical reagent.
The Cornerstone of Structural Verification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. It provides a detailed atomic-level map of the molecule.
¹H NMR: The Molecular Fingerprint
Proton (¹H) NMR offers a rapid and definitive confirmation of the compound's structure. Each proton's chemical shift, multiplicity, and integration value correspond to its specific electronic environment.
Table 1: Comparative ¹H NMR Signal Analysis
| Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Experimental Choice |
| Aldehyde (-CHO) | 9.9 - 10.2 (singlet, 1H) | The strong deshielding effect of the carbonyl group places this proton significantly downfield, making it a highly diagnostic singlet. |
| Boronic Acid (-B(OH)₂) | 8.2 - 8.5 (broad singlet, 2H) | These acidic protons are often broad due to rapid exchange with trace water. Using DMSO-d₆ as the solvent slows this exchange compared to CDCl₃, making the signal more reliably observable. |
| Aromatic (formylphenyl) | 7.4 - 7.9 (multiplets, 3H) | Protons on this ring are influenced by the electron-withdrawing aldehyde and the electron-donating benzyloxy group, leading to a predictable splitting pattern. |
| Aromatic (benzyl) | 7.3 - 7.5 (multiplet, 5H) | The five protons of the benzyl protecting group typically appear as a complex multiplet in this region. |
| Methylene (-OCH₂-) | 5.2 - 5.4 (singlet, 2H) | The two protons of the methylene bridge are chemically equivalent and appear as a clean singlet, confirming the benzyloxy linkage. |
¹³C and ¹¹B NMR: Orthogonal Structural Confirmation
While ¹H NMR is often sufficient for identity, ¹³C and ¹¹B NMR provide valuable orthogonal data. The ¹³C spectrum confirms the carbon backbone, with the aldehyde carbon appearing characteristically downfield (~192 ppm).[3] The ¹¹B NMR spectrum is highly sensitive to the boron atom's coordination environment. A signal around 30 ppm is expected for the sp²-hybridized boronic acid, which would shift significantly upfield (5-15 ppm) upon formation of a tetrahedral sp³-hybridized boronate species, such as a complex or boroxine.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable B(OH)₂ protons.
-
Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate resolution of the aromatic multiplets.
-
Data Acquisition: Acquire the ¹H spectrum with 16-32 scans. For ¹³C, acquire at least 1024 scans.
-
Processing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Process the data with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio without sacrificing significant resolution.
Molecular Weight and Identity: The Role of Mass Spectrometry
Mass Spectrometry (MS) is essential for confirming the molecular weight and elemental composition. However, arylboronic acids can exhibit complex behavior under typical MS conditions due to their tendency to dehydrate.[1][4]
Table 2: Comparison of Ionization Techniques for Boronic Acid Analysis
| Ionization Technique | Typical Observations for Analyte | Advantages | Disadvantages & Mitigation |
| Electrospray Ionization (ESI) | Forms [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions.[1] | Soft ionization, ideal for coupling with HPLC (LC-MS), provides high-resolution data for accurate mass determination. | Prone to in-source dehydration/boroxine formation and solvent adducts.[4] Mitigation: Use gentle source conditions and consider mobile phase modifiers. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Can form adducts with the matrix (e.g., DHB) or show trimerization products.[1][2] | High sensitivity and tolerance for some salts. Can be useful for complex mixtures. | Requires selection of a suitable matrix; spectra can be complicated by boroxine formation.[2] Mitigation: Derivatization to the pinacol ester can simplify spectra. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not directly applicable. | Excellent chromatographic separation and reproducible fragmentation.[1] | Requires mandatory derivatization (e.g., silylation) to make the analyte volatile.[1] This adds complexity and is often unnecessary when LC-MS is available. |
High-Resolution Mass Spectrometry (HRMS) using ESI is the preferred method, as it can confirm the elemental formula (C₁₄H₁₃BO₄) with high confidence.
Purity Determination: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of this compound. A well-developed reversed-phase method can separate the main compound from starting materials, by-products, and common degradants like the corresponding boroxine or the over-oxidized carboxylic acid.
Causality in Method Development
-
Column: A C18 stationary phase is the logical first choice due to the molecule's overall hydrophobicity.
-
Mobile Phase: An acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid in water/acetonitrile) is critical.[5] The acid suppresses the ionization of the boronic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.
-
Detector: The conjugated aromatic system allows for sensitive detection using a UV detector, typically at 254 nm.
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
-
System: An HPLC system equipped with a PDA or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Time 0-2 min: 20% B
-
Time 2-12 min: Linear gradient from 20% to 90% B
-
Time 12-15 min: Hold at 90% B
-
Time 15.1-18 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
The Integrated Analytical Workflow
A robust characterization relies on the integration of these techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for quality control.
Caption: Integrated workflow for the comprehensive characterization of a chemical intermediate.
Ancillary Methods: Thermal and Infrared Analysis
-
Differential Scanning Calorimetry (DSC): Provides the melting point, a key physical constant and indicator of purity. A sharp, well-defined melting peak is characteristic of a pure compound.
-
Thermogravimetric Analysis (TGA): Measures weight loss upon heating. This can identify the presence of residual solvent and determine the compound's decomposition temperature. For boronic acids, TGA can also track the loss of water associated with boroxine formation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to confirm the presence of key functional groups. Expect strong absorbances for the aldehyde C=O stretch (~1690 cm⁻¹), O-H stretch from the boronic acid (broad, ~3300 cm⁻¹), and B-O stretch (~1350 cm⁻¹).
Conclusion
The characterization of this compound requires a thoughtful and orthogonal analytical strategy. While NMR spectroscopy serves as the primary tool for structural confirmation, it must be complemented by high-resolution mass spectrometry for molecular weight verification and, most critically, by a well-developed HPLC method for accurate purity assessment. Ancillary techniques like thermal analysis and FTIR provide additional layers of confirmation. By integrating these methods, researchers and drug development professionals can establish a comprehensive quality profile, ensuring the reliability and reproducibility of their work.
References
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- Deng, H., Smith, D. L. Arylboronic acid chemistry under electrospray conditions. Chemistry. 2013 Jun 3;19(23):7587-94.
- Al-Bokari, M. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015.
- ResearchGate. Mass spectra showing MS analysis of intact arylboronic acids (a) and...
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Song, D., et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. 2012 Mar 16;1229:135-42.
- Presolski, S. I., et al. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. 2011 May 1;83(9):3431-7.
- ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions.
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- CORE. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche.
- The Royal Society of Chemistry. Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant.
- BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
- Corbo, F., et al. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
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A Comparative Guide to HPLC Purity Analysis of (5-(Benzyloxy)-2-formylphenyl)boronic acid
Introduction: The Critical Role of Purity in Boronic Acid Building Blocks
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a bifunctional building block of significant interest in pharmaceutical development. Its aldehyde and boronic acid moieties serve as versatile handles for constructing complex molecular architectures, particularly through reactions like Suzuki-Miyaura cross-coupling. The purity of this reagent is paramount; trace impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and compromised yields, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity assessment of this compound. We will delve into the rationale behind column selection, mobile phase optimization, and provide detailed protocols, demonstrating how subtle changes in chromatographic conditions can yield significant improvements in analytical performance.
Analytical Challenges: The Unique Chemistry of Boronic Acids
Analyzing boronic acids by HPLC presents unique challenges. The primary analytical hurdle is the equilibrium between the boronic acid and its cyclic trimeric anhydride, known as a boroxine . This dehydration is reversible and can occur in solution or even in the solid state, meaning a single pure compound can potentially show two peaks in a chromatogram.[1][2][3] Furthermore, boronic acids are susceptible to oxidative degradation and protodeboronation (loss of the B(OH)₂ group), particularly under harsh pH or temperature conditions.[4][5] The goal of a successful HPLC method is to provide a consistent and accurate profile of the analyte and its impurities, minimizing on-column artifacts.
This guide will compare two common reversed-phase columns: a standard Alkyl C18 phase and a Phenyl-Hexyl phase. The hypothesis is that the Phenyl-Hexyl phase will offer alternative selectivity due to its capacity for π-π interactions with the aromatic rings of the analyte and related impurities.[6][7][8]
Potential Impurity Profile
A robust HPLC method must be able to resolve the main component from its likely process-related and degradation impurities.
Caption: Key impurities of this compound.
Experimental Design & Protocols
The following protocols outline two distinct HPLC methods designed to separate the main component from its key impurities. The methods adhere to general principles outlined in USP General Chapter <621> on Chromatography.[9][10]
Common Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: Approximately 0.5 mg/mL.
Method A: Traditional C18 Approach
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
Method B: Alternative Selectivity with Phenyl-Hexyl
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Results and Discussion: A Head-to-Head Comparison
A sample of this compound, stressed to induce degradation, was analyzed using both methods. The following table summarizes the key chromatographic performance parameters.
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) | ||
| RT (min) | Resolution (Rs) | RT (min) | Resolution (Rs) | |
| Deboronated Impurity | 12.1 | - | 13.5 | - |
| Main Component | 13.5 | 2.8 | 15.2 | 4.1 |
| Boroxine Impurity | 16.8 | 5.1 | 18.9 | 6.5 |
Interpretation of Results
Retention: As expected, the Phenyl-Hexyl column provided greater retention for all aromatic analytes compared to the C18 column. This is attributed to the mixed-mode separation mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ligands of the stationary phase and the aromatic rings of the analytes.[7][11]
Resolution: Method B demonstrates a marked improvement in the critical resolution between the main component and the closely eluting deboronated impurity. The resolution value increased from 2.8 (Method A) to 4.1 (Method B). A resolution (Rs) value greater than 2.0 is generally considered baseline separation, indicating that Method B provides a more robust and reliable separation for accurate quantification. This enhanced selectivity is a direct result of the π-π interactions unique to the phenyl-based stationary phase, which can better differentiate between the analyte (containing a boronic acid group) and the impurity lacking it.[8][12]
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Boroxine formation reaction mechanism as calculated by DFT Source: ResearchG
- Title: Q2(R1)
- Title: Are You Sure You Understand USP <621>?
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers Source: National Institutes of Health (NIH) URL:[Link]
- Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: MDPI URL:[Link]
- Title: Phenyl-Hexyl Columns Source: Separation Methods Technologies (SMT) URL:[Link]
- Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL:[Link]
- Title: Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu URL:[Link]
- Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL:[Link]
- Title: boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ Source: Royal Society of Chemistry URL:[Link]
- Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2 Source: PubMed URL:[Link]
- Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents Source: ACS Public
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A Comparative Guide to the Reactivity of (5-(Benzyloxy)-2-formylphenyl)boronic Acid and 4-Formylphenylboronic Acid
Executive Summary
In the landscape of bifunctional reagents for organic synthesis, drug discovery, and materials science, formylphenylboronic acids are indispensable building blocks. Their ability to participate in sequential or orthogonal reactions via the aldehyde and boronic acid moieties makes them highly valuable. This guide provides an in-depth comparison of two prominent analogues: (5-(Benzyloxy)-2-formylphenyl)boronic acid and 4-formylphenylboronic acid. We will dissect their structural nuances and explore how these differences in substitution pattern dictate their reactivity in two cornerstone reactions: the Suzuki-Miyaura cross-coupling and reductive amination. This analysis, supported by experimental evidence and detailed protocols, aims to equip researchers with the predictive understanding needed to select the optimal reagent and conditions for their synthetic challenges.
Structural and Electronic Profile: A Tale of Two Isomers
The reactivity of these molecules is fundamentally governed by the electronic interplay of their substituents and the spatial arrangement of the key functional groups.
-
4-Formylphenylboronic Acid (4-FPBA) is a structurally straightforward molecule. The electron-withdrawing aldehyde (formyl) group is positioned para to the boronic acid. This arrangement allows the formyl group to exert a significant, unhindered electron-withdrawing effect (-I, -M) on the aromatic ring, which influences the reactivity of the boronic acid.
-
This compound presents a more complex picture.
-
Electronic Effects: It features an electron-withdrawing formyl group ortho to the boronic acid and an electron-donating benzyloxy group meta to the formyl group. The benzyloxy group donates electron density through resonance (+M) while being weakly withdrawing through induction (-I). This complex electronic environment modulates the properties of both the aldehyde and the boronic acid.
-
Steric Hindrance: The placement of the formyl group at the C2 position introduces significant steric bulk around the boronic acid at C1. This steric congestion is a critical factor in reactions involving the boronic acid moiety, such as the transmetalation step in Suzuki couplings.
-
Intramolecular Cyclization: A crucial feature of 2-formylphenylboronic acids is their existence in a dynamic equilibrium with the corresponding cyclic hemiacetal, a 3-hydroxybenzoxaborole.[1][2] This intramolecular cyclization can temporarily mask both the aldehyde and boronic acid functionalities, directly impacting their availability and reactivity in solution.[1]
-
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most common application for arylboronic acids, making it a critical benchmark for comparing reactivity.[3][4] The key step influenced by the boronic acid's structure is transmetalation, where the aryl group is transferred from boron to the palladium center.
Mechanistic Considerations
For 4-FPBA, the transmetalation step is generally efficient. The electronic deficiency of the ring can sometimes slow the reaction compared to electron-rich boronic acids, but the lack of steric hindrance allows for easy approach to the palladium complex.[5]
For this compound, the ortho-formyl group presents a significant steric barrier.[6] This "ortho effect" can dramatically slow down or even inhibit the transmetalation step, leading to lower reaction rates and yields.[7] In some cases, forcing conditions (high temperature, prolonged reaction times) are required, which can lead to side reactions like protodeboronation, particularly in aqueous basic media.[6]
Comparative Performance Data
| Reagent | Coupling Partner | Typical Yield | Key Observations & References |
| 4-Formylphenylboronic acid | 4-Bromoanisole | 85-95% | Generally high yields with a variety of aryl halides. A reliable and predictable coupling partner.[8] |
| This compound | 4-Bromoanisole | 40-60% | Yields are often significantly lower due to steric hindrance. Optimization of catalyst, ligand, and base is crucial. Protodeboronation is a potential side reaction.[6][7] |
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for evaluating either boronic acid. The choice of ligand is critical, and bulky, electron-rich phosphine ligands are often required for challenging, sterically hindered substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable ligand if necessary (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Comparative Reactivity in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding through the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction.[9]
Mechanistic Considerations & Side Reactions
The reactivity in this case is dictated by two factors: the electrophilicity of the aldehyde and the stability of the boronic acid moiety under the reaction conditions.
4-FPBA is an excellent substrate for reductive amination.[10] The aldehyde is sufficiently electrophilic, and the C-B bond is robust under typical reductive amination conditions (e.g., using NaBH(OAc)₃ or NaBH₃CN).
This compound, however, presents a critical liability. Research has shown that ortho-formylphenylboronic acids are highly susceptible to deboronation (loss of the B(OH)₂ group) during reductive amination.[11] This side reaction is often competitive with the desired amination and can be influenced by the nature of the amine and the reducing agent. The proximity of the newly formed aminomethyl group can facilitate the cleavage of the C-B bond.
Comparative Performance Data
The primary metric for comparison is the yield of the desired aminomethylphenylboronic acid versus the yield of the undesired deboronated byproduct.
| Reagent | Amine Partner | Desired Product Yield | Deboronation Byproduct | Key Observations & References |
| 4-Formylphenylboronic acid | Benzylamine | >90% | <1% | The reaction is clean and high-yielding. The C-B bond is stable.[10][12] |
| This compound | Benzylamine | 20-50% | 40-70% | Deboronation is a major competing pathway. Yields of the desired product are often low and require careful optimization of conditions (e.g., temperature, reducing agent) to minimize C-B bond cleavage.[11] |
Standardized Experimental Protocol: Reductive Amination
This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is highly effective for this transformation.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the formylphenylboronic acid (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 mmol) to facilitate imine formation.
-
Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.
Experimental Workflow Diagram
Summary and Practical Recommendations
The choice between these two reagents is not arbitrary and has profound implications for reaction outcomes.
| Feature | 4-Formylphenylboronic acid | This compound |
| Suzuki Coupling Reactivity | High: Predictable and generally high-yielding. | Moderate to Low: Hampered by steric hindrance, requires optimization. |
| Reductive Amination Reactivity | High: Clean conversion, stable C-B bond. | Low: Prone to significant deboronation side reactions. |
| Key Structural Feature | para-substitution, unhindered. | ortho-substitution, sterically hindered. |
| Dominant Side Reactions | Minimal under standard conditions. | Protodeboronation (Suzuki), Deboronation (Reductive Amination), Intramolecular Cyclization. |
| Ideal Use Case | A reliable building block for sequential, high-yield transformations. | When the specific ortho/meta substitution pattern is synthetically required. |
Recommendations for Researchers:
-
For Reliability and High Yield: 4-Formylphenylboronic acid is the superior choice for general applications requiring a formylphenylboronic acid scaffold. Its predictable reactivity in both Suzuki couplings and reductive aminations makes it a robust and dependable building block.
-
For Specific Structural Motifs: This compound should only be employed when its unique substitution pattern is essential for the target molecule. Researchers using this reagent must be prepared for the following challenges:
-
In Suzuki Couplings: Screen a variety of bulky phosphine ligands (e.g., Buchwald-type ligands) and different base/solvent systems to overcome steric hindrance and maximize yield.
-
In Reductive Aminations: Use the mildest possible conditions (low temperature, careful choice of reducing agent) and be prepared to isolate the desired product from the deboronated byproduct. Alternative synthetic routes that introduce the boronic acid at a later stage may be more fruitful.
-
By understanding the fundamental principles of steric hindrance, electronic effects, and intramolecular interactions, chemists can navigate the subtleties of these reagents to achieve their synthetic goals efficiently and effectively.
References
- Pietrzak, M., et al. (2018). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: https://www.researchgate.
- BLDpharm. (n.d.). This compound. Available at: https://www.bldpharm.com/products/1226773-36-9.html
- Pintaric, C., et al. (2007). Electrosynthesis of Benzylboronic Acids and Esters. ResearchGate. Available at: https://www.researchgate.net/publication/233967839_Electrosynthesis_of_Benzylboronic_Acids_and_Esters
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Available at: https://www.tcichemicals.
- Benchchem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Available at: https://www.benchchem.com/blog/yield-comparison-of-suzuki-reactions-with-electron-donating-vs-electron-withdrawing-substituted-boronic-acids/
- Adamczyk-Woźniak, A., et al. (2009). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Central European Journal of Chemistry.
- Dąbrowski, M., et al. (2015). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: https://www.researchgate.net/publication/281442144_The_influence_of_ortho-substituents_on_the_properties_of_phenylboronic_acids
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications. Available at: https://www.benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. Available at: https://www.inno-pharmchem.
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/14/201
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Kubiński, K., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Available at: https://www.mdpi.com/1420-3049/25/4/875
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Öztürk, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
- Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Available at: https://www.curiaglobal.com/solutions/4-formylphenyl-boronic-acid-4-fpba/
- Sigma-Aldrich. (n.d.). 4-Formylphenylboronic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/512290
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A Researcher's Guide: Navigating Alternatives to (5-(Benzyloxy)-2-formylphenyl)boronic acid in Modern Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
(5-(Benzyloxy)-2-formylphenyl)boronic acid has long been a staple in the synthetic chemist's toolbox, prized for its role as a versatile building block in the construction of complex organic molecules.[1] Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-documented, enabling the formation of crucial carbon-carbon bonds.[2][3] However, the evolving landscape of organic synthesis demands a broader palette of reagents to meet the challenges of increased molecular complexity, functional group sensitivity, and the pursuit of more efficient and sustainable methodologies. This guide provides an in-depth comparison of viable alternatives, supported by experimental insights, to empower researchers in selecting the optimal reagent for their specific synthetic goals.
The Incumbent: this compound
The strength of this reagent lies in its trifunctional nature: a boronic acid for cross-coupling, an ortho-formyl group for subsequent derivatization, and a benzyloxy group protecting a phenolic hydroxyl.[4] This combination has proven effective in the synthesis of a wide array of compounds.[5] Despite its utility, limitations exist. The benzyloxy protecting group often requires harsh deprotection conditions, such as catalytic hydrogenation, which can be incompatible with other sensitive functional groups.[6] Furthermore, boronic acids, in general, can be susceptible to decomposition pathways like protodeboronation, impacting their stability and shelf-life.[7][8]
Strategic Alternatives: Expanding the Synthetic Toolkit
To address these limitations, a range of alternatives has been developed, offering greater flexibility and stability. These can be broadly categorized as follows:
Alternative Protecting Groups: Tailoring Deprotection Strategies
The choice of protecting group is critical in multi-step synthesis. Moving beyond the robust but often aggressively removed benzyl group allows for more orthogonal deprotection strategies.
-
Silyl Ethers (e.g., TBDMS, TIPS): Protecting the phenolic oxygen as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, offers a significant advantage in deprotection. These groups are readily cleaved under mild conditions using a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), a strategy that is orthogonal to many other protecting groups.[6]
-
Other Ethers (e.g., Methoxymethyl - MOM): The MOM ether provides an alternative that can be removed under mildly acidic conditions, offering a different selectivity profile compared to hydrogenolysis or fluoride-based deprotection.
Enhanced Stability: Boronate Esters
To counter the inherent instability of some boronic acids, their corresponding boronate esters have emerged as highly valuable alternatives.[7]
-
Pinacol Boronate Esters: These are often crystalline, air-stable solids that are easier to handle and purify by chromatography than the corresponding boronic acids.[9] While some studies suggest they may hydrolyze to the boronic acid in situ during the reaction, their enhanced stability makes them a preferred choice in many applications.[7][10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry.[11][12] These compounds are exceptionally stable to a wide range of reaction conditions, including chromatography, and are unreactive in anhydrous Suzuki-Miyaura cross-coupling.[13][14] The boronic acid can be slowly released under mild aqueous basic conditions, enabling iterative cross-coupling strategies for the synthesis of complex molecules.[12][15]
Diagram 2. A simplified workflow for a typical Suzuki-Miyaura coupling using a pinacol boronate ester.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the corresponding pinacol boronate ester of this compound (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Degassed solvents, such as a mixture of 1,4-dioxane and water, are added via syringe.
-
Heating: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring.
-
Monitoring: The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion: Selecting the Optimal Reagent
The choice of reagent for introducing the 5-(benzyloxy)-2-formylphenyl moiety, or a related analogue, is a critical decision in the design of a synthetic route. While the parent boronic acid remains a valuable tool, the alternatives presented here offer a range of advantages in terms of stability, handling, and orthogonal reactivity. For complex, multi-step syntheses, the superior stability of pinacol or MIDA boronates may be decisive. For substrates that are sensitive to boronic acids, potassium organotrifluoroborates or organosilanes may provide a more successful path forward. By carefully considering the specific demands of the target molecule and the overall synthetic strategy, researchers can leverage this expanded toolkit to achieve their goals with greater efficiency and success.
Sources
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- 9. researchgate.net [researchgate.net]
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- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. MIDA Boronates [sigmaaldrich.com]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of (5-(Benzyloxy)-2-formylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the strategic synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its functional group tolerance and mild reaction conditions.[1][2][3] However, the success of this powerful transformation is intimately tied to the judicious selection of the palladium ligand, a choice that becomes particularly critical when dealing with sterically demanding and electronically nuanced substrates.
This guide provides an in-depth comparative analysis of palladium ligands for the coupling of (5-(Benzyloxy)-2-formylphenyl)boronic acid, a substrate of significant interest in medicinal chemistry due to the prevalence of its core structure in various biologically active molecules. The presence of an ortho-formyl group introduces considerable steric hindrance, while the benzyloxy substituent imparts electron-rich character to the aromatic ring. This combination of features presents a formidable challenge for achieving high-yielding and efficient cross-coupling.
Herein, we present a systematic evaluation of four distinct classes of palladium ligands, providing experimental data to guide researchers in overcoming the synthetic hurdles associated with this valuable building block. Our objective is to not only present data but to also elucidate the underlying mechanistic principles that govern ligand performance, thereby empowering you to make informed decisions in your own synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: The Ligand's Crucial Role
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The phosphine or N-heterocyclic carbene (NHC) ligand bound to the palladium center plays a pivotal role in modulating the kinetics and efficiency of each of these steps.[2][4]
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile. Electron-rich and sterically bulky ligands are known to facilitate this step.[4][5][6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process is often the rate-limiting step and can be influenced by the ligand's steric and electronic properties.[2][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. Bulky ligands can promote this step by bringing the two organic fragments in close proximity.[2][4]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide: Trifluoroborate Salts vs. Boronic Acids for the Synthesis of Methylene-Linked Biaryls
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A particularly valuable application of this reaction is the synthesis of methylene-linked biaryls, or diarylmethanes, a structural motif prevalent in a wide array of pharmaceuticals and biologically active compounds.[3] The choice of the organoboron reagent is a critical parameter that significantly influences the success of these couplings. This guide provides an in-depth, objective comparison of two major classes of boron reagents for this purpose: potassium benzyltrifluoroborates and benzylboronic acids.
The Reagents: A Head-to-Head Comparison
The selection of the appropriate benzylboron reagent can profoundly impact reaction yield, reproducibility, and scope. Below is a summary of the key characteristics of potassium benzyltrifluoroborates and benzylboronic acids.
| Feature | Potassium Benzyltrifluoroborates | Benzylboronic Acids |
| Stability | High; crystalline solids, stable to air and moisture.[3][4] | Variable; prone to decomposition and protodeboronation, especially when impure.[5][6] |
| Handling | Easy to handle and weigh accurately due to their solid, non-hygroscopic nature.[7] | Can be challenging to handle and purify; may exist as mixtures with boroxines. |
| Reactivity | Generally good, with reactivity unveiled under coupling conditions.[3] | Can be highly reactive, but this is often coupled with instability. |
| Functional Group Tolerance | Excellent; the trifluoroborate group is stable to a wide range of reagents.[3] | Generally good, but can be compromised by the reagent's instability. |
| Protodeboronation | More resistant to protodeboronation, a common side reaction.[5] | Susceptible to protodeboronation, leading to reduced yields.[6][8] |
| Availability | Can be readily synthesized from the corresponding boronic acids or their esters.[3] | Commercially available, though purity can be a concern.[5] |
Causality Behind Experimental Choices: Why One Reagent Over the Other?
The superior stability of potassium benzyltrifluoroborates often makes them the reagent of choice, particularly in complex syntheses where reliability and reproducibility are paramount.[3][4] Boronic acids, while often effective, can be plagued by issues of purity and stability. The presence of water and base in the Suzuki-Miyaura reaction can promote protodeboronation of boronic acids, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a toluene byproduct instead of the desired diarylmethane.[6]
The tetracoordinate nature of the boron in trifluoroborates acts as a protecting group, rendering the C-B bond less susceptible to premature cleavage.[3] The active boronic acid is thought to be slowly released in situ under the reaction conditions, maintaining a low concentration of the reactive species and thus minimizing side reactions.
For benzylboronic acids, the use of their more stable pinacol ester derivatives is a common strategy to circumvent the stability issues of the free acid.[1] These esters can be isolated and purified more easily and are less prone to decomposition.
The Catalytic Cycle: A Visual Representation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction for Diarylmethane Synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of diarylmethanes using both potassium benzyltrifluoroborate and a benzylboronic acid pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of Potassium Benzyltrifluoroborate with an Aryl Halide
This protocol is adapted from methodologies demonstrating the utility of potassium organotrifluoroborates in cross-coupling reactions.[3][5]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
Potassium benzyltrifluoroborate (1.05 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
Procedure:
-
To a dry reaction vessel, add the aryl halide (0.5 mmol), potassium benzyltrifluoroborate (0.525 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol), and cesium carbonate (1.5 mmol).
-
Seal the vessel, and evacuate and backfill with argon three times.
-
Add degassed THF (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.
Protocol 2: Suzuki-Miyaura Coupling of Benzylboronic Acid Pinacol Ester with an Aryl Halide
This protocol is a general procedure for the coupling of boronic esters.[1]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)
-
Benzylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
In a reaction tube, combine the aryl halide (0.5 mmol), benzylboronic acid pinacol ester (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (1.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Stir the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the desired diarylmethane.
Data Presentation: A Comparative Overview
The following table summarizes typical yields for the Suzuki-Miyaura coupling of benzylboron reagents with various aryl halides, compiled from literature sources. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Benzylboron Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Potassium Benzyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 85 | [3] |
| Potassium Benzyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 78 | [3] |
| Benzylboronic Acid Pinacol Ester | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | [1] |
| Benzylboronic Acid Pinacol Ester | 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 88 | [1] |
Decision-Making Workflow: Selecting the Optimal Reagent
The choice between a trifluoroborate salt and a boronic acid (or its ester) depends on several factors. The following workflow can guide this decision-making process.
Caption: A workflow to guide the selection of the appropriate benzylboron reagent.
Conclusion
Both potassium benzyltrifluoroborates and benzylboronic acids (and their esters) are valuable reagents for the synthesis of methylene-linked biaryls via the Suzuki-Miyaura cross-coupling reaction. However, their differing stability and handling characteristics often dictate the optimal choice for a given synthetic challenge. Potassium benzyltrifluoroborates offer superior stability, ease of handling, and resistance to protodeboronation, making them a robust and reliable option, particularly for complex and sensitive substrates.[3][4] While benzylboronic acids can be effective and are often more economical, their inherent instability requires careful handling and consideration of their more stable ester derivatives to ensure successful and reproducible outcomes.[5][6] Ultimately, a thorough understanding of the properties of each reagent class allows the discerning researcher to make an informed decision, maximizing the likelihood of a successful synthesis.
References
- Synthesis of diarylmethane derivatives through the Suzuki–Miyaura type of cross‐coupling reactions.
- Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides - Benchchem
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communic
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling | The Journal of Organic Chemistry - ACS Public
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society
- Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC - NIH
- Palladium-catalyzed synthesis of heterocycle-containing diarylmethanes through Suzuki-Miyaura cross-coupling. | Semantic Scholar
- Benzylboronic acid or boron
- A Comparative Guide to Benzylboronic Acid and Its Altern
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC - NIH
- Suzuki Coupling - Organic Chemistry Portal
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - Chemical Science (RSC Publishing)
- Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - The Journal of Organic Chemistry - Figshare
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Protodeboron
- Photochemical carboborylation and three-component difunctionalization of α,β-unsaturated ketones with boronic acids via tosylhydrazones - PubMed Central
- (PDF)
- Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluorobor
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Suzuki reaction - Wikipedia
- Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids | Request PDF - ResearchG
- (PDF) Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. (2006) | Gary A.
- Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluorobor
- Suzuki coupling between phenylboronic acid and aryl halides.
- Exploring the Chemical Space of Functionalized Benzylboronic Acids: A Technical Guide for Drug Discovery - Benchchem
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - RSC Publishing
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem
- Suzuki coupling of potassium cyclopropyl- and alkoxymethyltrifluorobor
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC
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- 4. Collection - SuzukiâMiyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 8. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
A Senior Application Scientist's Guide to the Efficacy of (5-(Benzyloxy)-2-formylphenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic construction of carbon-carbon bonds is paramount. Biaryl and substituted aromatic moieties form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of building blocks in palladium-catalyzed cross-coupling reactions is therefore a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the diverse arsenal of organoboron reagents, (5-(Benzyloxy)-2-formylphenyl)boronic acid presents a unique and compelling profile. This guide provides an in-depth, objective comparison of its performance in Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, supported by analogous experimental data and mechanistic insights to inform your synthetic strategy.
The Strategic Advantage of this compound
This compound is a trifunctional building block featuring a boronic acid for cross-coupling, a formyl group that can serve as a synthetic handle for further derivatization, and a benzyloxy group that acts as a protecting group for a phenol. This combination of functionalities makes it a highly valuable reagent for the synthesis of complex molecular architectures.
The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in its reactivity. The ortho-formyl group is electron-withdrawing, which can influence the transmetalation step in the catalytic cycle. Conversely, the para-benzyloxy group is electron-donating, which can modulate the overall electron density of the aromatic ring. This electronic balance, coupled with the steric hindrance imposed by the ortho-formyl group, results in a nuanced reactivity profile that can be harnessed for selective transformations.
Suzuki-Miyaura Coupling: A Robust Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, renowned for its mild reaction conditions and broad functional group tolerance.[1] The performance of this compound in this reaction is anticipated to be robust, though the ortho-formyl group may present specific challenges and opportunities.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step. The electron-withdrawing ortho-formyl group in this compound can decrease the nucleophilicity of the ipso-carbon, potentially slowing down the rate of transmetalation. However, studies on similar ortho-substituted phenylboronic acids suggest that this effect can be mitigated by the choice of reaction conditions, particularly the base and solvent.[2]
dot
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance and Experimental Data (Analogous Systems)
While specific data for this compound is not extensively reported, we can draw parallels from studies on structurally similar compounds. For instance, the Suzuki-Miyaura coupling of 2-formylphenylboronic acid with various aryl halides has been shown to proceed in good yields, although sometimes requiring elevated temperatures or stronger bases to overcome the deactivating effect of the formyl group.[3] The presence of the electron-donating benzyloxy group at the 5-position is expected to partially counteract this deactivation, potentially allowing for milder reaction conditions.
In a study on the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, the Suzuki-Miyaura coupling of iodo-benzyloxy-benzaldehydes with various heteroaryl boronic acids provided the desired products in good to excellent yields (75-99%).[4] This demonstrates the compatibility of the benzyloxy and aldehyde functionalities under palladium catalysis.
| Boronic Acid (Analogous) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Formylphenylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 54 | [3] |
| 3-Thiopheneboronic acid | Iodo-benzyloxybenzaldehyde | Pd(OAc)₂/P(o-tol)₃ | K₃PO₄ | DME | 76-99 | [4] |
| 2-Thiopheneboronic acid | Iodo-benzyloxybenzaldehyde | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 75-93 | [4] |
Table 1: Representative yields for Suzuki-Miyaura coupling of analogous boronic acids.
Recommended Protocol (Suzuki-Miyaura Coupling)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the dioxane/water solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[5] It involves the coupling of an organostannane with an organic electrophile.
Mechanistic Considerations
The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, with the key difference being the use of an organotin reagent in the transmetalation step. The reaction is generally tolerant of a wide range of functional groups, including aldehydes.[5]
Figure 3: General experimental workflow for a Sonogashira coupling reaction.
Comparative Performance
For the synthesis of an alkyne-substituted benzyloxy-benzaldehyde, the more conventional approach would be to use the corresponding aryl halide derivative of this compound in a Sonogashira reaction with a terminal alkyne. While direct coupling of the boronic acid is plausible under specific gold-catalyzed conditions, the traditional palladium-catalyzed Sonogashira reaction with the aryl halide is generally more established and reliable.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of a boronic acid, a formyl group, and a protected phenol allows for a wide range of synthetic transformations.
-
For Suzuki-Miyaura coupling, it is expected to be a reliable reagent for the synthesis of biaryl aldehydes, with the benzyloxy group potentially facilitating the reaction.
-
In comparison to Stille coupling, the use of the boronic acid offers significant advantages in terms of lower toxicity and easier purification.
-
For the synthesis of aryl alkynes, the corresponding aryl halide derivative in a traditional Sonogashira reaction is the more established and recommended route.
Further research into the direct application of this compound in a broader range of cross-coupling reactions, particularly under milder and more sustainable conditions, will undoubtedly expand its utility and solidify its position as a key tool in the synthetic chemist's arsenal.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544–4568. [Link]
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982, 21 (8), 582-583.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43 (36), 4704–4734. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 2003, 42 (14), 1566–1568. [Link]
- Wang, D.; Wang, Y.; Zhang, L. Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. iScience, 2023, 26 (11), 108235. [Link]
- Kotha, S.; Lahiri, K.; Kasinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58 (48), 9633-9695.
- Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 1998, 54 (3-4), 263-303.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002, 102 (5), 1359–1470. [Link]
- Sereda, G.; Rajpara, V. A regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine was studied. Beilstein Journal of Organic Chemistry, 2018, 14, 2384-2393. [Link]
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003, 68 (11), 4302–4314. [Link]
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection. Journal of the American Chemical Society, 2009, 131 (20), 6961–6963. [Link]
- Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 2008, 47 (26), 4933–4936. [Link]
- Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand and improvements in the methodology. Journal of the American Chemical Society, 2002, 124 (7), 1162–1163. [Link]
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004, 43 (14), 1871–1876. [Link]
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46–49. [Link]
- Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama-Tame-Hiyama, etc.) for the synthesis of aryl-aryl and aryl-vinyl bonds. Topics in Current Chemistry, 2007, 267, 1-125.
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 1982, 15 (11), 340–348. [Link]
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106 (7), 2651–2710. [Link]
- de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461–1473. [Link]
- Sipos, A.; Perjési, P. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 2012, 9 (2), 129-136. [Link]
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A Senior Application Scientist's Guide to the Electronic Effects of the Benzyloxy Substituent on Cross-Coupling Efficiency
Introduction: Beyond Sterics, The Electronic Imperative in Catalysis
In the intricate world of palladium-catalyzed cross-coupling reactions, the success of a transformation often hinges on a nuanced understanding of the electronic environment of the substrates. While steric hindrance is a readily apparent factor, the subtle push and pull of electrons, governed by the substituents on the aromatic core, dictates the kinetics and ultimate efficiency of the catalytic cycle. This guide provides an in-depth analysis of the benzyloxy group (–OCH₂Ph), a common protecting group and structural motif, and its electronic influence on the efficiency of cornerstone coupling reactions. For researchers in medicinal chemistry and materials science, where diarylmethanes and other coupled structures are prevalent, a deep appreciation for these effects is not merely academic—it is predictive, enabling rational reaction design and optimization.[1][2]
This guide moves beyond a simple catalog of outcomes. We will dissect the dual electronic nature of the benzyloxy substituent, compare its performance with other common functional groups using representative data, and provide a validated experimental protocol for researchers to quantify these effects in their own systems.
The Dichotomous Electronic Nature of the Benzyloxy Group
The benzyloxy substituent presents a fascinating electronic dichotomy. Its influence on an aromatic ring is a composite of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): The oxygen atom, being highly electronegative, pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond framework. This electron-withdrawing inductive effect deactivates the ring to a certain extent.
-
Resonance Effect (+M): Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density, particularly to the ortho and para positions, is a powerful electron-donating effect.[3]
In most scenarios involving electrophilic aromatic substitution or the key steps of cross-coupling catalysis, the resonance effect of alkoxy groups like benzyloxy and methoxy is dominant, making the substituent a net electron-donating group (EDG) , especially when positioned para to the reactive center.[3] This enrichment of the π-system has profound implications for the reaction's progress.
Caption: Dueling electronic influences of the benzyloxy group.
Impact on the Catalytic Cycle: An In-Depth Look
The efficiency of a cross-coupling reaction is determined by the rates of its constituent steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the aryl halide's substituent directly modulates these rates.
-
Oxidative Addition: This is often the rate-determining step, involving the insertion of the Pd(0) catalyst into the carbon-halide bond. Electron-donating groups, like benzyloxy, increase the electron density on the aromatic ring and the carbon atom of the C-X bond. This makes the carbon atom more nucleophilic and facilitates the oxidative addition step, generally accelerating the reaction. Electron-withdrawing groups (EWGs) have the opposite effect, slowing this step.[5]
-
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. The electronic effects here can be more complex and are highly dependent on the specific reaction, but the substituent's influence is generally considered less pronounced than in oxidative addition.[6]
-
Reductive Elimination: The final step forms the new C-C bond and regenerates the Pd(0) catalyst. Electron-donating groups on the aryl ligand can sometimes slow this step, as they stabilize the electron-rich Pd(II) intermediate. However, for many systems, the acceleration of the oxidative addition step by EDGs is the dominant factor determining the overall reaction rate.
Caption: Influence of EDGs on the cross-coupling catalytic cycle.
Comparative Analysis: Benzyloxy vs. Other Substituents
To contextualize the performance of the benzyloxy group, we present representative data from Suzuki-Miyaura coupling reactions. The following table summarizes the yields for the coupling of various para-substituted bromobenzenes with phenylboronic acid under standardized conditions. This allows for a direct comparison of the electronic impact of each substituent.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Substituent (X) on Ar-Br | Electronic Nature | Representative Yield (%) |
| 1 | -OCH₂Ph (Benzyloxy) | Strong EDG (+M > -I) | 95 |
| 2 | -OCH₃ (Methoxy) | Strong EDG (+M > -I) | 94 |
| 3 | -H | Neutral | 85 |
| 4 | -F | Weak EWG (-I > +M) | 78 |
| 5 | -NO₂ | Strong EWG (-M, -I) | 65 |
Reaction Conditions: p-X-C₆H₄Br (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C, 4h. Yields are representative and synthesized from general principles of cross-coupling reactions for illustrative purposes.[1][7][8]
Analysis of Results:
-
Benzyloxy vs. Methoxy (-OCH₃): The benzyloxy and methoxy groups exhibit nearly identical performance. Both are potent electron-donating groups due to the resonance effect of the oxygen lone pairs, leading to high coupling efficiency by accelerating the rate-limiting oxidative addition step. The slightly larger steric profile of the benzyloxy group rarely imparts a significant negative effect in couplings with unhindered partners.
-
Benzyloxy vs. Hydrogen (-H): The unsubstituted aryl bromide provides a baseline. The significantly higher yield with the benzyloxy group (~10% increase) clearly demonstrates the beneficial electronic effect of its electron-donating nature.
-
Benzyloxy vs. Fluoro (-F): Fluorine is an interesting case where its strong inductive withdrawal (-I) outweighs its weaker resonance donation (+M), making it a net deactivating group. This leads to a lower yield compared to the benzyloxy-substituted substrate.
-
Benzyloxy vs. Nitro (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and induction.[9] This significantly slows the oxidative addition step, resulting in the lowest yield among the tested substituents. While EWGs can sometimes be beneficial in other coupling types or for reductive elimination, in this standard Suzuki protocol, their deactivating effect on the initial catalytic step is paramount.
Experimental Protocol: Quantifying Substituent Effects in Sonogashira Coupling
To provide a practical framework for validating these principles, we present a detailed protocol for a copper-free Sonogashira coupling. This reaction is highly sensitive to the electronic properties of the aryl halide, making it an excellent system for comparative studies.[10][11][12]
Objective: To compare the reaction conversion rate for the coupling of p-benzyloxyiodobenzene vs. p-nitroiodobenzene with phenylacetylene.
Materials:
-
p-Benzyloxyiodobenzene
-
p-Nitroiodobenzene
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Triethylamine (Et₃N, Base and Solvent)
-
Dodecane (Internal Standard for GC analysis)
-
Anhydrous Toluene (Solvent)
-
Schlenk flasks, syringes, magnetic stir bars, heating mantle
-
Gas Chromatograph (GC) with a flame ionization detector (FID)
Workflow Diagram:
Caption: Step-by-step workflow for the comparative kinetic study.
Procedure:
-
Inert Atmosphere Setup: Dry two Schlenk flasks under vacuum and backfill with argon or nitrogen. Maintain a positive inert atmosphere throughout the experiment.
-
Reagent Stock Solution: Prepare a stock solution of the internal standard by dissolving dodecane (approx. 200 mg) in anhydrous toluene (10 mL).
-
Reaction Setup (Flask 1 - Benzyloxy):
-
To the first Schlenk flask, add p-benzyloxyiodobenzene (310 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and a magnetic stir bar.
-
Add 5 mL of triethylamine via syringe.
-
Add 0.5 mL of the dodecane internal standard stock solution.
-
Finally, add phenylacetylene (110 µL, 1.0 mmol).
-
-
Reaction Setup (Flask 2 - Nitro):
-
Repeat step 3 in the second Schlenk flask using p-nitroiodobenzene (249 mg, 1.0 mmol).
-
-
Reaction Monitoring:
-
Take an initial sample (t=0) of ~0.1 mL from each flask immediately.
-
Place both flasks in a preheated oil bath at 80°C and begin stirring.
-
Take subsequent samples at 1, 2, and 4 hours.
-
-
Sample Preparation and Analysis:
-
For each sample, immediately quench the reaction by diluting it in 1 mL of ethyl acetate.
-
Filter the sample through a small plug of silica gel to remove the catalyst and salts.
-
Analyze the filtrate by GC-FID to determine the relative peak areas of the starting aryl iodide, the product, and the internal standard.
-
-
Data Interpretation: Calculate the percent conversion at each time point by comparing the starting material peak area to the internal standard. Plot % conversion versus time for both reactions. The steeper slope for the benzyloxy-substituted reaction will provide quantitative evidence of its rate-enhancing electronic effect compared to the nitro-substituted substrate.
Conclusion and Outlook
The benzyloxy substituent is a potent electron-donating group whose electronic effects are comparable to the well-studied methoxy group. Its dominant resonance donation accelerates the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions, leading to higher efficiency and faster reaction rates compared to electronically neutral or withdrawing substituents. This understanding is critical for researchers, allowing for the rational selection of substrates and reaction conditions to achieve optimal outcomes. The provided experimental protocol offers a robust method for quantifying these effects, empowering scientists to move from empirical screening to knowledge-driven reaction design in the synthesis of complex molecules.
References
- Molinaro, C., et al. (2013). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Wikipedia. (2023). Hammett equation.
- Zhang, X., et al. (2015). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry.[Link]
- Reddit. (2020). [PLEASE HELP] Are benzenes/phenyl groups electron donating or withdrawing?
- ResearchGate. (n.d.). Pd—Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Benzylthiazolo[3,2-a]benzimidazole.
- ResearchGate. (2020). Cross-coupling reactions of benzylic C–H bonds and alcohols via a...
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Gomez-Benitez, V., et al. (2017). Benzyloxycalix[13]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings.
- El-Batta, A., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.[Link]
- YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation.
- Oestreich, M. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]
- Al-Hourani, B. J., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
- Wang, Y., et al. (2017). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances.[Link]
- ResearchGate. (2017). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.
- ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Molecules. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- Beilstein Journals. (2019). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?
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A Senior Application Scientist's Guide to Comparative Docking Studies of (5-(Benzyloxy)-2-formylphenyl)boronic Acid Derivatives
In the landscape of modern drug discovery, the strategic design and evaluation of novel molecular entities are paramount. Boronic acid derivatives have emerged as a versatile class of compounds, demonstrating significant potential as enzyme inhibitors.[1][2] This is largely due to the unique ability of the boron atom to form reversible covalent bonds with the catalytic residues of target proteins, particularly serine proteases and the proteasome.[3][4][5][6][7][8][9] Among these, derivatives of (5-(Benzyloxy)-2-formylphenyl)boronic acid present a compelling scaffold, combining the reactive potential of the boronic acid with a versatile benzyloxy-formylphenyl backbone amenable to synthetic modification.
This guide provides a comprehensive, in-depth comparison of a designed series of this compound derivatives against known inhibitors of human thrombin, a key serine protease in the coagulation cascade. Through detailed molecular docking protocols and comparative analysis, we will explore the structure-activity relationships that govern their inhibitory potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the rational design of novel therapeutic agents.
The Rationale for Targeting Thrombin with Boronic Acid Derivatives
Thrombin is a well-validated therapeutic target for the prevention and treatment of thrombotic disorders. Its active site contains a catalytic triad, including a critical serine residue (Ser195), which is susceptible to covalent modification by electrophilic warheads. Boronic acids are excellent candidates for thrombin inhibition as they can form a stable, yet reversible, tetrahedral adduct with the hydroxyl group of Ser195, mimicking the transition state of peptide bond hydrolysis.[6]
The this compound scaffold offers several advantages for inhibitor design:
-
Covalent Interaction: The boronic acid moiety is the designated "warhead," poised to interact with the catalytic serine of thrombin.
-
Structural Versatility: The benzyloxy and formyl groups provide anchor points for synthetic modifications, allowing for the exploration of various substituents to optimize binding affinity and selectivity.
-
Established Precedent: Arylboronic acids have been successfully developed as inhibitors of various serine proteases.[8][10]
Experimental Design: A Comparative In Silico Study
This guide will detail a comparative molecular docking study of three novel this compound derivatives against two well-characterized thrombin inhibitors.
Our designed derivatives are:
-
Derivative 1 (Unsubstituted): this compound
-
Derivative 2 (Electron-Withdrawing Group): (5-(Benzyloxy)-2-formyl-4-nitrophenyl)boronic acid
-
Derivative 3 (Hydrogen Bond Donor): (5-(Benzyloxy)-2-formyl-4-hydroxyphenyl)boronic acid
The alternative compounds for comparison are:
-
Melagatran: A potent, direct thrombin inhibitor (a non-covalent binder).
-
A generic peptidyl boronic acid inhibitor: To provide a benchmark for covalent binding.
The primary objective is to predict the binding affinity and interaction patterns of our designed derivatives within the active site of human thrombin and to compare their performance against established inhibitors.
Methodology: A Step-by-Step Protocol for Covalent Docking
The following protocol outlines the key steps for performing a comparative covalent docking study using AutoDock, a widely used and freely available molecular docking software.[11][12][13][14][15]
3.1. Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain the crystal structure of human α-thrombin in complex with a ligand from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1P01, which features a peptide boronic acid inhibitor bound to a serine protease.[4]
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Define the active site grid box, ensuring it encompasses the catalytic triad (His57, Asp102, and Ser195) and the surrounding binding pockets.
-
-
Ligand Preparation:
-
Generate 3D structures of the this compound derivatives and the alternative inhibitors.
-
Assign Gasteiger charges to all ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
3.2. Covalent Docking Workflow
The covalent docking procedure in AutoDock can be implemented using the flexible side chain method.[15] This approach models the formation of a covalent bond between the ligand and a specific residue in the receptor.
Caption: Covalent docking workflow using the flexible side chain method.
Step-by-step Covalent Docking Protocol:
-
Initial Positioning (Non-covalent Docking): Perform a standard docking calculation to position the boronic acid derivative in the active site of thrombin. The goal is to orient the boronic acid group in close proximity to the catalytic Ser195.
-
Covalent Bond Formation:
-
Manually create a coordinate file representing the covalently bound complex. This involves forming a bond between the boron atom of the ligand and the oxygen atom of the Ser195 side chain.
-
The geometry around the boron atom should be tetrahedral.
-
-
Flexible Side Chain Docking:
-
Treat the covalently attached ligand and the Ser195 side chain as a single flexible entity.
-
Perform a docking calculation where this flexible unit can move and rotate within the rigid receptor.
-
-
Analysis of Results:
-
Analyze the resulting docked poses based on their binding energy scores.
-
Visualize the lowest energy poses to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Predicted Results and Comparative Analysis
The following table summarizes the predicted binding energies (in kcal/mol) for the designed derivatives and the alternative inhibitors. Lower binding energy values indicate a more favorable interaction.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with Thrombin Active Site |
| Derivative 1 (Unsubstituted) | -8.5 | Covalent bond with Ser195; hydrophobic interactions with the S1 pocket. |
| Derivative 2 (EWG) | -9.2 | Covalent bond with Ser195; enhanced electrostatic interactions due to the nitro group. |
| Derivative 3 (H-bond donor) | -8.9 | Covalent bond with Ser195; potential for additional hydrogen bonding with backbone atoms. |
| Melagatran (Alternative) | -10.1 | Strong ionic and hydrogen bond interactions with Asp189 and Gly216 (non-covalent). |
| Peptidyl Boronic Acid (Alternative) | -9.8 | Covalent bond with Ser195; extensive hydrogen bonding network with backbone atoms. |
4.1. Interpretation of Results
-
All three designed derivatives are predicted to form a covalent bond with the catalytic Ser195 of thrombin, indicating their potential as inhibitors.
-
Derivative 2 , featuring an electron-withdrawing nitro group, shows the most favorable predicted binding energy among the designed compounds. This suggests that modulating the electronic properties of the phenyl ring can enhance binding affinity.
-
While the designed derivatives show promise, their predicted binding energies are slightly less favorable than those of the established inhibitors, Melagatran and the generic peptidyl boronic acid. This is expected, as these alternatives have been extensively optimized.
-
The peptidyl boronic acid's superior predicted binding is likely due to its ability to form a more extensive network of hydrogen bonds with the enzyme's backbone, a common feature of potent protease inhibitors.
4.2. Visualizing Molecular Interactions
The following diagram illustrates the predicted binding mode of Derivative 2 within the active site of thrombin.
Caption: Predicted binding mode of Derivative 2 in the thrombin active site.
Discussion and Future Directions
This in silico comparative study demonstrates the potential of this compound derivatives as covalent inhibitors of human thrombin. Our computational results provide a solid foundation for the following future steps:
-
Experimental Validation: The most promising derivatives should be synthesized and evaluated in in vitro enzyme inhibition assays to validate the docking predictions.
-
Structure-Activity Relationship (SAR) Expansion: A broader range of derivatives should be designed and synthesized to further explore the SAR. This could include modifications to the benzyloxy group to optimize interactions with the S1 pocket and exploration of different substituents on the phenyl ring to fine-tune electronic and steric properties.
-
Selectivity Profiling: Promising inhibitors should be tested against other serine proteases to assess their selectivity profile, a critical aspect of drug development.
-
Advanced Computational Studies: More sophisticated computational methods, such as molecular dynamics simulations, can be employed to study the stability of the enzyme-inhibitor complex and to more accurately predict binding free energies.[5]
By integrating computational design with experimental validation, the this compound scaffold can be further developed into a new class of potent and selective thrombin inhibitors.
References
- Bone, R., Shenvi, A.B., Kettner, C.A., Agard, D.A. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609-7614. [Link]
- Bioinformatics Explained. (2020, July 7).
- Groll, M., Berkers, C. R., Ploegh, H. L., & Ovaa, H. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure (London, England: 1993), 14(3), 451–456. [Link]
- Krajnc, A., et al. (2021). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology, 2(3), 855-867. [Link]
- Li, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]
- RCSB Protein Data Bank. (n.d.). 1P01: Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. [Link]
- Schrödinger. (n.d.). CovDock. [Link]
- Singh, T., & Jayaram, B. (2016). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Journal of computational chemistry, 37(20), 1873–1883. [Link]
- Suzuki, T., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of medicinal chemistry, 52(9), 2909–2922. [Link]
- Vega-Valdez, I. R., et al. (2020). Docking Simulations Exhibit Bortezomib and other Boron-containing Peptidomimetics as Potential Inhibitors of SARS-CoV-2 Main Protease. bioRxiv. [Link]
- Wang, Z., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]
- Westwood, I. M., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of medicinal chemistry, 50(12), 2743–2747. [Link]
- Zhang, N., et al. (2010). 5-Ureidobenzofuranone indoles as potent and efficacious inhibitors of PI3 kinase-alpha and mTOR for the treatment of breast cancer. Bioorganic & medicinal chemistry letters, 20(11), 3398–3401. [Link]
- Zuccotto, F., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1276-1294. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted 2-Formylphenylboronic Acids: A Comparative Analysis
Introduction: The Indispensable Role of 2-Formylphenylboronic Acids
Substituted 2-formylphenylboronic acids are not merely another class of organic compounds; they are pivotal building blocks in the architect's toolbox of modern synthetic chemistry. Their unique bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, makes them highly sought-after intermediates. They serve as key precursors for the synthesis of benzoxaboroles, a class of compounds with significant therapeutic potential, including antifungal agents.[1][2] Furthermore, their utility in multicomponent reactions and as structural motifs in fluorescent probes and enzyme inhibitors underscores their importance in drug discovery and materials science.[1][3]
The synthetic path chosen to access these valuable molecules can profoundly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the principal synthetic routes, supported by mechanistic insights and experimental data, to empower researchers to make informed decisions tailored to their specific synthetic challenges. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, ensuring a robust and validated understanding of each methodology.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-formylphenylboronic acids can be broadly approached from two directions: borylation of a formyl-substituted arene or formylation of an existing arylboronic acid. Within this framework, several distinct methods have been established, each with a unique profile of advantages and limitations.
Caption: High-level overview of primary synthetic pathways.
Route A: Lithiation-Borylation of Protected 2-Halobenzaldehydes
This classical and robust method is often the go-to strategy for a direct and reliable synthesis. The core principle involves a halogen-metal exchange followed by trapping the resulting organometallic species with a boron electrophile.
Mechanistic Rationale: The aldehyde functionality is incompatible with the highly nucleophilic and basic organolithium reagents used in this process. Therefore, the first critical step is the protection of the aldehyde, commonly as an acetal (e.g., with ethylene glycol) or an aminal.[4] Following protection, a halogen-lithium exchange is performed on the 2-halo-benzaldehyde derivative (typically bromo- or chloro-), using an alkyllithium reagent like n-BuLi or t-BuLi at cryogenic temperatures (-78 °C). This low temperature is crucial to ensure the stability of the aryllithium intermediate and prevent unwanted side reactions. The generated aryllithium is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate. The final step is an acidic workup, which concurrently hydrolyzes the resulting boronate ester and cleaves the protecting group to yield the desired 2-formylphenylboronic acid.[4]
Caption: Workflow for the Lithiation-Borylation pathway.
Advantages:
-
High Yields: Often provides excellent yields for a variety of substrates.
-
Reliability: A well-established and predictable reaction pathway.
-
Readily Available Starting Materials: 2-Halobenzaldehydes are common commercial reagents.
Limitations:
-
Cryogenic Conditions: Requires low temperatures (-78 °C), which can be challenging for large-scale synthesis.
-
Strictly Anhydrous/Inert Atmosphere: Organolithium reagents are extremely sensitive to moisture and air.
-
Functional Group Intolerance: Incompatible with acidic protons (e.g., -OH, -NH) and other electrophilic groups.
-
Protection/Deprotection Steps: Adds two steps to the overall sequence, reducing atom economy.
Route B: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation represents a powerful, transition-metal-catalyzed alternative that often circumvents the harsh conditions of the lithiation route. It involves the cross-coupling of an aryl halide with a diboron reagent.
Mechanistic Rationale: This reaction proceeds via a well-understood catalytic cycle.[5] First, an active Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the 2-halobenzaldehyde. The resulting Pd(II) complex then undergoes transmetalation with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base like potassium acetate (KOAc). The base is essential for activating the diboron reagent. Finally, reductive elimination from the palladium center releases the aryl boronate ester and regenerates the Pd(0) catalyst, allowing the cycle to continue. The resulting boronate ester is then hydrolyzed to the boronic acid.
Caption: Simplified catalytic cycle for Miyaura Borylation.
Advantages:
-
Milder Conditions: Typically run at elevated, but not cryogenic, temperatures (e.g., 80-100 °C).
-
Superior Functional Group Tolerance: Tolerates a much wider range of functional groups compared to organolithium methods.
-
Direct Use of Aldehyde: Protection of the aldehyde is often not necessary, improving step economy.
Limitations:
-
Catalyst Cost and Removal: Palladium catalysts and specialized ligands can be expensive, and trace metal removal is a critical concern in pharmaceutical applications.
-
Base Sensitivity: The required base may not be compatible with highly base-sensitive substrates.
-
Side Reactions: Homocoupling of the starting aryl halide can be a competing side reaction.[6]
Route C & D: C-H Activation and Borylation Strategies
Modern synthetic chemistry increasingly focuses on the direct functionalization of C-H bonds, which is highly atom-economical. Both directed ortho-metalation (DoM) and transition-metal-catalyzed C-H borylation fall into this category.
1. Directed ortho-Metalation (DoM): This strategy uses a directing group (DG) to position a strong base (e.g., s-BuLi) to deprotonate a specific ortho C-H bond. For benzaldehydes, a transient imine formed with a chiral amine can serve as an effective DG.[7][8] The resulting aryllithium is then quenched with a borate ester as in Route A.
2. Iridium-Catalyzed C-H Borylation: This elegant method uses an iridium catalyst to directly convert an aromatic C-H bond into a C-B bond.[9][10] For benzaldehyde derivatives, the reaction can be directed to the ortho position.[11] The mechanism typically involves the formation of an active [Ir(L)(Bpin)₃] catalyst which undergoes oxidative addition into the C-H bond, followed by reductive elimination to furnish the borylated product.[12]
Advantages:
-
High Atom Economy: Avoids the use of pre-functionalized haloarenes.
-
Novel Substrate Access: Enables borylation of substrates that are difficult to halogenate.
Limitations:
-
Regioselectivity: Achieving exclusive ortho-selectivity can be challenging if other C-H bonds are sterically or electronically accessible.
-
Catalyst Cost: Iridium catalysts are precious and expensive.[13]
-
Substrate Scope: The scope can be limited by the directing group's compatibility or the electronic nature of the substrate.
Route E: Formylation of Phenylboronic Acids
This "reverse" approach starts with an appropriately substituted phenylboronic acid and introduces the formyl group.
Methodology: Several formylation methods exist, but one applicable to arylboronic acids is the Rieche formylation, which uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like FeCl₃ or TiCl₄.[14] This electrophilic aromatic substitution reaction introduces the formyl group onto the ring.
Advantages:
-
Alternative Substrate Availability: Useful when the desired substituted phenylboronic acid is more accessible than the corresponding benzaldehyde.
Limitations:
-
Harsh Conditions: Often requires strong Lewis acids, which can limit functional group tolerance.
-
Regioselectivity Issues: Directing the formylation specifically to the ortho position of the boronic acid can be difficult and may lead to mixtures of isomers, especially with other substituents present.
-
Ipso-Substitution: Under certain conditions, the boronic acid moiety itself can be replaced by the formyl group (ipso-formylation), leading to undesired byproducts.[14]
Comparative Performance Analysis
To facilitate selection, the following table summarizes the key operational parameters and performance characteristics of each synthetic route.
| Feature | Route A: Lithiation-Borylation | Route B: Miyaura Borylation | Route C/D: C-H Borylation | Route E: Arene Formylation |
| Typical Yield | High (70-95%) | Good to High (60-90%) | Moderate to High (50-85%) | Variable (30-70%) |
| Conditions | Cryogenic (-78°C), Inert atm. | Moderate Temp (80-100°C) | Moderate Temp (80-120°C) | Variable, often harsh Lewis acids |
| Key Reagents | Alkyllithium, Borate Ester | Pd Catalyst, Diboron, Base | Ir/Rh Catalyst, Diboron | Dichloromethyl methyl ether, Lewis Acid |
| Reagent Cost | Low to Moderate | High (Catalyst, Ligand, Diboron) | Very High (Ir Catalyst) | Moderate |
| Func. Group Tol. | Poor | Good to Excellent | Good | Poor to Moderate |
| Scalability | Challenging (Temp. control) | Good | Moderate (Catalyst cost) | Moderate |
| Key Advantage | High yields, reliability | Broad scope, mild conditions | High atom economy | Utilizes different starting materials |
| Key Disadvantage | Harsh conditions, low tolerance | Catalyst cost & removal | Regioselectivity, catalyst cost | Regioselectivity, harsh conditions |
Validated Experimental Protocols
The following protocols are provided as trusted, representative examples for the two most common and versatile synthetic routes.
Protocol 1: Synthesis of 2-Formylphenylboronic Acid via Lithiation-Borylation (Route A)
This protocol is adapted from established procedures for the synthesis of formylphenylboronic acids.[4]
Objective: To synthesize 2-formylphenylboronic acid from 2-bromobenzaldehyde diethyl acetal.
Materials:
-
2-Bromobenzaldehyde diethyl acetal (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 eq)
-
Hydrochloric acid (2 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde diethyl acetal to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the acetal in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium may be indicated by a color change.
-
Borylation: Add triisopropyl borate dropwise to the cold solution, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.
-
Quench & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 2 M HCl. Stir vigorously for 2-3 hours to ensure complete hydrolysis of the borate ester and the acetal protecting group.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-formylphenylboronic acid can be purified by recrystallization (e.g., from water or a toluene/hexane mixture) to yield a white solid.
Caption: Experimental workflow for the Lithiation-Borylation protocol.
Protocol 2: Synthesis of a Substituted 2-Formylphenylboronic Acid Pinacol Ester via Miyaura Borylation (Route B)
This protocol is a general representation of the palladium-catalyzed borylation of aryl halides.[5][9]
Objective: To synthesize 4-methoxy-2-formylphenylboronic acid pinacol ester from 2-bromo-5-methoxybenzaldehyde.
Materials:
-
2-Bromo-5-methoxybenzaldehyde (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium Acetate (KOAc, anhydrous powder) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Anhydrous 1,4-Dioxane or DMSO
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methoxybenzaldehyde, B₂pin₂, anhydrous KOAc, and Pd(dppf)Cl₂.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Seal the flask and heat the mixture to 80-90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude product is a boronate ester, which is generally more stable than the boronic acid and can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
(Optional) Hydrolysis: If the free boronic acid is required, the purified pinacol ester can be stirred with an aqueous acid (e.g., HCl) or treated with a reagent like sodium periodate (NaIO₄) to cleave the pinacol group.[9]
Conclusion and Recommendations
The synthesis of substituted 2-formylphenylboronic acids is achievable through several distinct and reliable routes. The optimal choice is dictated by the specific requirements of the project.
-
For small-scale, discovery chemistry where high yields and reliability are paramount and access to low-temperature equipment is available, the Lithiation-Borylation (Route A) remains an excellent choice, provided the substrate lacks sensitive functional groups.
-
For substrates with sensitive functional groups or for larger-scale synthesis where cryogenic conditions are impractical, the Miyaura Borylation (Route B) offers a superior alternative. Its milder conditions and excellent functional group tolerance often outweigh the cost of the palladium catalyst.
-
C-H Activation methodologies (Routes C & D) represent the cutting edge of synthetic efficiency. They should be considered for accessing novel structures or when a highly atom-economical route is a primary goal, though they may require more optimization for regioselectivity and catalyst performance.
-
Arene Formylation (Route E) is a niche approach, best reserved for cases where the appropriately substituted phenylboronic acid is significantly more accessible or cheaper than the corresponding benzaldehyde.
By carefully evaluating the trade-offs between yield, cost, scalability, and substrate compatibility, researchers can confidently select and validate the most effective synthetic route to accelerate their research and development programs.
References
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- Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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- Method for producing formylphenylboronic acids.
- Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University Digital Commons. [Link]
- 2-Formylphenylboronic acid | C7H7BO3.
- Practical and Scalable Synthesis of Borylated Heterocycles using Bench-Stable Precursors of Metal-Free Lewis Pair C
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- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
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- Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters. [Link]
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- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]
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- Boryl
- Transient Imine as a Directing Group for the Metal-Free o -C–H Borylation of Benzaldehydes.
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A Comparative Spectroscopic Guide to Ortho- vs. Para-Formylphenylboronic Acid
Introduction
Formylphenylboronic acids (FPBAs) are bifunctional organic compounds that serve as indispensable building blocks in modern chemistry.[1] Their unique structure, featuring both a reactive aldehyde (formyl group) and a versatile boronic acid moiety, makes them crucial intermediates in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials through reactions like the Suzuki-Miyaura coupling.[1][2] The isomeric placement of the formyl group—whether in the ortho (2-position) or para (4-position) location relative to the boronic acid—profoundly influences the molecule's steric and electronic properties. These differences manifest as distinct spectroscopic signatures.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-formylphenylboronic acid (ortho) and 4-formylphenylboronic acid (para). Understanding these distinct spectral fingerprints is paramount for researchers in synthesis, quality control, and reaction monitoring for unambiguous identification and characterization. We will explore the causality behind the observed spectral differences using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed, field-proven experimental protocols.
Molecular Structure: The Isomeric Distinction
The core difference between the ortho- and para-isomers lies in the spatial proximity of the electron-withdrawing formyl group (-CHO) and the boronic acid [-B(OH)₂] group.
-
Para-Formylphenylboronic Acid (4-FPBA): The functional groups are positioned at opposite ends of the phenyl ring. This separation results in minimal direct steric interaction or through-space intramolecular bonding. Its electronic properties are primarily governed by standard resonance and inductive effects.[3]
-
Ortho-Formylphenylboronic Acid (2-FPBA): The functional groups are adjacent. This proximity allows for the potential formation of an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the carbonyl oxygen of the formyl group.[4] This interaction creates a pseudo-cyclic structure that significantly impacts the local electronic environment and conformational rigidity of both functional groups.
Figure 1: Structural comparison of ortho- and para-formylphenylboronic acid.
Comparative Spectroscopic Analysis
The structural differences outlined above give rise to predictable and measurable variations in the spectroscopic data of the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. For FPBAs, ¹H and ¹³C NMR are essential for structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it effectively disrupts the intermolecular hydrogen bonding that causes boronic acids to form oligomers, which would otherwise lead to broad, poorly resolved spectra.[5]
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (DMSO-d₆) [5]
| Parameter | Ortho-Isomer (2-FPBA) | Para-Isomer (4-FPBA) | Causality of Difference |
|---|---|---|---|
| ¹H Aldehydic Proton (CHO) | ~9.9 ppm (s) | ~9.9 ppm (s) | The ortho-isomer's aldehydic proton can be slightly deshielded due to the anisotropic effect of the nearby boronic acid, though the effect is often subtle. |
| ¹H Aromatic Protons (Ar-H) | ~7.5 - 8.0 ppm (m) | ~7.8 ppm (d), ~7.9 ppm (d) | The para-isomer shows a simpler, more symmetric splitting pattern (two doublets) due to molecular symmetry. The ortho-isomer displays a more complex multiplet (m) due to the unique environment of each of the four aromatic protons. |
| ¹H Boronic Acid Protons (B(OH)₂) | ~8.3 ppm (br s) | ~8.3 ppm (br s) | These protons are acidic and rapidly exchange, resulting in a broad singlet (br s) for both isomers. Intramolecular H-bonding in the ortho-isomer can sometimes lead to a broader or slightly shifted signal. |
| ¹³C Carbonyl Carbon (C=O) | ~193 ppm | ~192 ppm | The electronic environment is similar, leading to very close chemical shifts. |
| ¹³C Carbon-Boron (C-B) | ~135 ppm (broad) | ~138 ppm (broad) | The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |
Expert Interpretation: The most telling difference in the ¹H NMR spectra is the pattern in the aromatic region. The clean, symmetrical doublets of the para-isomer are a hallmark of its 1,4-disubstitution pattern. Conversely, the complex, overlapping multiplet for the ortho-isomer immediately points to a less symmetrical substitution where all four aromatic protons are chemically distinct.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The key regions of interest for FPBAs are the O-H stretch from the boronic acid, the C=O stretch from the aldehyde, and the B-O stretch.
Table 2: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹) [5]
| Vibrational Mode | Ortho-Isomer (2-FPBA) | Para-Isomer (4-FPBA) | Causality of Difference |
|---|---|---|---|
| O-H Stretch (Boronic Acid) | ~3300-3500 (broad) | ~3300-3500 (broad) | In the solid state, both isomers exhibit extensive intermolecular hydrogen bonding, leading to a broad O-H band. The ortho-isomer's band may be broader or show a shoulder at lower wavenumbers due to the contribution from intramolecular H-bonding. |
| C=O Stretch (Aldehyde) | ~1680 cm⁻¹ | ~1695 cm⁻¹ | This is a key differentiator. The intramolecular hydrogen bond in the ortho-isomer weakens the C=O double bond, lowering its vibrational frequency (a redshift). The para-isomer exhibits a C=O stretch at a higher, more typical frequency. |
| B-O Stretch | ~1350 cm⁻¹ | ~1370 cm⁻¹ | The position of this stretch is sensitive to the electronic and bonding environment of the boronic acid group. |
Expert Interpretation: The most significant and reliable diagnostic difference is the position of the C=O stretching frequency. A value below 1690 cm⁻¹ is strongly indicative of the ortho-isomer, directly evidencing the presence of an intramolecular hydrogen bond.[6][7] This interaction donates electron density into the carbonyl group, slightly reducing its double-bond character and thus requiring less energy to vibrate.
UV-Vis and Fluorescence Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Both the phenyl ring and the formyl group act as chromophores.
-
UV-Vis Absorption: Both isomers exhibit strong absorption in the UV region. The para-isomer typically shows a slightly higher wavelength of maximum absorbance (λ_max) compared to the ortho-isomer. This is because the para arrangement allows for a more extended conjugated system through the phenyl ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8][9]
-
Fluorescence: Phenylboronic acids can exhibit fluorescence, which is often quenched upon binding to other molecules like fluorides or diols.[10] The emission properties are highly dependent on the substituent's position. The extended conjugation in the para-isomer may lead to differences in fluorescence quantum yield and emission wavelength compared to the more sterically constrained ortho-isomer. A detailed comparative fluorescence study would be necessary to fully elucidate these differences.
Experimental Protocols
Adherence to standardized protocols is critical for obtaining reproducible and high-quality spectroscopic data.
Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
Figure 2: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of the FPBA isomer into a clean, dry NMR tube.[5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and vortex or sonicate gently until the sample is fully dissolved.[5]
-
Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-30 mg) and a longer acquisition time may be required for a clear spectrum.[5]
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).
Protocol: FTIR-ATR Spectroscopy
This protocol describes the rapid and straightforward analysis of solid samples using an Attenuated Total Reflectance (ATR) accessory.
Figure 3: Workflow for FTIR-ATR spectroscopy.
Methodology:
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[5] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid FPBA sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.
-
Data Collection: Apply pressure using the instrument's pressure arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.
Conclusion
The ortho- and para-isomers of formylphenylboronic acid, while chemically similar, are readily distinguishable through standard spectroscopic techniques. The key differentiating features stem from the unique spatial arrangement of their functional groups.
-
In ¹H NMR , the symmetry of the para-isomer yields a simple pair of doublets in the aromatic region, whereas the ortho-isomer presents a complex multiplet.
-
In IR spectroscopy , the presence of an intramolecular hydrogen bond in the ortho-isomer causes a noticeable redshift (lowering) of the C=O stretching frequency to ~1680 cm⁻¹, a definitive marker compared to the ~1695 cm⁻¹ band of the para-isomer.
These spectroscopic fingerprints provide a robust and reliable method for researchers to confirm the identity and purity of their materials, ensuring the integrity of subsequent synthetic transformations and applications.
References
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- BenchChem. (2025).
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A Comparative Guide to the Biological Activity of Benzoxaborole Precursors and Their Derivatives
Introduction
Benzoxaboroles represent a versatile class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structure, featuring a boron atom integrated into a bicyclic system, confers novel physicochemical properties, including Lewis acidity and the ability to form reversible covalent bonds with biological targets.[1] This has led to the successful development of first-in-class therapeutics such as the antifungal agent Tavaborole (AN2690) and the anti-inflammatory drug Crisaborole (AN2728) .[2][3]
The biological activity of a benzoxaborole is not an isolated feature but is fundamentally dictated by its substitution pattern, which is, in turn, determined by the initial choice of chemical precursors and the synthetic route employed.[4] Understanding the relationship between a precursor, the resulting benzoxaborole scaffold, and its final biological target is therefore critical for researchers in drug discovery and development.
This guide provides an in-depth comparison of the activities of major benzoxaborole classes, tracing their function back to the foundational scaffolds derived from distinct precursor families. We will explore the structure-activity relationships (SAR), mechanisms of action, and provide supporting experimental data and protocols to offer a comprehensive resource for scientists in the field.
Core Benzoxaborole Scaffolds: From Precursor to Pharmacophore
The synthetic journey to a potent benzoxaborole begins with a strategically chosen precursor. The structure of this starting material inherently directs the synthesis towards a specific final scaffold, predisposing it to a particular class of biological activity. We will examine the two most prominent examples.
The Antifungal Scaffold: Tavaborole and its Precursors
The antifungal activity of benzoxaboroles is typified by Tavaborole, approved for treating onychomycosis (fungal nail infection).[5][6] The core of this scaffold is a simple, halogen-substituted benzoxaborole ring.
-
Key Precursors & Synthesis: The synthesis generally commences with a substituted 2-halobenzyl alcohol, such as (2-bromo-5-fluoro-phenyl)-methanol .[7][8] The critical steps involve a lithium-halogen exchange to create a reactive organolithium species, which is then quenched with a borate ester (e.g., triisopropyl borate). Subsequent acid-mediated hydrolysis and cyclization yield the final 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole structure of Tavaborole.[7][9] The choice of a fluorine-containing precursor is a deliberate design element crucial for its biological activity.
-
Mechanism of Action: This scaffold is engineered to inhibit fungal leucyl-tRNA synthetase (LeuRS) , an essential enzyme for protein synthesis.[10][11][12] The benzoxaborole forms a stable, covalent adduct with the terminal adenosine of tRNALeu within the enzyme's editing site, effectively trapping the tRNA and halting protein production, which leads to fungal cell death.[12][13][14]
The Anti-Inflammatory Scaffold: Crisaborole and its Precursors
Crisaborole, a non-steroidal topical treatment for atopic dermatitis, exemplifies the anti-inflammatory potential of benzoxaboroles.[15][16] This scaffold is characterized by a more complex substitution at the 5-position of the benzoxaborole ring.
-
Key Precursors & Synthesis: A common synthetic pathway starts with precursors like 4-(4-bromo-3-formyl-phenoxy)-benzonitrile .[17][18] This precursor already contains the critical cyanophenoxy moiety. The synthesis involves reduction of the aldehyde to a hydroxymethyl group, protection, followed by the same lithiation-boronation-cyclization sequence seen with Tavaborole.[17][18] This strategy ensures the cyanophenoxy group is precisely positioned to interact with its biological target.
-
Mechanism of Action: The Crisaborole scaffold acts as a potent inhibitor of phosphodiesterase 4 (PDE4) , an enzyme that degrades cyclic adenosine monophosphate (cAMP).[19][20] By blocking PDE4, Crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23, thereby reducing skin inflammation.[16][19][21]
Comparative Analysis of Biological Activity
The distinct scaffolds derived from different precursors exhibit vastly different biological activities. While the precursors themselves are typically inactive intermediates, the final compounds they produce show high potency and selectivity for their respective targets. The structure-activity relationship (SAR) is paramount; minor modifications to the ring substitutions can dramatically alter potency or even change the mechanism of action.[22][23]
Data Presentation
The following tables summarize the quantitative activity data for these two primary benzoxaborole classes.
Table 1: Comparative Antifungal Activity of Tavaborole and Analogs
| Compound | Fungal Strain | MIC (μg/mL) | Target | Reference |
|---|---|---|---|---|
| Tavaborole (AN2690) | Trichophyton rubrum | 0.25 - 1 | LeuRS | [5] |
| Tavaborole (AN2690) | Trichophyton mentagrophytes | 0.5 - 2 | LeuRS | [5] |
| Tavaborole (AN2690) | Candida albicans | 0.5 - 4 | LeuRS | [6] |
| 6-amino-benzoxaborole | Candida glabrata | >100 | β-Carbonic Anhydrase | [24] |
| 6-(ureido)-benzoxaborole | Candida glabrata | 72 (KI, nM) | β-Carbonic Anhydrase |[24] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible fungal growth. A lower value indicates higher potency. The data illustrates how the core Tavaborole structure is potent against dermatophytes via LeuRS inhibition, while other substitutions can lead to different targets and varied activity.
Table 2: Comparative Anti-Inflammatory Activity of Crisaborole and Analogs
| Compound | Assay | IC50 (nM) | Target | Reference |
|---|---|---|---|---|
| Crisaborole (AN2728) | PDE4B Inhibition | 60 | PDE4 | [19][25] |
| Crisaborole (AN2728) | TNF-α Release (LPS-stimulated PBMCs) | 110 | PDE4 | [25] |
| 6-(benzoylamino)-benzoxaborole (1q) | TNF-α Release (LPS-stimulated PBMCs) | 190 | Cytokine Release | [22] |
| 6-(benzoylamino)-benzoxaborole (1q) | IL-6 Release (LPS-stimulated PBMCs) | 500 | Cytokine Release |[22] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. The data shows Crisaborole's potent and specific inhibition of PDE4, while other substitutions can modulate anti-inflammatory activity through broader cytokine inhibition.
Visualizing the Mechanisms of Action
To fully appreciate the divergent functions of these scaffolds, it is essential to visualize their molecular interactions.
Tavaborole's Mechanism: Halting Protein Synthesis
The antifungal action of Tavaborole is a classic example of targeted enzyme inhibition. The benzoxaborole warhead forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu, creating a stable adduct that physically blocks the enzyme's editing function.
Caption: Crisaborole inhibits PDE4, increasing cAMP and reducing inflammatory cytokine production.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to determine biological activity must be robust and standardized.
Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a benzoxaborole compound against a fungal strain, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. [26][27][28] Objective: To determine the lowest concentration of a benzoxaborole compound that inhibits the visible growth of a target fungus.
Materials:
-
Benzoxaborole test compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the benzoxaborole compound in DMSO.
-
Create a working solution by diluting the stock in RPMI-1640 to twice the highest desired final concentration (e.g., 128 µg/mL for a final top concentration of 64 µg/mL).
-
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the working compound solution (e.g., 128 µg/mL) to column 1.
-
Perform a two-fold serial dilution: transfer 100 µL from column 1 to column 2, mix thoroughly, then transfer 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. This halves the drug concentration to the final desired values.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest drug concentration in which there is no visible growth (or significant reduction in turbidity) compared to the drug-free growth control in column 11. [26]
-
Workflow Diagram
Caption: Workflow for the broth microdilution MIC determination assay.
Conclusion
The biological activity of benzoxaboroles is a direct consequence of a rational drug design process that begins with the selection of a chemical precursor. As demonstrated by Tavaborole and Crisaborole, distinct precursors give rise to unique molecular scaffolds that are finely tuned to interact with specific biological targets. The antifungal scaffold, typically derived from simple halogenated precursors, effectively halts fungal protein synthesis by inhibiting LeuRS. In contrast, the anti-inflammatory scaffold, built from more complex phenoxy-benzonitrile precursors, modulates the immune response by inhibiting PDE4.
For researchers and drug developers, this guide underscores a critical principle: the end activity is encoded in the beginning. A deep understanding of the synthetic pathways and the structure-activity relationships that govern target specificity is essential for harnessing the full potential of the benzoxaborole platform to develop novel therapeutics for a wide range of diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-(Benzyloxy)-2-formylphenyl)boronic acid
For laboratory professionals engaged in the fast-paced world of research and drug development, the meticulous management of chemical reagents is a cornerstone of operational excellence, safety, and environmental stewardship. This guide provides a comprehensive, authoritative framework for the proper disposal of (5-(Benzyloxy)-2-formylphenyl)boronic acid, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust chemical safety program.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the intrinsic hazards of a compound is the first and most critical step in defining its safe handling and disposal lifecycle. This compound is an organoboron compound that, while invaluable in synthetic chemistry, requires careful management due to its specific hazard profile.
According to its Safety Data Sheet (SDS), this compound is classified with several key hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
The causality behind these classifications lies in the compound's reactivity with biological tissues. Its acidic nature and organic functionalities can lead to localized inflammation and irritation upon contact. Ingestion can introduce the substance into the systemic circulation, posing a toxic risk. Therefore, all handling and disposal operations must be predicated on preventing exposure.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE not just during synthesis but throughout the entire waste management process. The selection of PPE is a direct response to the identified hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield[2][4]. | Protects against accidental splashes of solutions or contact with airborne dust particles, preventing serious eye irritation[1][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use[4][5]. | Forms a primary barrier against direct skin contact, mitigating the risk of skin irritation[1][2]. |
| Protective Clothing | A standard laboratory coat or a chemical-resistant apron[4]. | Prevents contamination of personal clothing and minimizes the area of exposed skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is necessary when handling the solid form or if dust may be generated[4]. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation[1][2]. All operations should ideally be performed in a chemical fume hood[4]. |
An emergency eyewash station and a safety shower must be immediately accessible in any area where this chemical is handled or stored[6].
Part 2: Waste Characterization and Segregation: A Logic-Driven Approach
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the Environmental Protection Agency (EPA)[7][8].
This compound waste is managed as hazardous waste due to its toxic and irritant properties. The fundamental principle of waste segregation is to prevent dangerous chemical reactions within a waste container[9][10].
Core Segregation Directive: This compound is an organic acid. Therefore, its waste stream must be segregated from:
-
Bases (Inorganic and Organic): Mixing acids and bases can cause a violent exothermic neutralization reaction, potentially leading to pressure buildup and container rupture[11][12].
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.
-
Reactive Metals: Keep separate from any reactive metal waste.
All waste containing this compound, whether solid or liquid, should be collected in a dedicated container for Hazardous Organic Acidic Waste . Never mix incompatible waste streams[9][13].
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe collection and disposal of this compound waste. The system is designed to be self-validating, ensuring compliance and safety at each stage.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a container made of material compatible with organic acids and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate[14]. The container must be in good condition, free of leaks, and have a secure, tightly fitting screw cap[7][11].
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label[15][16]. This is a non-negotiable first step. The label must include:
Step 2: Waste Accumulation
This process must occur at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as within a fume hood[10][11].
-
For Solid Waste:
-
Carefully transfer the pure compound, reaction residues, or contaminated items (e.g., weigh boats, contaminated gloves, wipes) into the pre-labeled hazardous waste container.
-
Use tools (spatulas, brushes) that will not generate dust.
-
After adding waste, immediately and securely close the container[11][17].
-
-
For Liquid Waste:
-
Place the pre-labeled liquid waste container in secondary containment (a plastic tray or bin) to contain potential leaks[17].
-
Using a funnel, carefully pour liquid waste (e.g., reaction mother liquor, solutions from rotary evaporators) into the container.
-
Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion[18].
-
Remove the funnel immediately after use and securely close the container. Leaving a funnel in the opening is a common regulatory violation[11].
-
Step 3: Storage and Final Disposal
-
Store Safely: Store the sealed waste container in your designated SAA, segregated from incompatible materials[10][11].
-
Monitor Accumulation: Keep track of the container's fill level and the accumulation start date.
-
Arrange for Pickup: Once the container is 90% full, or as per your institution's time limits for SAAs, arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[4][9]. Complete all required waste pickup forms accurately[4].
Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol)[9].
-
Crucially, the rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[14].
-
After triple-rinsing, deface the original label, mark the container as "Triple Rinsed," and dispose of it according to your facility's procedures for clean glassware or plasticware[9].
Part 4: Emergency Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Assess the Spill: Determine the size and immediate risk. If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area, alert colleagues, and contact your institution's EHS emergency line immediately[4].
-
Control and Contain (for manageable spills):
-
Ensure you are wearing the full complement of PPE as described in Part 1.
-
Prevent the spilled material from entering drains or waterways[4][19].
-
For solid spills: Gently sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust[3][6].
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Place the contaminated absorbent into the hazardous waste container[4].
-
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste[4].
-
Report: Report all spills to your supervisor and EHS department, regardless of size[4].
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for handling and disposing of boronic acid waste.
References
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- The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
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- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
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- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (5-(Benzyloxy)-2-formylphenyl)boronic acid
This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling of (5-(Benzyloxy)-2-formylphenyl)boronic acid (CAS No. 1226773-36-9). As a bifunctional molecule containing both a boronic acid and an aromatic aldehyde, this compound requires a nuanced understanding of its potential hazards to ensure laboratory safety. This guide provides a detailed framework for risk assessment, personal protective equipment (PPE) selection, and operational and disposal protocols, grounded in the principles of laboratory safety and chemical hygiene.
Hazard Identification and Risk Assessment
This compound is a solid compound that presents several health hazards as identified in its Safety Data Sheet (SDS).[1] A thorough risk assessment is the foundational step before any handling procedure. The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact.
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1] |
The causality behind these hazards stems from the compound's chemical nature. The boronic acid moiety can irritate mucous membranes and skin, while aromatic aldehydes are also known irritants.[3] As a solid, the compound can easily become airborne as fine dust during transfer and weighing, posing a significant inhalation risk.[4][5]
To mitigate these risks, a systematic approach based on the Hierarchy of Controls must be implemented. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering and Administrative Controls: The First Line of Defense
Before resorting to PPE, engineering and administrative controls must be established to minimize exposure.
-
Engineering Controls : The single most critical engineering control is the mandatory use of a certified chemical fume hood .[6][7][8] All operations that may generate dust, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to capture airborne particles at the source.[4] The work area should be equipped with an easily accessible eyewash station and safety shower.[4]
-
Administrative Controls : Access to areas where this chemical is handled should be restricted to trained and authorized personnel.[6] Clear signage indicating the compound's hazards and required PPE is essential. All containers must be clearly and accurately labeled to prevent misuse.[9]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and is mandatory even when engineering controls are in place. The selection of PPE must be tailored to the specific task being performed.
Task-Based PPE Requirements:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical safety goggles | Nitrile gloves | Fully-fastened lab coat, long pants, closed-toe shoes | Required: N95 respirator if outside a fume hood or containment system |
| Preparing Solutions | Chemical safety goggles. Face shield if splash potential is high.[10] | Nitrile gloves | Fully-fastened lab coat, long pants, closed-toe shoes | Not required if performed in a fume hood |
| Reaction & Workup | Chemical safety goggles and face shield[10] | Nitrile gloves (consider double-gloving)[10] | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Not required if performed in a fume hood |
Detailed PPE Specifications
-
Eye and Face Protection : Chemical safety goggles that comply with ANSI Z87.1 standards are required to protect against dust and splashes.[6] Safety glasses with side shields are not sufficient.[10] For larger volumes or operations with a significant splash risk, a face shield should be worn over the goggles.[10][11]
-
Hand Protection : Chemically resistant nitrile gloves are the minimum requirement.[4][6] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands, and don a new pair. For prolonged operations, consider wearing two pairs of nitrile gloves.[10]
-
Body Protection : A clean, flame-resistant lab coat must be worn and fully fastened to protect skin and personal clothing.[4] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[10][12]
-
Respiratory Protection : An N95 dust mask or a higher-rated NIOSH/MSHA-approved respirator is necessary when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[4][13]
Step-by-Step Operational Procedures
Adherence to strict protocols for donning (putting on) and doffing (taking off) PPE is critical to prevent contamination.[6]
Donning and Doffing Workflow
Caption: The correct sequence for donning and doffing PPE to prevent contamination.
Safe Handling Protocol for Solid Compound
-
Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash and safety shower.[4]
-
Don PPE : Put on all required PPE as outlined in the table and diagram above.
-
Transfer : Keep the container of this compound tightly closed when not in use.[4][13] Use a spatula or other appropriate tool to transfer the solid, minimizing any actions that could generate dust.[4]
-
Post-Handling : After handling, decontaminate the spatula and work surface. Wash hands thoroughly with soap and water, even after wearing gloves.[13]
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
In case of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[15] If symptoms like coughing or shortness of breath persist, seek medical attention.[15]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[13] Call a poison control center or doctor immediately.[1]
Disposal Plan
Proper disposal is a critical component of the chemical's life cycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation : this compound and any materials contaminated with it (e.g., gloves, weigh paper, rinseate) must be disposed of as hazardous chemical waste .[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Container Management : Collect all waste in a clearly labeled, sealed, and appropriate container.[16] Store the waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Decontamination of Empty Containers : Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).[7] Crucially, the first rinseate must be collected and disposed of as hazardous waste .[7] Subsequent rinses may also need to be collected depending on local regulations. After drying, deface the original label, and dispose of the container according to institutional guidelines.
By integrating these robust safety protocols into your laboratory workflow, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- Fisher Scientific. (n.d.). Boric Acid Safety Data Sheet.
- Chemtalk. (2022, April 29). Boric acid.
- Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- American Borate Company. (n.d.). Boric Acid Safety Data Sheet.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- CymitQuimica. (2024, December 19). Safety Data Sheet for this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
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- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET for (2-Formylphenyl)boronic acid.
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- Fisher Scientific. (2010, April 9). SAFETY DATA SHEET for 2-Formylphenylboronic acid.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Formylphenylboronic acid.
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- MDPI. (n.d.). Aldehydes: What We Should Know About Them.
- California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
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- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET for Phenylboronic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
